molecular formula C20H38NO2+ B1199098 Dipenine CAS No. 15518-72-6

Dipenine

Cat. No.: B1199098
CAS No.: 15518-72-6
M. Wt: 324.5 g/mol
InChI Key: GDMZQNKKYVYOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipenine, also known as this compound, is a useful research compound. Its molecular formula is C20H38NO2+ and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

15518-72-6

Molecular Formula

C20H38NO2+

Molecular Weight

324.5 g/mol

IUPAC Name

2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium

InChI

InChI=1S/C20H38NO2/c1-4-21(5-2,6-3)15-16-23-20(22)19(17-11-7-8-12-17)18-13-9-10-14-18/h17-19H,4-16H2,1-3H3/q+1

InChI Key

GDMZQNKKYVYOBJ-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2

Canonical SMILES

CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2

Other CAS No.

15518-72-6

Synonyms

diponium
diponium bromide
diponium iodide
triethyl(2-hydroxyethyl)ammonium bromide dicyclopentyl acetate
Unospaston

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Putative Agent "Dipenine" and its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive pharmacological and biomedical literature searches did not yield a recognized therapeutic agent named "Dipenine." The information presented herein is based on the hypothesis that "this compound" may be a misspelling of existing drugs with similar names, such as D-Penicillamine or Dipipanone. This guide provides an in-depth technical overview of the mechanisms of action for these potential alternative compounds, tailored for researchers, scientists, and drug development professionals.

D-Penicillamine

D-Penicillamine is a disease-modifying antirheumatic drug (DMARD) and a chelating agent. Its mechanism of action varies depending on the condition being treated.

Mechanism of Action in Wilson's Disease

In Wilson's disease, an inherited disorder causing copper accumulation, D-Penicillamine acts as a chelating agent.[1][2] It binds to excess copper in the bloodstream and tissues, forming a stable, soluble complex that is then excreted by the kidneys.[2]

wilson_disease_mechanism cluster_bloodstream Bloodstream cluster_kidney Kidney FreeCopper Excess Free Copper (Cu2+) Complex D-Penicillamine-Copper Complex FreeCopper->Complex DPen D-Penicillamine DPen->Complex Filtration Glomerular Filtration Complex->Filtration Transport Excretion Urinary Excretion Filtration->Excretion

Caption: Chelation and excretion of copper by D-Penicillamine in Wilson's Disease.

Mechanism of Action in Cystinuria

In cystinuria, an inherited condition causing the formation of cystine stones in the kidneys and bladder, D-Penicillamine reduces cystine levels through a disulfide exchange reaction.[1] It reacts with cystine to form a penicillamine-cysteine disulfide compound, which is significantly more soluble than cystine and is readily excreted in the urine.[2]

cystinuria_workflow Patient Patient with Cystinuria UrineCollection 24-hour Urine Collection Patient->UrineCollection Analysis Quantitative Cystine Analysis (e.g., HPLC) UrineCollection->Analysis DPenAdmin Administer D-Penicillamine Analysis->DPenAdmin FollowUpUrine Follow-up 24-hour Urine Collection DPenAdmin->FollowUpUrine FollowUpAnalysis Repeat Quantitative Analysis FollowUpUrine->FollowUpAnalysis Comparison Compare Pre- and Post-Treatment Cystine Levels FollowUpAnalysis->Comparison

Caption: Workflow for evaluating D-Penicillamine's effect on urinary cystine levels.

Mechanism of Action in Rheumatoid Arthritis

The precise mechanism of D-Penicillamine in rheumatoid arthritis is not fully understood, but it appears to suppress disease activity.[2] It has been shown to dissociate macroglobulins, including the rheumatoid factor, though the direct relationship of this action to its clinical effect is not established.[2]

Quantitative Data
ParameterValueConditionSource
Recommended Dosage250 mg to 2 g/day Wilson's Disease[2]
Copper Excretion~1% of theoretical (200mg/g of drug)Wilson's Disease[2]
Experimental Protocols

Protocol: Determination of Free Copper in Serum

  • Sample Collection: Collect whole blood in a trace-element-free tube.

  • Separation: Centrifuge to separate serum from cellular components.

  • Ultrafiltration: Use an ultrafiltration device to separate protein-bound copper from free copper.

  • Quantification: Analyze the ultrafiltrate for copper concentration using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

Dipipanone

Dipipanone is a potent opioid analgesic used for the management of moderate to severe pain.[3][4]

Mechanism of Action

Dipipanone is a mu-opioid receptor agonist.[4] Its mechanism involves binding to these receptors, which are part of the G-protein coupled receptor family, in the central nervous system (CNS).[4] This binding mimics the action of endogenous opioids (e.g., endorphins).[4]

The activation of mu-opioid receptors leads to a cascade of intracellular events:

  • Inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels.

  • Opening of inwardly rectifying potassium channels, causing hyperpolarization of the neuronal membrane.

  • Closing of voltage-gated calcium channels, which inhibits the release of neurotransmitters such as substance P, GABA, dopamine, and noradrenaline.

The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission from the periphery to the brain.[4]

opioid_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dipipanone Dipipanone MuReceptor Mu-Opioid Receptor Dipipanone->MuReceptor Binds GProtein Gi/Go Protein MuReceptor->GProtein Activates CaChannel Voltage-Gated Ca2+ Channel GProtein->CaChannel Inhibits KChannel K+ Channel GProtein->KChannel Opens Neurotransmitter Neurotransmitter Vesicle (e.g., Substance P) CaChannel->Neurotransmitter Prevents Release PainSignal Pain Signal Propagation Neurotransmitter->PainSignal Reduced Excitation Hyperpolarization Hyperpolarization KChannel->Hyperpolarization K+ Efflux Hyperpolarization->PainSignal Inhibits

Caption: Simplified signaling pathway of Dipipanone at the synapse.

Quantitative Data
ParameterValueComparisonSource
Analgesic Potency25 mg~10 mg Morphine[3]
Onset of Action30-60 minutesOral Administration[4]
Elimination Half-life~3.5 hours-[3]
Experimental Protocols

Protocol: Receptor Binding Assay

  • Preparation of Membranes: Homogenize brain tissue (e.g., from a rat model) expressing mu-opioid receptors and isolate the cell membrane fraction through centrifugation.

  • Competitive Binding: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of unlabeled Dipipanone.

  • Separation: Separate bound from free radioligand using rapid vacuum filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Dipipanone concentration to determine the inhibition constant (Ki), which reflects the drug's binding affinity for the receptor.

References

An In-depth Technical Guide to the Synthesis of Dipenine (Diponium Bromide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dipenine (Diponium Bromide), a quaternary ammonium (B1175870) compound with anticholinergic properties. The primary synthetic pathway involves a two-step process: the esterification of dicyclopentylacetic acid with 2-(diethylamino)ethanol (B1670525) to form the key intermediate, 2-(diethylamino)ethyl dicyclopentylacetate, followed by the quaternization of this intermediate with ethyl bromide. This document details the plausible synthesis routes for the precursors, provides inferred experimental protocols for the main reactions, and presents the available quantitative data in a structured format. Visualizations of the synthesis pathway and experimental workflows are included to facilitate understanding.

Introduction

Diponium bromide, chemically known as 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium bromide, is a quaternary ammonium compound. The synthesis of such compounds typically involves the formation of a tertiary amine precursor followed by a quaternization reaction. This guide focuses on the most probable and chemically sound pathway for the synthesis of Diponium Bromide, based on established organic chemistry principles and analogous reactions found in the literature.

Overall Synthesis Pathway

The synthesis of Diponium Bromide can be logically divided into two main stages:

  • Stage 1: Synthesis of the Precursor Ester: Formation of 2-(diethylamino)ethyl dicyclopentylacetate.

  • Stage 2: Quaternization: Conversion of the tertiary amine ester into the final quaternary ammonium salt, Diponium Bromide.

A critical precursor for this synthesis is dicyclopentylacetic acid. A plausible route for its preparation is also outlined.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main Diponium Bromide Synthesis Cyclopentyl Bromide Cyclopentyl Bromide Cyclopentylmagnesium Bromide Cyclopentylmagnesium Bromide Cyclopentyl Bromide->Cyclopentylmagnesium Bromide Mg, THF Dicyclopentylacetic Acid Dicyclopentylacetic Acid Cyclopentylmagnesium Bromide->Dicyclopentylacetic Acid 1. Cyclopentylacetyl Chloride 2. H3O+ Cyclopentylacetic Acid Cyclopentylacetic Acid Cyclopentylacetyl Chloride Cyclopentylacetyl Chloride Cyclopentylacetic Acid->Cyclopentylacetyl Chloride SOCl2 Cyclopentylacetyl Chloride->Dicyclopentylacetic Acid Dicyclopentylacetyl Chloride_main Dicyclopentylacetyl Chloride Dicyclopentylacetic Acid->Dicyclopentylacetyl Chloride_main SOCl2, Pyridine Ester_Intermediate 2-(Diethylamino)ethyl Dicyclopentylacetate Dicyclopentylacetyl Chloride_main->Ester_Intermediate Esterification 2-(Diethylamino)ethanol 2-(Diethylamino)ethanol 2-(Diethylamino)ethanol->Ester_Intermediate Diponium Bromide Diponium Bromide Ester_Intermediate->Diponium Bromide Quaternization Ethyl Bromide Ethyl Bromide Ethyl Bromide->Diponium Bromide

Figure 1: Overall synthesis pathway of Diponium Bromide.

Precursor Synthesis: Dicyclopentylacetic Acid

Synthesis of Cyclopentylmagnesium Bromide (Grignard Reagent)

Reaction: Cyclopentyl Bromide + Mg → Cyclopentylmagnesium Bromide

Experimental Protocol (Inferred):

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.

  • Slowly add a solution of cyclopentyl bromide in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction starts (as evidenced by heat evolution and disappearance of the iodine color), add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Synthesis of Cyclopentylacetyl Chloride

Reaction: Cyclopentylacetic Acid + SOCl₂ → Cyclopentylacetyl Chloride + SO₂ + HCl

Experimental Protocol (Inferred):

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place cyclopentylacetic acid.

  • Slowly add thionyl chloride (SOCl₂) in excess.

  • Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopentylacetyl chloride, which can be used in the next step without further purification.

Synthesis of Dicyclopentylacetic Acid

Reaction: Cyclopentylmagnesium Bromide + Cyclopentylacetyl Chloride → Intermediate Ketone → (Hydrolysis) → Dicyclopentylacetic Acid (via rearrangement, although direct acylation is also possible). A more direct approach is the reaction with CO2 followed by alkylation, however, the coupling with an acyl chloride is a common method for creating C-C bonds.

Experimental Protocol (Inferred):

  • Cool the prepared solution of cyclopentylmagnesium bromide in an ice-salt bath.

  • Slowly add a solution of cyclopentylacetyl chloride in anhydrous THF to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the magnesium complex.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude dicyclopentylacetic acid.

  • Purify the crude product by recrystallization or distillation under reduced pressure.

Stage 1: Esterification - Synthesis of 2-(Diethylamino)ethyl Dicyclopentylacetate

This step involves the formation of an ester linkage between dicyclopentylacetic acid and 2-(diethylamino)ethanol. To facilitate this reaction, dicyclopentylacetic acid is typically converted to its more reactive acyl chloride.

Esterification Dicyclopentylacetic Acid Dicyclopentylacetic Acid Dicyclopentylacetyl Chloride Dicyclopentylacetyl Chloride Dicyclopentylacetic Acid->Dicyclopentylacetyl Chloride + SOCl2 SOCl2 SOCl2->Dicyclopentylacetyl Chloride Pyridine (cat.) Ester_Intermediate 2-(Diethylamino)ethyl Dicyclopentylacetate Dicyclopentylacetyl Chloride->Ester_Intermediate + 2-(Diethylamino)ethanol 2-(Diethylamino)ethanol 2-(Diethylamino)ethanol->Ester_Intermediate

Figure 2: Experimental workflow for the esterification step.
Preparation of Dicyclopentylacetyl Chloride

Experimental Protocol (Inferred):

  • In a round-bottom flask, dissolve dicyclopentylacetic acid in a dry, inert solvent such as toluene (B28343) or dichloromethane.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (SOCl₂) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude dicyclopentylacetyl chloride.

Esterification Reaction

Experimental Protocol (Inferred, based on analogous reactions[1]):

  • In a three-necked flask, dissolve 2-(diethylamino)ethanol in a dry, inert solvent like toluene.

  • Slowly add a solution of dicyclopentylacetyl chloride in the same solvent to the flask, maintaining the temperature with an ice bath if the reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.

  • Cool the reaction mixture and wash with water and then with a dilute aqueous sodium bicarbonate solution to remove any unreacted acid chloride and HCl formed.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the 2-(diethylamino)ethyl dicyclopentylacetate by vacuum distillation.

ParameterValueReference
Reactants Dicyclopentylacetyl Chloride, 2-(Diethylamino)ethanolInferred
Solvent Toluene[1]
Reaction Time Several hours (reflux)[1]
Purification Vacuum Distillation[1]
Yield Not reported for this specific reaction.

Stage 2: Quaternization - Synthesis of Diponium Bromide

The final step is the quaternization of the tertiary nitrogen atom of the ester intermediate with ethyl bromide to form the quaternary ammonium salt.

Quaternization Ester_Intermediate 2-(Diethylamino)ethyl Dicyclopentylacetate Diponium Bromide Diponium Bromide Ester_Intermediate->Diponium Bromide + Ethyl Bromide Ethyl Bromide Ethyl Bromide->Diponium Bromide Solvent (e.g., Acetone)

Figure 3: Experimental workflow for the quaternization step.

Experimental Protocol (Inferred, based on general quaternization procedures[2]):

  • Dissolve the purified 2-(diethylamino)ethyl dicyclopentylacetate in a suitable anhydrous solvent such as acetone, acetonitrile, or tetrahydrofuran (THF).

  • Add an excess of ethyl bromide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt.

  • If the product precipitates, collect it by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Wash the crude product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Recrystallize the crude Diponium Bromide from a suitable solvent system (e.g., ethanol/ether or acetone/ether) to obtain the pure product.

ParameterValueReference
Reactants 2-(Diethylamino)ethyl Dicyclopentylacetate, Ethyl BromideInferred
Solvent Acetone or Acetonitrile[2]
Reaction Temperature Room temperature to 50°C[2]
Reaction Time Several hours to overnight[2]
Purification Recrystallization[2]
Yield Not reported for this specific reaction.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of Diponium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diponium bromide is a quaternary ammonium (B1175870) compound classified as an antispasmodic agent.[1] Its therapeutic effect is primarily attributed to its action as a muscarinic cholinergic receptor antagonist. Understanding the physicochemical properties of Diponium bromide is fundamental for its formulation, delivery, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of its core physicochemical characteristics, supported by experimental methodologies and visual representations of its mechanism of action.

Chemical Identity

IdentifierValue
Chemical Name 2-[(Dicyclopentylacetyl)oxy]-N,N,N-triethylethanaminium bromide[1]
CAS Registry Number 2001-81-2[1]
Molecular Formula C₂₀H₃₈BrNO₂[1][2]
Synonyms Dipenine bromide, Unospaston, SA-267[1]

Physicochemical Properties

A summary of the key physicochemical properties of Diponium bromide is presented below.

PropertyValue
Molecular Weight 404.43 g/mol [1][2]
Melting Point 185-186 °C[1][3]
Solubility Freely soluble in water.[1]
pKa Not explicitly found in the literature. As a quaternary ammonium compound, it is a strong electrolyte and is expected to be permanently charged across the physiological pH range.

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Diponium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] These receptors are involved in the parasympathetic nervous system, which governs "rest-and-digest" functions.[4] By blocking the binding of the neurotransmitter acetylcholine (ACh) to these receptors, Diponium bromide inhibits parasympathetic stimulation, leading to smooth muscle relaxation and a reduction in spasms.[5]

muscarinic_antagonist_pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Cell (Smooth Muscle) ACh_pre Acetylcholine (ACh) ACh_syn ACh ACh_pre->ACh_syn Release mAChR Muscarinic Receptor (mAChR) ACh_syn->mAChR Binds DB Diponium Bromide DB->mAChR Blocks Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to

Mechanism of Diponium Bromide as a Muscarinic Antagonist.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

This protocol is adapted from general pharmacopeial methods for melting point determination.[1][2][6][7]

melting_point_workflow start Start prep Sample Preparation: - Dry Diponium bromide powder. - Finely powder the sample. start->prep load Capillary Loading: - Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm. prep->load setup Apparatus Setup: - Place the capillary in the melting point apparatus. - Set the starting temperature 5-10°C below the expected melting point. load->setup heat_fast Rapid Heating (Optional): - Heat at a high rate (e.g., 10-20°C/min) to get an approximate range. setup->heat_fast for unknown heat_slow Slow Heating: - Heat at a controlled rate (1-2°C/min) near the expected melting point. setup->heat_slow heat_fast->setup observe Observation: - Record the temperature at which melting begins (onset). - Record the temperature at which the sample is completely liquid (clear point). heat_slow->observe end End observe->end

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the solubility of a compound in a specific solvent.

solubility_workflow start Start prep Preparation: - Add an excess amount of Diponium bromide to a known volume of water in a flask. start->prep equilibrate Equilibration: - Seal the flask and agitate at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium. prep->equilibrate separate Phase Separation: - Allow the solution to stand or centrifuge to separate the undissolved solid. equilibrate->separate sample Sampling: - Carefully withdraw a known volume of the supernatant. separate->sample analyze Analysis: - Determine the concentration of Diponium bromide in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). sample->analyze calculate Calculation: - Calculate the solubility in units such as mg/mL or mol/L. analyze->calculate end End calculate->end

Workflow for Solubility Determination.
pKa Determination (Potentiometric Titration)

pka_workflow start Start prep Sample Preparation: - Dissolve a known amount of Diponium bromide in deionized water. - Adjust the initial pH to the acidic range with a standard acid (e.g., HCl). start->prep titrate Titration: - Titrate the solution with a standardized base (e.g., NaOH) of known concentration. - Record the pH after each addition of the titrant. prep->titrate plot Data Plotting: - Plot the recorded pH values against the volume of titrant added to generate a titration curve. titrate->plot determine pKa Determination: - Identify the inflection point of the titration curve. - The pH at the half-equivalence point corresponds to the pKa. plot->determine end End determine->end

Workflow for pKa Determination.

Stability Considerations

Stability studies are crucial for determining the shelf-life and appropriate storage conditions for a drug substance. For Diponium bromide, a comprehensive stability testing protocol should be established according to ICH guidelines.[8]

Key Stability-Indicating Parameters to Monitor:

  • Appearance: Any change in color or physical state.

  • Assay: Quantification of the active pharmaceutical ingredient.

  • Degradation Products: Identification and quantification of any impurities that may form over time.

  • Solubility: Changes in solubility profile.

Recommended Storage Conditions for Testing:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of Diponium bromide. The data and experimental protocols presented herein are critical for professionals involved in the research, development, and quality control of pharmaceutical products containing this active ingredient. A thorough understanding of these properties will facilitate the development of stable, safe, and effective drug formulations.

References

Dipenine: An Obscure Compound with Limited Publicly Available Research Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly accessible scientific literature and chemical databases, detailed information regarding the discovery, historical research context, and pharmacological profile of the chemical compound Dipenine remains largely unavailable. The existing data is primarily limited to its chemical identification and basic properties, precluding the creation of an in-depth technical guide as requested.

This compound, chemically identified as 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium, is cataloged in chemical databases such as PubChem.[1] However, a thorough investigation into its origins, the researchers or institutions involved in its initial synthesis or discovery, and any subsequent development programs has yielded no significant findings. The scientific record lacks peer-reviewed publications that would typically describe the compound's synthesis, mechanism of action, and preclinical or clinical trial results.

Chemical and Physical Properties

While a comprehensive pharmacological profile is not available, basic chemical and physical properties of this compound have been computed and are available in public databases. This information is fundamental for the identification of the compound.

PropertyValueSource
Molecular FormulaC20H38NO2+PubChem[1]
IUPAC Name2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazaniumPubChem[1]
CAS Number15518-72-6PubChem[1]
Molecular Weight324.5 g/mol PubChem[1]
SynonymsDiponium cation, Diponium ion, Triethyl(2-hydroxyethyl)ammonium dicyclopentylacetatePubChem[1]

Absence of Experimental and Clinical Data

A critical component of a technical guide for a drug or chemical compound is the detailed presentation of experimental protocols and the results derived from them. This includes, but is not limited to, in vitro and in vivo studies, pharmacokinetic and pharmacodynamic data, and safety and efficacy assessments from clinical trials.

Our extensive search for such information on this compound has been unsuccessful. There are no publicly available records of:

  • Experimental Protocols: Detailed methodologies for the synthesis of this compound, its biological assays, or its mechanism of action studies could not be located.

  • Signaling Pathways and Mechanisms of Action: There is no information available to delineate any signaling pathways that this compound might modulate or to describe its mechanism of action. Consequently, the creation of explanatory diagrams is not possible.

Conclusion

The request for an in-depth technical guide or whitepaper on this compound cannot be fulfilled due to the profound lack of publicly available research and developmental data. The information is confined to basic chemical identifiers, which, while useful for chemists and database managers, provides no insight into its biological activity or potential therapeutic applications. The absence of this foundational scientific information makes it impossible to generate the requested data tables, experimental protocols, and visualizations of its mechanism of action. It is possible that research on this compound was conducted but never published, or that it is an older compound that has been superseded and its research records are not digitized or publicly accessible.

References

An In-Depth Technical Guide on the Diponium Cation: Molecular Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The diponium cation, systematically known as 2-((2,2-dicyclopentylacetyl)oxy)-N,N,N-triethylethanaminium, is a quaternary ammonium (B1175870) compound recognized for its pharmacological activity as an antispasmodic agent. This technical guide provides a comprehensive overview of the diponium cation's molecular structure, its established function as a muscarinic receptor antagonist, and detailed experimental protocols for its characterization. While specific quantitative data on its receptor binding affinity and potency are not extensively available in public literature, this document outlines the standard methodologies for determining these crucial parameters. The primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to smooth muscle relaxation. Evidence also suggests a potential secondary mechanism involving the modulation of calcium channels, a characteristic observed in other antispasmodic agents. This guide is intended to serve as a foundational resource for researchers engaged in the study of antispasmodic drugs and the development of novel therapeutics targeting smooth muscle contractility.

Molecular Structure and Properties

The diponium cation is a complex organic molecule with a distinct quaternary ammonium head group, which confers a permanent positive charge. The structure consists of a dicyclopentylacetyl ester linked to a triethylethanaminium moiety.

Systematic Name: ETHANAMINIUM, 2-((2,2-DICYCLOPENTYLACETYL)OXY)-N,N,N-TRIETHYL- Common Names: Diponium Cation, Dipenine Molecular Formula: C₂₀H₃₈NO₂⁺

Table 1: Physicochemical Properties of Diponium Bromide
PropertyValueReference
Molecular Weight 404.43 g/mol [1]
CAS Registry Number 2001-81-2[1]
Melting Point 185-186 °C[1]
Solubility Freely soluble in water[1]

Function and Mechanism of Action

The primary pharmacological function of the diponium cation is as an antispasmodic agent, exerting its effects by relaxing smooth muscle. This action is attributed to its role as a muscarinic receptor antagonist.

Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh). In the parasympathetic nervous system, ACh binding to muscarinic receptors on smooth muscle cells initiates a signaling cascade that leads to muscle contraction. As a competitive antagonist, the diponium cation binds to these receptors without activating them, thereby preventing ACh from binding and initiating the contractile signal. This blockade of parasympathetic stimulation results in smooth muscle relaxation.

Muscarinic_Antagonism_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicle M_Receptor Muscarinic Receptor (M3) ACh_Vesicle->M_Receptor ACh Release G_Protein Gq/11 Protein M_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates Diponium Diponium Cation Diponium->M_Receptor Blocks

Caption: Muscarinic antagonist signaling pathway.

Potential Calcium Channel Modulation

Several antispasmodic agents, in addition to their antimuscarinic properties, also exhibit inhibitory effects on calcium channels. The influx of extracellular calcium is a critical step in smooth muscle contraction. While direct evidence for diponium cation's activity on calcium channels is limited, this remains a plausible secondary mechanism of action that could contribute to its overall spasmolytic effect. Further investigation using specific calcium imaging assays is warranted to elucidate this potential function.

Pharmacokinetic Profile

Pharmacokinetic studies of intravenously administered diponium bromide have been conducted in humans, providing insights into its distribution and elimination.

Table 2: Pharmacokinetic Parameters of Intravenous Diponium Bromide in Humans
ParameterMean Value (± SD)Unit
Distribution Half-life (t½ α) 4 to 11minutes
Elimination Half-life (t½ β) 2.3 to 7.7hours
Volume of Distribution (Vd) 29.64 (± 15.03)L
Total Body Clearance 72.99 (± 28.52)mL/min
Renal Clearance 45.03 (± 12.51)mL/min
Data from a study on intravenously administered diponium bromide[2]

Experimental Protocols

To fully characterize the pharmacological profile of the diponium cation, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the diponium cation for muscarinic receptors and its selectivity for receptor subtypes (M1, M2, M3, etc.).

Objective: To quantify the binding of diponium cation to specific muscarinic receptor subtypes.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the muscarinic receptor subtype of interest.

  • Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled diponium bromide.

  • Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of diponium bromide. The IC50 (the concentration of diponium bromide that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prep Prepare Receptor Membranes Start->Prep Incubate Incubate Membranes with Radioligand & Diponium Prep->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 & Ki Calculation) Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Isolated Organ Bath Assay

This functional assay measures the potency (pA2 value) of the diponium cation as an antagonist of agonist-induced smooth muscle contraction.

Objective: To determine the functional antagonism of diponium cation on smooth muscle contraction.

Methodology:

  • Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Contraction Induction: Induce muscle contractions by adding a muscarinic agonist (e.g., acetylcholine or carbachol) in a cumulative concentration-response manner.

  • Antagonist Incubation: After washing the tissue, incubate it with a known concentration of diponium bromide for a predetermined period.

  • Repeat Contraction: Re-establish the agonist concentration-response curve in the presence of diponium bromide.

  • Schild Analysis: Repeat steps 3 and 4 with increasing concentrations of diponium bromide. Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's affinity.

Organ_Bath_Workflow Start Start Mount Mount Smooth Muscle Tissue in Organ Bath Start->Mount Agonist_CRC Generate Agonist Concentration-Response Curve Mount->Agonist_CRC Wash Wash Tissue Agonist_CRC->Wash Incubate_Antagonist Incubate with Diponium Bromide Wash->Incubate_Antagonist Repeat_CRC Repeat Agonist CRC Incubate_Antagonist->Repeat_CRC Schild Schild Plot Analysis (pA2 Determination) Repeat_CRC->Schild End End Schild->End

Caption: Isolated organ bath assay workflow.

Calcium Imaging Assay

This assay investigates the effect of the diponium cation on intracellular calcium mobilization, which is a key event in smooth muscle contraction.

Objective: To determine if diponium cation modulates intracellular calcium levels.

Methodology:

  • Cell Culture and Dye Loading: Culture smooth muscle cells or a cell line expressing muscarinic receptors on a suitable imaging plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or plate reader.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of diponium bromide.

  • Agonist Stimulation: Stimulate the cells with a muscarinic agonist and record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Quantify the inhibition of the agonist-induced calcium response by the diponium cation to determine its IC50 value.

Calcium_Imaging_Workflow Start Start Culture Culture Cells and Load with Calcium Dye Start->Culture Baseline Measure Baseline Fluorescence Culture->Baseline Preincubate Pre-incubate with Diponium Bromide Baseline->Preincubate Stimulate Stimulate with Muscarinic Agonist Preincubate->Stimulate Record Record Fluorescence Changes Stimulate->Record Analyze Data Analysis (IC50 Determination) Record->Analyze End End Analyze->End

Caption: Calcium imaging assay workflow.

Conclusion and Future Directions

The diponium cation is an established antispasmodic agent with a primary mechanism of action as a muscarinic receptor antagonist. While its molecular structure and pharmacokinetic profile are partially characterized, a significant gap exists in the publicly available quantitative data regarding its receptor binding affinity, potency, and subtype selectivity. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these properties. Future research should focus on conducting comprehensive radioligand binding and functional assays to determine the Ki, IC50, and pA2 values of the diponium cation for all muscarinic receptor subtypes. Furthermore, elucidating its potential effects on calcium channels will provide a more complete understanding of its pharmacological profile and could inform the development of more targeted and effective antispasmodic therapies.

References

Dipenine: An Inquiry into its Role as a Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the pharmacological characterization of dipenine, with a specific focus on its role as a muscarinic receptor antagonist. Despite a thorough investigation of available scientific literature, quantitative data detailing the binding affinities (Ki) or functional potencies (IC50, pA2) of this compound at the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) could not be located. This suggests that this compound may be a less extensively studied compound, or that such data resides in proprietary databases. However, to facilitate future research and provide a framework for the evaluation of this compound or similar compounds, this document outlines the standard experimental protocols and theoretical frameworks used to characterize muscarinic receptor antagonists. Furthermore, it provides visualizations of key signaling pathways and experimental workflows relevant to the field.

Chemical Identity of this compound

Prior to any pharmacological assessment, it is crucial to establish the precise chemical identity of the compound .

  • IUPAC Name: 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium[1]

  • CAS Registry Number: 15518-72-6[1][2]

  • Molecular Formula: C₂₀H₃₈NO₂⁺[1]

  • Synonyms: Diponium cation, Diponium ion[1]

The Role of Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) are implicated in a variety of physiological processes, making them significant drug targets for numerous diseases. Muscarinic antagonists are compounds that bind to these receptors but do not provoke the intracellular response that an agonist would. Instead, they block the binding of acetylcholine and other muscarinic agonists, thereby inhibiting their effects. The therapeutic utility of a muscarinic antagonist is often dictated by its selectivity for a particular receptor subtype, which can help to maximize efficacy while minimizing off-target side effects.

Experimental Protocols for Pharmacological Characterization

To ascertain the role of a compound like this compound as a muscarinic receptor antagonist, a series of in vitro experiments are typically performed. The following are detailed methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the direct interaction of a radiolabeled ligand with the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype.

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.

  • Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting the radioisotope.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype are thawed and diluted in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Plate Setup: A 96-well plate is set up with triplicate wells for each condition:

    • Total Binding: Contains cell membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Contains cell membranes, radioligand, and the non-specific binding control (e.g., atropine).

    • Competition: Contains cell membranes, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the effect of a compound on the signaling pathway downstream of receptor activation. For muscarinic receptors, common functional assays include measuring changes in intracellular calcium or the accumulation of second messengers like inositol (B14025) phosphates.

Objective: To determine the functional potency (IC50 or pA2) of a test compound (e.g., this compound) as an antagonist at Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Materials:

  • Cells: A cell line stably expressing the M1, M3, or M5 receptor subtype.

  • Calcium-sensitive dye: A fluorescent dye that changes intensity upon binding to calcium (e.g., Fluo-4 AM).

  • Agonist: A known muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test Compound: this compound.

  • Assay Plate: A microplate suitable for fluorescence measurements.

  • Fluorescence Plate Reader: With appropriate excitation and emission filters.

Procedure:

  • Cell Plating: Cells are seeded into the assay plate and cultured to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive dye solution.

  • Compound Addition: The test compound (this compound) at various concentrations is added to the wells and pre-incubated for a specific period.

  • Agonist Stimulation: The plate is transferred to the fluorescence plate reader, and a baseline fluorescence is measured. The agonist is then added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium response is quantified. Concentration-response curves are generated to determine the IC50 value of the antagonist.

Data Presentation

A comprehensive search of scientific databases did not yield specific quantitative data for this compound's binding affinity or functional antagonism at muscarinic receptor subtypes. Should such data become available, it would be presented in a tabular format as exemplified below for a hypothetical compound.

Table 1: Hypothetical Binding Affinity Profile of this compound at Human Muscarinic Receptors

Receptor SubtypeKᵢ (nM)
M₁Data not available
M₂Data not available
M₃Data not available
M₄Data not available
M₅Data not available

Table 2: Hypothetical Functional Antagonist Potency of this compound at Human Muscarinic Receptors

Receptor SubtypeFunctional AssayIC₅₀ (nM) / pA₂
M₁Calcium FluxData not available
M₂cAMP InhibitionData not available
M₃Calcium FluxData not available
M₄cAMP InhibitionData not available
M₅Calcium FluxData not available

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate a typical muscarinic receptor signaling pathway and a general experimental workflow for characterizing a muscarinic antagonist.

Muscarinic_Signaling cluster_receptor Muscarinic Receptor Activation cluster_gq_pathway Gq/11 Signaling Pathway ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->M_Receptor Binds & Blocks Gq Gq/11 Protein M_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Flux) B1 Prepare Membranes (Expressing M1-M5) B2 Incubate Membranes with Radioligand & this compound B1->B2 B3 Separate Bound from Free (Filtration) B2->B3 B4 Quantify Radioactivity (Scintillation Counting) B3->B4 B5 Data Analysis (IC50 -> Ki) B4->B5 Conclusion Determine Selectivity Profile & Mechanism of Action B5->Conclusion F1 Plate Cells (Expressing M1, M3, or M5) F2 Load Cells with Calcium-Sensitive Dye F1->F2 F3 Pre-incubate with this compound F2->F3 F4 Stimulate with Agonist F3->F4 F5 Measure Fluorescence F4->F5 F6 Data Analysis (IC50) F5->F6 F6->Conclusion Start Compound Synthesis (this compound) Start->B1 Start->F1

Caption: Workflow for characterizing a muscarinic antagonist.

Conclusion

While "this compound" is a recognized chemical entity, its pharmacological profile as a muscarinic receptor antagonist is not well-documented in publicly available literature. This guide provides the foundational knowledge and detailed experimental protocols necessary to undertake such a characterization. The methodologies for radioligand binding and functional assays described herein represent the standard approach to determining the affinity and potency of a compound at each of the five muscarinic receptor subtypes. The successful execution of these experiments would be the critical next step in elucidating the precise role of this compound as a muscarinic receptor antagonist and would enable the construction of a comprehensive data-driven profile, which is currently absent from the scientific domain. Future research in this area would be invaluable to the fields of pharmacology and drug development.

References

Pharmacological Profile of Diponium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diponium bromide, a quaternary ammonium (B1175870) compound, functions as a muscarinic cholinergic receptor antagonist. Its pharmacological activity is primarily characterized by its pharmacokinetic profile in humans, where it exhibits rapid distribution and a moderate elimination half-life. This document provides a comprehensive overview of the available pharmacological data for Diponium bromide, including its mechanism of action, pharmacokinetics, and known metabolic pathways. The information is presented to support further research and development of this compound.

Introduction

Diponium bromide, with the chemical name (2-[α,α-dicyclopentylacetoxy)-ethyl]triethylammonium bromide), is a synthetic compound classified as a muscarinic cholinergic receptor antagonist.[1] As a quaternary ammonium salt, its structure confers specific physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME). This guide synthesizes the current knowledge of Diponium bromide's pharmacological profile, with a focus on quantitative data and experimental methodologies to inform the scientific community.

Mechanism of Action

Diponium bromide's primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. By blocking these receptors, it inhibits the effects of the parasympathetic nervous system.

Signaling Pathway

The generalized signaling pathway for a muscarinic antagonist like Diponium bromide involves the blockade of G-protein coupled muscarinic receptors. This prevents acetylcholine from initiating downstream signaling cascades, such as the inhibition of adenylyl cyclase or the stimulation of phospholipase C, which ultimately lead to a physiological response.

Muscarinic Antagonist Signaling Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Cell Acetylcholine_release Acetylcholine Release ACh Acetylcholine Acetylcholine_release->ACh Muscarinic_Receptor Muscarinic Receptor (GPCR) ACh->Muscarinic_Receptor Binds Diponium_bromide Diponium Bromide Diponium_bromide->Muscarinic_Receptor Blocks G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Response Cellular Response (e.g., Smooth Muscle Contraction) Second_Messenger->Response

A diagram illustrating the competitive antagonism of Diponium bromide at the muscarinic receptor.

Pharmacokinetic Profile

The pharmacokinetic properties of Diponium bromide have been investigated in humans following intravenous administration.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Diponium bromide.[2]

ParameterValue (Mean ± SD)Unit
Distribution
α-Distribution Phase Half-life (t½α)4 - 11minutes
Volume of Distribution (Vd)29.64 ± 15.03L
Elimination
Elimination Half-life (t½β)2.3 - 7.7hours
Total Body Clearance (CL_tot)72.99 ± 28.52mL/min
Renal Clearance (CL_r)45.03 ± 12.51mL/min
Protein Binding
Plasma Protein BindingPresent-
Erythrocyte BindingAbsent-
Metabolism

Metabolism studies have shown that Diponium bromide is metabolized in the body. Unchanged drug and one metabolite have been detected in the urine. In the feces of some individuals, up to three metabolites have been observed. The characterization of these metabolites was based on their Rf-values from thin-layer chromatography.[2]

Experimental Protocol: Pharmacokinetic Study

While the full detailed protocol from the original 1983 study by Partsch et al. is not available, a representative experimental workflow for such a study is outlined below.

Pharmacokinetic Study Workflow Subject_Selection Subject Selection (Healthy Male Volunteers) IV_Administration Intravenous Administration of Diponium Bromide Subject_Selection->IV_Administration Blood_Sampling Serial Blood Sampling IV_Administration->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection IV_Administration->Urine_Feces_Collection Sample_Processing Plasma Separation and Sample Extraction Blood_Sampling->Sample_Processing Urine_Feces_Collection->Sample_Processing Quantification Quantification of Diponium Bromide and Metabolites (e.g., TLC) Sample_Processing->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Two-Compartment Model) Quantification->PK_Analysis Data_Reporting Data Reporting (t½, Vd, CL) PK_Analysis->Data_Reporting

A generalized workflow for a human pharmacokinetic study of an intravenously administered drug.

Preclinical Pharmacology

Detailed preclinical studies on the pharmacodynamics of Diponium bromide, such as in vitro smooth muscle preparations to determine its spasmolytic activity and potency, are not extensively reported in publicly available literature. Such studies would be crucial to fully characterize its profile as a muscarinic antagonist.

Conclusion and Future Directions

Diponium bromide is a muscarinic receptor antagonist with a defined pharmacokinetic profile in humans. The available data indicates rapid distribution from the plasma and a moderate elimination rate. While its mechanism of action is established, a significant data gap exists regarding its specific affinity and selectivity for muscarinic receptor subtypes.

Future research should focus on:

  • Receptor Binding Assays: To determine the binding affinities (Ki) of Diponium bromide for M1-M5 muscarinic receptor subtypes.

  • In Vitro Functional Assays: To quantify the antagonist potency (pA2 or IC50) in various smooth muscle and glandular tissues.

  • In Vivo Animal Models: To correlate pharmacokinetic and pharmacodynamic parameters and to assess efficacy in relevant disease models.

  • Metabolite Identification: To structurally elucidate the observed metabolites and assess their pharmacological activity.

A more complete understanding of its pharmacodynamic profile will be essential for any further clinical development and to fully realize the therapeutic potential of Diponium bromide.

References

Early-Stage Research on Dipyrone for Antispasmodic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the antispasmodic properties of dipyrone (B125322) (also known as metamizole). The information presented herein is intended for an audience with a professional background in pharmacology, drug discovery, and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.

Introduction

Dipyrone is a non-opioid analgesic and antipyretic agent that also exhibits distinct spasmolytic effects.[1] Unlike typical nonsteroidal anti-inflammatory drugs (NSAIDs), its antispasmodic action is not primarily linked to the inhibition of cyclooxygenase (COX) enzymes.[2][3] Early-stage research has focused on elucidating its direct effects on smooth muscle tissue and the underlying cellular signaling pathways. This guide will delve into the preclinical evidence that characterizes dipyrone as a smooth muscle relaxant.

Quantitative Data on Antispasmodic Activity

The following tables summarize the quantitative data from in vitro studies investigating the relaxing effect of dipyrone on smooth muscle contractions induced by various spasmogens.

Table 1: Effect of Dipyrone on Agonist-Induced Contractions in Guinea Pig Tracheal Smooth Muscle

Agonist (Concentration)Dipyrone Concentration (mmol/l)Observed Effect
Histamine (0.02 mmol/l)0.01, 0.1, 1Relaxing effect[2][3]
Adenosine (B11128) Triphosphate (ATP) (0.01 mol/l)0.01, 0.1, 1Relaxing effect[2][3]
Potassium Chloride (KCl)0.01, 0.1, 1No relaxing effect[2][3]

Table 2: Effect of Dipyrone on Inositol (B14025) Phosphate (IP) Accumulation and Intracellular Calcium

Biological SystemInducing Agent (Concentration)Dipyrone ConcentrationEffect
Isolated Guinea Pig Tracheal Smooth MuscleHistamine (0.02 mmol/l)1 mmol/lSignificant inhibition of IP accumulation[2][3]
Isolated Guinea Pig Tracheal Smooth MuscleATP (0.01 mmol/l)1 mmol/lSignificant inhibition of IP accumulation[2][3]
LTK8 CellsATP (0.01 mmol/l)0.01 mmol/lSignificant inhibition of IP accumulation[2][3]
LTK8 CellsATP (0.01 and 0.1 mmol/l)Not specifiedInhibition of intracellular calcium increase[2][3]

Signaling Pathways in Antispasmodic Activity

The antispasmodic effect of dipyrone is believed to be mediated by its interference with the intracellular calcium signaling cascade, a critical pathway for smooth muscle contraction. The proposed mechanism involves the inhibition of G protein-coupled receptor (GPCR) mediated signaling.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR G Protein-Coupled Receptor (GPCR) Agonist->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_Store Intracellular Ca2+ Store (SR/ER) IP3->Ca_Store Binds to receptor on Ca_Store->Ca_Release Releases Ca2+ Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates Dipyrone Dipyrone Dipyrone->PLC Inhibits

Caption: Proposed signaling pathway for dipyrone's antispasmodic action.

The diagram illustrates that upon agonist binding to a GPCR, phospholipase C (PLC) is activated, leading to the production of inositol trisphosphate (IP3).[2] IP3 then triggers the release of calcium from intracellular stores, which is a key event in initiating smooth muscle contraction.[2] Dipyrone is hypothesized to exert its spasmolytic effect by inhibiting PLC, thereby preventing the rise in intracellular calcium and subsequent muscle contraction.[2][3]

Experimental Protocols

The following is a detailed methodology for a standard in vitro assay used to evaluate the antispasmodic activity of a compound like dipyrone.

Protocol: Isolated Organ Bath Assay for Antispasmodic Activity

  • 1. Tissue Preparation:

    • A segment of smooth muscle tissue (e.g., guinea pig trachea or ileum) is carefully dissected and placed in a bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

    • One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to measure muscle tension.

    • The tissue is allowed to equilibrate under a resting tension for a specified period, with regular changes of the bath solution.

  • 2. Induction of Contraction:

    • A contractile agonist (spasmogen) such as histamine, acetylcholine, or adenosine triphosphate (ATP) is added to the organ bath to induce a sustained contraction.[2]

    • Alternatively, a high concentration of potassium chloride (KCl) can be used to induce contraction via membrane depolarization.[2]

  • 3. Application of Test Compound:

    • Once a stable contractile plateau is achieved, the test compound (dipyrone) is added to the bath in a cumulative, concentration-dependent manner.

    • The relaxation of the smooth muscle is recorded at each concentration.

  • 4. Data Analysis:

    • The relaxant effect of the test compound is expressed as a percentage of the maximal contraction induced by the spasmogen.

    • Dose-response curves are constructed, and parameters such as the IC50 (the concentration of the compound that produces 50% of its maximal inhibitory effect) can be calculated to determine the potency of the antispasmodic agent.

Experimental Workflow Visualization

The logical flow of an in vitro experiment to assess antispasmodic activity can be visualized as follows.

cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis A Tissue Dissection (e.g., Guinea Pig Trachea) B Mounting in Organ Bath with Physiological Salt Solution A->B C Connection to Force Transducer B->C D Equilibration Period C->D E Induce Contraction (e.g., with Histamine or ATP) D->E F Cumulative Addition of Dipyrone E->F G Record Muscle Relaxation F->G H Construct Dose-Response Curve G->H I Calculate Potency (e.g., IC50) H->I

Caption: Workflow for in vitro assessment of antispasmodic activity.

This workflow diagram outlines the key steps involved in a typical isolated organ bath experiment, from the initial preparation of the tissue to the final analysis of the compound's potency.

Conclusion

Early-stage research indicates that dipyrone possesses significant antispasmodic properties that are mechanistically distinct from its anti-inflammatory effects. The primary mode of action appears to be the inhibition of the PLC-IP3-Ca2+ signaling pathway, leading to smooth muscle relaxation.[2][4] The in vitro models and protocols described in this guide are fundamental for the continued investigation and characterization of dipyrone and other novel antispasmodic agents. Further research is warranted to fully elucidate the molecular targets of dipyrone and to explore its therapeutic potential in various smooth muscle-related disorders.

References

Key Signaling Pathways Modulated by Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Diterpene Analogues and Derivatives

Introduction

Diterpenes are a class of natural products with a diverse range of chemical structures and biological activities.[1] Many of these compounds have shown significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The modification of natural diterpene scaffolds to create novel analogues and derivatives is a key strategy in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth overview of the discovery of diterpene analogues, focusing on their biological activities, the signaling pathways they modulate, and the experimental methodologies employed in their synthesis and evaluation.

Diterpenes exert their biological effects by modulating various intracellular signaling pathways. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the regulation of inflammation and cell proliferation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Many diterpenes have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. For example, the diterpene triptolide (B1683669) functions as an NF-κB inhibitor by disrupting the interaction between p65 and CBP, as well as by reducing the amount of p65 protein.[3] Similarly, tanshinone IIA, a bioactive diterpene, exerts its anti-inflammatory effects predominantly through the NF-κB pathway.[4] The inhibitory action of many terpenes on NF-κB activity is a key mechanism behind their anti-inflammatory effects.[5][6]

Fig. 1: Diterpene Inhibition of NF-κB Signaling

MAPK Signaling Pathway

The MAPK signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often associated with cancer and inflammatory diseases. Certain diterpenes have been found to modulate this pathway. For instance, lobolide (B1237406) has been shown to block the phosphorylation of ERK1/2 and p38, two key kinases in the MAPK pathway.[7] Other studies have demonstrated that labdane (B1241275) and norlabdane diterpenoids exert their anti-inflammatory effects through the modulation of the MAPK signaling pathway.[8][9]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates Diterpenes Diterpenes Diterpenes->Raf inhibit Diterpenes->MEK inhibit Diterpenes->ERK inhibit Transcription_Factors Transcription Factors (e.g., AP-1) ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Fig. 2: Diterpene Modulation of MAPK Signaling

Discovery and Biological Activity of Diterpene Analogues

The discovery of novel diterpene analogues often begins with the isolation of a parent compound from a natural source, followed by semi-synthesis to generate a library of derivatives. These analogues are then screened for biological activity.

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of several diterpene analogues.

CompoundCell LineIC50 (µM)Reference
Kalihinol OHCT-1165.97[10]
Kalihinol PHCT-11610.68[10]
Kalihinol QHCT-11620.55[10]
Kalihinol RHCT-11613.44[10]
10-epi-kalihinol XA5499.30 µg/mL[10]
Nepetaefolin FHuman cancer cells6.3[11]
Nepetaefolin F analogue 42MGC 80320.9[11]
Compound 5 (diterpene)HCT-11614.36[10]
Compound 5 (diterpene)HeLa13.36[10]
Compound 5 (diterpene)QGY-770117.78[10]
Compound 5 (diterpene)MDA-MB-23112.84[10]
Table 1: Cytotoxic Activity of Diterpene Analogues
CompoundAssayIC50 (µM)Reference
Diterpene 1β-glucuronidase release5.5[12]
Diterpene 4β-glucuronidase release8.4[12]
Diterpene 5β-glucuronidase release19.2[12]
Diterpene 1Superoxide anion generation (fMLP/CB)12.6[12]
Diterpene 5Superoxide anion generation (fMLP/CB)9.4[12]
Diterpene 1Superoxide anion generation (PMA)10.7[12]
Diterpene 5Superoxide anion generation (PMA)12.9[12]
Table 2: Anti-inflammatory Activity of Diterpene Analogues

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. Below are representative methodologies for the synthesis and biological evaluation of diterpene analogues.

General Workflow for Diterpene Analogue Discovery

The process of discovering and evaluating new diterpene analogues typically follows a structured workflow, from natural product extraction to hit-to-lead development.

Experimental_Workflow Start Natural Product Source Extraction Extraction and Isolation Start->Extraction Purification Purification and Structure Elucidation Extraction->Purification Parent_Compound Parent Diterpene Purification->Parent_Compound Synthesis Semi-synthesis of Analogues Parent_Compound->Synthesis Library Analogue Library Synthesis->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Preclinical Preclinical Studies Lead_Opt->Preclinical End Drug Candidate Preclinical->End

Fig. 3: Diterpene Analogue Discovery Workflow

Protocol for the Synthesis of a Diterpene Analogue

This protocol describes a general method for the esterification of a parent diterpene acid.

Materials:

  • Parent diterpene acid (e.g., Kaurenoic acid)

  • Chloroform (B151607)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the parent diterpene acid (1 equivalent) in chloroform in a suitable reaction flask.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add m-CPBA (1.1 equivalents) portion-wise to the cooled solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system to afford the desired diterpene analogue.[13]

Protocol for Cell Cytotoxicity Assay

This protocol outlines the MTT assay, a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., B16-F10, HT29, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

  • Diterpene analogue solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of the diterpene analogues (e.g., 0-100 µg/mL) for 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]

The discovery of diterpene analogues and derivatives represents a promising avenue for the development of new therapeutic agents. By understanding their mechanisms of action, particularly their modulation of key signaling pathways like NF-κB and MAPK, researchers can design and synthesize novel compounds with enhanced biological activity. The systematic application of synthetic chemistry and robust biological assays, as outlined in this guide, is essential for advancing these natural product-inspired drug discovery programs.

References

Methodological & Application

Application Notes: Synthesis and Purification of Dipenine Bromide (Diponium Bromide)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Abstract

This document provides a detailed, two-step protocol for the laboratory synthesis and purification of Dipenine Bromide (also known as Diponium Bromide, CAS No: 2001-81-2). This compound is a quaternary ammonium (B1175870) cation, specifically 2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium (CAS No: 15518-72-6), and is classified as an antispasmodic agent. The synthesis is based on established organic chemistry principles, proceeding via an intermediate, 2-(diethylamino)ethyl dicyclopentylacetate. The protocol includes methodologies for synthesis, work-up, and purification, along with recommendations for analytical characterization.

Introduction

This compound is a quaternary ammonium compound investigated for its antispasmodic properties. Its structure consists of a dicyclopentylacetyl ester linked to a triethylammonium (B8662869) group. The synthesis of its common salt, Diponium Bromide, can be logically achieved through a two-step process:

  • Esterification: Formation of a tertiary amine ester by reacting a dicyclopentylacetic acid derivative with 2-(diethylamino)ethanol (B1670525).

  • Quaternization: Alkylation of the tertiary amine ester with ethyl bromide to yield the final quaternary ammonium salt.

This protocol outlines a plausible and detailed laboratory-scale procedure for researchers.

Precursor Synthesis: Dicyclopentylacetic Acid

A necessary precursor for this synthesis is dicyclopentylacetic acid. A reported method for its synthesis involves the alkylation of diethyl malonate with cyclopentyl bromide, followed by a second alkylation and subsequent hydrolysis/decarboxylation.

Table 1: Materials for Dicyclopentylacetic Acid Synthesis

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Diethyl malonate160.1716.0 g0.10
Sodium ethoxide (21% in ethanol)68.0570 mL~0.21Handle under inert gas
Cyclopentyl bromide149.0430.0 g0.20
Potassium hydroxide (B78521)56.1120.0 g0.36
Ethanol (B145695)46.07150 mL-
Hydrochloric acid (conc.)36.46As needed-For acidification
Diethyl ether74.12As needed-For extraction
Anhydrous Magnesium Sulfate120.37As needed-For drying
Protocol: Dicyclopentylacetic Acid Synthesis
  • Alkylation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Slowly add diethyl malonate to the solution.

  • Add cyclopentyl bromide dropwise to the mixture. An exothermic reaction may occur.

  • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete mono-alkylation.

  • Cool the mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of cyclopentyl bromide.

  • Heat the mixture to reflux for another 4-6 hours to facilitate di-alkylation.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature. Add a solution of potassium hydroxide in water/ethanol.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.

  • Cool the mixture and acidify carefully with concentrated hydrochloric acid until the pH is ~1-2. This will protonate the carboxylate and induce decarboxylation upon heating.

  • Gently heat the acidified mixture to reflux until carbon dioxide evolution ceases (typically 2-4 hours).

  • Work-up and Purification: Cool the mixture and extract the product into diethyl ether (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dicyclopentylacetic acid.

  • Purify the acid by recrystallization from a suitable solvent like hexanes or by vacuum distillation.

This compound Bromide Synthesis Workflow

Dipenine_Synthesis DCAA Dicyclopentylacetic Acid Step1_Prep Step 1a: Acyl Chloride Formation DCAA->Step1_Prep SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Step1_Prep DEAE 2-(Diethylamino)ethanol Step1_Ester Step 1b: Esterification DEAE->Step1_Ester EtBr Ethyl Bromide (EtBr) Step2_Quat Step 2: Quaternization EtBr->Step2_Quat AcylChloride Dicyclopentylacetyl Chloride AcylChloride->Step1_Ester IntermediateEster Intermediate: 2-(Diethylamino)ethyl dicyclopentylacetate IntermediateEster->Step2_Quat FinalProduct Final Product: This compound Bromide Purification Purification: Recrystallization FinalProduct->Purification Step1_Prep->AcylChloride Step1_Ester->IntermediateEster Step2_Quat->FinalProduct

Caption: Workflow for the two-step synthesis of this compound Bromide.

Step 1: Esterification to form 2-(Diethylamino)ethyl dicyclopentylacetate

This step involves the conversion of dicyclopentylacetic acid to its acyl chloride, followed by reaction with 2-(diethylamino)ethanol. The use of a base like triethylamine (B128534) is crucial to neutralize the HCl byproduct[1].

Table 2: Materials for Step 1 (Esterification)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Dicyclopentylacetic acid196.2810.0 g0.051From precursor synthesis
Thionyl chloride (SOCl₂)118.977.3 g (4.4 mL)0.061Use in fume hood
2-(Diethylamino)ethanol117.196.0 g (6.7 mL)0.051
Triethylamine (TEA)101.195.7 g (7.8 mL)0.056Base to neutralize HCl
Dichloromethane (DCM), anhydrous84.93200 mL-Solvent
Sodium bicarbonate (sat. aq.)84.01As needed-For work-up
Anhydrous Magnesium Sulfate120.37As needed-For drying
Protocol: Step 1
  • Acyl Chloride Formation: In a dry, inert-atmosphere flask, suspend dicyclopentylacetic acid (1.0 eq) in anhydrous DCM (100 mL). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove excess SOCl₂ and solvent under reduced pressure.

  • Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM (100 mL) and cool to 0 °C under an inert atmosphere.

  • In a separate flask, mix 2-(diethylamino)ethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Add the amino alcohol/TEA solution dropwise to the acyl chloride solution at 0 °C[1].

  • After addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude oil, 2-(diethylamino)ethyl dicyclopentylacetate, can be purified by vacuum distillation or used directly in the next step if purity is sufficient (assessed by TLC or ¹H NMR).

Step 2: Quaternization to form this compound Bromide

The tertiary amine ester is converted to the final quaternary ammonium salt using ethyl bromide. This is a classic SN2 reaction, also known as the Menschutkin reaction[2].

Table 3: Materials for Step 2 (Quaternization)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-(Diethylamino)ethyl dicyclopentylacetate295.4715.0 g0.051From Step 1
Ethyl bromide108.978.3 g (5.7 mL)0.076Alkylating agent
Acetone (B3395972) or Diethyl Ether-150 mL-Solvent
Protocol: Step 2
  • Reaction Setup: Dissolve the crude tertiary amine ester from Step 1 (1.0 eq) in acetone or diethyl ether (150 mL) in a round-bottom flask.

  • Add ethyl bromide (1.5 eq) to the solution[3].

  • Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the solid quaternary ammonium salt. The reaction may take several hours to days. Gentle heating (to ~40 °C) can accelerate the process if necessary[2].

  • Isolation: Once precipitation is complete, cool the mixture in an ice bath to maximize crystal formation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether or acetone to remove unreacted starting materials and impurities[2][4].

  • Dry the resulting white solid under vacuum to yield crude this compound Bromide.

Purification Protocol

Quaternary ammonium salts are often purified by recrystallization. The choice of solvent is critical and may require some experimentation.

Protocol: Recrystallization
  • Dissolve the crude this compound Bromide in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, acetone, or a mixture like ethanol/ethyl acetate).

  • Once dissolved, slowly add a cold anti-solvent in which the product is insoluble (e.g., diethyl ether, hexanes) until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Assess purity using techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Characterization Data

Table 4: Expected Analytical Data for this compound Bromide

PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₂₀H₃₈BrNO₂
Molecular Weight 404.43 g/mol
¹H NMR Expect signals for: ethyl groups on N⁺ (~1.4 ppm, t; ~3.5 ppm, q), methylene (B1212753) groups adjacent to N⁺ and O (~4.0-4.5 ppm, m), dicyclopentyl methine proton (~2.5-3.0 ppm, t), and cyclopentyl methylene protons (broad multiplets, ~1.2-2.0 ppm).
¹³C NMR Expect signals for: quaternary carbon, ester carbonyl, carbons of the ethyl and cyclopentyl groups.
Mass Spec (ESI+) m/z = 324.29 (M⁺, the this compound cation)

Logical Flow of Purification

Purification_Flow Crude Crude this compound Bromide (Solid) Dissolve Dissolve in minimal hot solvent (e.g., Isopropanol) Crude->Dissolve AddAntiSolvent Add anti-solvent (e.g., Diethyl Ether) until cloudy Dissolve->AddAntiSolvent Cool Slow cooling to induce crystallization AddAntiSolvent->Cool Filter Vacuum Filtration Cool->Filter Wash Wash crystals with cold anti-solvent Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure this compound Bromide Dry->Pure

Caption: Recrystallization process for the purification of this compound Bromide.

References

Application Note: Quantification of Diponium in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Diponium in human plasma. Diponium is a quaternary ammonium (B1175870) compound, and this method has been developed to support pharmacokinetic and toxicokinetic studies. The sample preparation involves a straightforward protein precipitation procedure, which offers high recovery and throughput. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. A stable isotope-labeled analog of Diponium, Diponium-d5, is used as the internal standard (IS) to ensure accuracy and precision. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for bioanalytical applications.

Introduction

Diponium is a quaternary ammonium compound with potential therapeutic applications.[1][2] Accurate and reliable quantification of Diponium in biological matrices such as plasma is essential for evaluating its pharmacokinetic profile and ensuring safety and efficacy in clinical and preclinical studies. LC-MS/MS is the preferred technique for such analyses due to its high sensitivity, selectivity, and specificity.[3][4][5] This application note presents a detailed protocol for the quantification of Diponium in human plasma using a simple protein precipitation extraction followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, Diponium-d5, compensates for matrix effects and any variability during the analytical process.

Experimental

Materials and Reagents
  • Diponium bromide (Reference Standard)

  • Diponium-d5 bromide (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Formic acid (LC-MS Grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Diponium Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diponium bromide in methanol.

  • Diponium-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diponium-d5 bromide in methanol.

  • Working Solutions: Prepare serial dilutions of the Diponium stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Prepare by diluting the Diponium-d5 stock solution in acetonitrile.

Sample Preparation
  • Label microcentrifuge tubes for each standard, QC, and plasma sample.

  • Pipette 50 µL of the respective standard, QC, or plasma sample into the labeled tubes.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Standard HPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Diponium: 324.5 -> m/z (hypothetical fragment)

    • Diponium-d5: 329.5 -> m/z (hypothetical fragment)

  • Collision Energy: Optimized for each transition

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Diponium in human plasma. The use of a stable isotope-labeled internal standard ensured high accuracy and precision by correcting for matrix effects and variability in sample processing.

Quantitative Data Summary
ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Diponium in human plasma. The protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The method meets typical validation criteria for bioanalytical assays in terms of linearity, sensitivity, precision, and accuracy, making it well-suited for pharmacokinetic studies.

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (Diponium-d5 in ACN) plasma->add_is vortex1 Vortex (Protein Precipitation) add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Injection supernatant->hplc lc_sep C18 Column Separation hplc->lc_sep ms_detect Triple Quadrupole MS (ESI+, MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify Unknowns calibration->quantification

Caption: LC-MS/MS workflow for Diponium quantification.

Detailed Protocols

Protocol 1: Plasma Sample Preparation
  • Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality controls on ice.

  • Aliquoting: Using a calibrated pipette, add 50 µL of each sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 200 µL of the 100 ng/mL Diponium-d5 internal standard solution (in acetonitrile) to each tube.

  • Precipitation: Immediately cap and vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate 100 µL of the clear supernatant without disturbing the protein pellet and transfer it to an HPLC vial containing a low-volume insert.

  • Analysis: Cap the vials and place them in the autosampler for LC-MS/MS analysis.

Protocol 2: LC-MS/MS System Operation
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, QCs, and unknown samples.

  • Injection: Set the injection volume to 5 µL.

  • LC Method:

    • Column: C18, 50 x 2.1 mm, 1.9 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0-0.5 min: Hold at 5% B

      • 0.5-2.5 min: Linear ramp to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-3.6 min: Linear ramp back to 5% B

      • 3.6-5.0 min: Hold at 5% B for re-equilibration

  • MS Method:

    • Ionization: ESI, Positive Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Diponium: Q1 324.5 -> Q3 [Fragment m/z]

      • Diponium-d5: Q1 329.5 -> Q3 [Fragment m/z]

    • Instrument Parameters: Optimize gas flows, ion spray voltage, and collision energies for maximum signal intensity for both analyte and internal standard.

  • Data Acquisition: Start the sequence to begin the analysis.

  • Data Processing: Process the acquired data using the appropriate software. Generate a calibration curve by plotting the peak area ratio (Diponium/Diponium-d5) against the nominal concentration of the calibration standards. Apply a linear regression model with 1/x² weighting. Use the calibration curve to determine the concentration of Diponium in the QC and unknown plasma samples.

References

Application Notes and Protocols for In Vitro Testing of Dipenine's Anticholinergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipenine, also known as Diponium Bromide, is a quaternary ammonium (B1175870) compound with suspected anticholinergic properties. Anticholinergic drugs act by competitively inhibiting the binding of the neurotransmitter acetylcholine (B1216132) to its receptors, primarily the muscarinic acetylcholine receptors (mAChRs). This blockade of parasympathetic nerve impulses can be therapeutically useful in treating a variety of conditions, including gastrointestinal disorders, overactive bladder, and certain respiratory diseases.

These application notes provide a comprehensive overview of the in vitro assays that can be employed to characterize the anticholinergic activity of a test compound like this compound. The protocols detailed below are standard pharmacological methods for determining the affinity of a compound for muscarinic receptors and its functional antagonism of acetylcholine-induced responses. Due to the limited availability of specific quantitative data for this compound in the public domain, data for well-characterized anticholinergic agents such as atropine (B194438) and dicyclomine (B1218976) are provided as a reference.

Muscarinic Receptor Signaling Pathway

Anticholinergic agents like this compound exert their effects by blocking the action of acetylcholine at muscarinic receptors. These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5). The M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and the modulation of ion channels.

cluster_0 Cell Membrane cluster_1 Intracellular Space ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates This compound This compound (Antagonist) This compound->mAChR Binds & Blocks Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Response PKC->Response

Figure 1: Antagonistic action of this compound on the M1/M3/M5 muscarinic receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro anticholinergic activity of the well-characterized antagonists, atropine and dicyclomine. This data serves as a benchmark for evaluating the potency of novel compounds like this compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Atropine1.27 ± 0.36[1]1.8 ± 0.2[1]1.5 ± 0.1[1]1.9 ± 0.3[1]1.6 ± 0.2[1]
Dicyclomine10.2[2]45.7[2]25.1[2]--

Table 2: Functional Antagonism (IC50 and pA2 values)

CompoundAssayParameterValueTissue/Cell Line
AtropineGuinea Pig Ileum ContractionpA28.9 - 9.2[1]Guinea Pig Ileum
DicyclomineGuinea Pig Ileum ContractionpA28.92 ± 0.237[2]Goat Ileum
DicyclomineCalcium Mobilization AssayIC50 (µM)0.27 ± 0.046[3][4]Human Neuronal/Astrocytic Cells

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor subtype by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound stock solution and serial dilutions.

  • Reference Compound: Atropine or Dicyclomine for positive control.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and cocktail.

Procedure:

  • Preparation: Prepare serial dilutions of this compound and the reference compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (10 µM, for non-specific binding).

    • 50 µL of the test compound (this compound) or reference compound at various concentrations.

    • 50 µL of the radioligand ([³H]-NMS) at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[1][5]

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.[1]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

start Start prep Prepare Reagents: - this compound dilutions - Radioligand ([³H]-NMS) - Cell Membranes start->prep plate Plate Assay: Add buffer, this compound, [³H]-NMS, and membranes to 96-well plate prep->plate incubate Incubate: 60-90 min at 25°C with agitation plate->incubate harvest Harvest & Filter: Separate bound from unbound radioligand incubate->harvest wash Wash Filters: Remove non-specific binding harvest->wash count Scintillation Counting: Measure radioactivity wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Experimental workflow for the radioligand binding assay.

Functional Assay: Intracellular Calcium Mobilization

This cell-based assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist. This is particularly relevant for M1, M3, and M5 receptor subtypes.

Objective: To determine the IC50 of this compound in inhibiting agonist-induced calcium mobilization in cells expressing muscarinic receptors.

Materials:

  • CHO or HEK293 cells stably expressing a human muscarinic receptor subtype (e.g., M1 or M3).

  • Cell culture medium (e.g., DMEM/F-12).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine).

  • Test Compound: this compound stock solution and serial dilutions.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the assay buffer containing various concentrations of this compound or the reference compound to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Inject the muscarinic agonist (e.g., carbachol) into the wells.

    • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data, with the response in the absence of the antagonist as 100% and the response in the absence of the agonist as 0%.

  • Plot the percentage of agonist response against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

start Start plate_cells Plate Cells expressing mAChRs in 96-well plate start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye add_this compound Add this compound (various concentrations) and incubate load_dye->add_this compound measure_fluorescence Measure Fluorescence (Baseline) add_this compound->measure_fluorescence add_agonist Inject Muscarinic Agonist (e.g., Carbachol) measure_fluorescence->add_agonist record_fluorescence Record Fluorescence (Post-stimulation) add_agonist->record_fluorescence analyze Data Analysis: Calculate IC50 record_fluorescence->analyze end End analyze->end

Figure 3: Workflow for the intracellular calcium mobilization assay.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the anticholinergic activity of this compound. By determining its binding affinity for muscarinic receptor subtypes and its functional potency in cell-based assays, researchers can obtain a comprehensive pharmacological profile of the compound. This information is crucial for understanding its mechanism of action and for the development of new therapeutics targeting the cholinergic system.

References

Application Notes and Protocols: Radioligand Binding Assay for Dipenine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dipenine is a chemical entity identified as the diponium cation. To characterize its pharmacological profile, determining its binding affinity to specific neuroreceptors is a critical step. Radioligand binding assays are a fundamental tool for quantifying the interaction of a ligand with its receptor.[1][2][3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a G-protein coupled receptor (GPCR) involved in various physiological processes.[1][2] This protocol is based on established methodologies for characterizing ligands at muscarinic receptors.[2][4][5]

Data Presentation

The following table summarizes the essential parameters for conducting the radioligand binding assay for this compound at the M1 muscarinic receptor.

ParameterValue/ConditionReference
Receptor Source Membranes from CHO or HEK293 cells stably expressing human M1 mAChR[6]
Radioligand [³H]-Pirenzepine[4][7][8]
Radioligand Concentration 0.5 - 2.0 nM (near the Kd value)[5]
Non-specific Binding Agent Atropine (10 µM)[6]
Assay Buffer 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4[6]
Incubation Time 60 minutes[9]
Incubation Temperature Room Temperature (25°C)[7]
Filtration Rapid filtration through GF/B or GF/C glass fiber filters[6][9]
Washing Buffer Ice-cold 0.9% NaCl or Assay Buffer[6]
Data Analysis Non-linear regression (log(inhibitor) vs. response)[1]

Experimental Protocols

Membrane Preparation

Proper preparation of membranes containing the receptor of interest is crucial for a successful binding assay.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic acetylcholine receptor in appropriate cell culture medium.

  • Cell Harvesting: Once confluent, harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step.

  • Final Preparation and Storage: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method like the BCA assay. Aliquot the membrane preparation and store at -80°C until use.[9][10]

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding (TB): Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): A high concentration of a known non-labeled antagonist (e.g., 10 µM Atropine), radioligand, and membrane preparation.[6]

    • Competition: A range of concentrations of this compound, radioligand, and membrane preparation.

  • Reagent Addition: Add the following to each well in the specified order (final volume of 200 µL):

    • 50 µL of Assay Buffer (for TB) or 10 µM Atropine (for NSB) or varying concentrations of this compound.

    • 50 µL of [³H]-Pirenzepine (at a final concentration near its Kd, e.g., 1 nM).

    • 100 µL of the M1 receptor membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.[9]

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of this compound, calculate the percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[10]

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] = concentration of the radioligand used.

        • Kd = dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Visualizations

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Radioligand ([³H]-Pirenzepine) - Non-specific Agent (Atropine) - Test Compound (this compound) Membranes Prepare M1 Receptor Membranes Plate_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - this compound Concentrations Reagents->Plate_Setup Membranes->Plate_Setup Incubation Incubate at RT for 60 min Plate_Setup->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (CPM) Washing->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Curve_Fit Plot Competition Curve (log[this compound] vs. % Binding) Calc_SB->Curve_Fit Det_IC50 Determine IC50 Curve_Fit->Det_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Det_IC50->Calc_Ki

Caption: Workflow for the competitive radioligand binding assay.

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling This compound This compound (Ligand) M1R M1 Receptor This compound->M1R Binds Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: M1 muscarinic receptor signaling pathway.[1]

References

Application Notes and Protocols for Investigating the Effects of Dipenine on Isolated Guinea Pig Ileum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isolated guinea pig ileum is a classical and robust ex vivo model extensively used in pharmacology to study the effects of various substances on smooth muscle contraction. Its sensitivity to a range of neurotransmitters and inflammatory mediators, such as acetylcholine (B1216132) and histamine (B1213489), makes it an ideal preparation for characterizing the antispasmodic, anticholinergic, and antihistaminic properties of novel compounds. This document provides detailed protocols for utilizing the isolated guinea pig ileum preparation to investigate the pharmacological effects of Dipenine, a hypothetical compound of interest. The protocols outlined below cover tissue preparation, experimental setup, and methods to determine the mechanism of action of this compound.

Core Principles

The guinea pig ileum contains a network of nerves known as the myenteric plexus (Auerbach's plexus) and is rich in various receptors, including muscarinic (M) and histaminic (H1) receptors.[1][2] Agonists like acetylcholine and histamine bind to these receptors on the smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.[1][3] By introducing an antagonist, the action of the agonist is blocked, resulting in muscle relaxation or prevention of contraction.[4] This preparation allows for the determination of key pharmacological parameters such as EC50 (half maximal effective concentration) and pA2 (a measure of antagonist potency).[3][4]

Key Experiments

  • Effect of this compound on Spontaneous Ileum Contractions: To assess the direct effect of this compound on the basal tone of the ileum.

  • Antagonistic Effect of this compound against Acetylcholine-Induced Contractions: To determine if this compound exhibits anticholinergic properties by antagonizing the effects of the muscarinic agonist, acetylcholine.[3][5]

  • Antagonistic Effect of this compound against Histamine-Induced Contractions: To investigate if this compound has antihistaminic properties by blocking the H1 receptor agonist, histamine.[1][3][5]

Experimental Protocols

Protocol 1: Preparation of Isolated Guinea Pig Ileum

This protocol describes the dissection and mounting of the guinea pig ileum in an organ bath.

Materials:

  • Guinea pig (250-350 g)

  • Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)

  • Student organ bath with an aerator and a kymograph or a PowerLab data acquisition system.[1][3]

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Syringe and needle

  • Cotton thread

Procedure:

  • Humanely euthanize the guinea pig by a blow on the head followed by cervical dislocation.[1]

  • Open the abdomen and locate the ileocecal junction.[1]

  • Carefully dissect a 10-15 cm segment of the ileum, proximal to the cecum.

  • Place the isolated ileum in a Petri dish containing fresh, oxygenated Tyrode's solution.

  • Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove its contents.[1]

  • Cut the ileum into segments of 2-3 cm in length.[6]

  • Tie one end of a segment to the L-shaped tissue holder of the organ bath and the other end to an isometric force transducer using cotton thread.

  • Mount the tissue in the organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[6]

  • Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for 30-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.[6]

Protocol 2: Evaluation of this compound's Effect on Acetylcholine- and Histamine-Induced Contractions

This protocol details the procedure to assess the antagonistic properties of this compound.

Procedure:

  • Establish a baseline: Record the spontaneous contractions of the ileum for at least 10 minutes.

  • Construct a cumulative concentration-response curve for the agonist (Acetylcholine or Histamine):

    • Add increasing concentrations of the agonist (e.g., acetylcholine starting from 10⁻⁹ M) to the organ bath in a cumulative manner.

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Continue until a maximal contraction is achieved.

    • Wash the tissue with fresh Tyrode's solution multiple times until it returns to the baseline.

  • Incubate with this compound:

    • Add a specific concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 15-20 minutes).

  • Construct a second cumulative concentration-response curve for the agonist in the presence of this compound:

    • Repeat step 2 in the presence of this compound.

  • Repeat with different concentrations of this compound:

    • Wash the tissue thoroughly and allow it to recover.

    • Repeat steps 3 and 4 with different concentrations of this compound to assess for a concentration-dependent antagonism.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison.

Table 1: Effect of this compound on Acetylcholine-Induced Contractions of Isolated Guinea Pig Ileum

This compound Concentration (M)Agonist (Acetylcholine)EC50 (M)Maximum Response (% of control)
0 (Control)AcetylcholineValue100
10⁻⁸AcetylcholineValueValue
10⁻⁷AcetylcholineValueValue
10⁻⁶AcetylcholineValueValue

Table 2: Effect of this compound on Histamine-Induced Contractions of Isolated Guinea Pig Ileum

This compound Concentration (M)Agonist (Histamine)EC50 (M)Maximum Response (% of control)
0 (Control)HistamineValue100
10⁻⁸HistamineValueValue
10⁻⁷HistamineValueValue
10⁻⁶HistamineValueValue

Visualizations

Signaling Pathways

cluster_ach Cholinergic Pathway cluster_hist Histaminergic Pathway Ach Acetylcholine M3R M3 Muscarinic Receptor Ach->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction_ach Smooth Muscle Contraction Ca_release->Contraction_ach Dipenine_ach This compound (Antagonist) Dipenine_ach->M3R Hist Histamine H1R H1 Histamine Receptor Hist->H1R Gq_hist Gq Protein H1R->Gq_hist PLC_hist Phospholipase C Gq_hist->PLC_hist IP3_hist IP3 PLC_hist->IP3_hist Ca_release_hist Ca²⁺ Release (from SR) IP3_hist->Ca_release_hist Contraction_hist Smooth Muscle Contraction Ca_release_hist->Contraction_hist Dipenine_hist This compound (Antagonist) Dipenine_hist->H1R cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis start Euthanize Guinea Pig dissect Dissect Ileum Segment start->dissect prepare Prepare 2-3 cm Sections dissect->prepare mount Mount in Organ Bath prepare->mount equilibrate Equilibrate (30-60 min) mount->equilibrate crc1 Cumulative Agonist Concentration-Response Curve (Control) equilibrate->crc1 wash1 Wash Tissue crc1->wash1 incubate Incubate with This compound wash1->incubate crc2 Cumulative Agonist Concentration-Response Curve (with this compound) incubate->crc2 wash2 Wash Tissue crc2->wash2 analyze Analyze Contraction Data (EC50, Max Response) crc2->analyze repeat_exp Repeat with different This compound concentrations wash2->repeat_exp repeat_exp->incubate compare Compare Control vs. This compound-Treated analyze->compare end Determine Antagonistic Properties of this compound compare->end

References

Application Notes: Characterizing the Effects of Dipenine on Cholinergic Signaling Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cholinergic system, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a critical role in a vast array of physiological processes in both the central and peripheral nervous systems.[1][2] Dysregulation of cholinergic signaling is implicated in numerous disorders, including Alzheimer's disease, myasthenia gravis, and schizophrenia, making its components significant targets for drug discovery.[1][3] Cholinergic signaling is primarily transduced through two major types of receptors: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs).[2][4] Muscarinic receptors, which are G protein-coupled receptors (GPCRs), are further divided into five subtypes (M1-M5).[5][6] The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6][7] The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[6][7]

This application note describes a series of cell-based assays to characterize the pharmacological effects of a novel compound, "Dipenine," on cholinergic signaling pathways. The objective is to determine if this compound interacts with muscarinic receptors and to elucidate its mechanism of action. The workflow will progress from initial binding studies to functional assays measuring downstream signaling events and will also investigate potential off-target effects on acetylcholinesterase (AChE), the enzyme responsible for ACh degradation.

Data Presentation

The following tables summarize hypothetical data from the characterization of this compound.

Table 1: Muscarinic Receptor Binding Affinity of this compound

This table presents the inhibition constant (Ki) values for this compound at each of the five human muscarinic receptor subtypes, as determined by a competitive radioligand binding assay.[5][8]

Receptor SubtypeRadioligandThis compound Kᵢ (nM)
M1[³H]-N-methylscopolamine15.2 ± 2.1
M2[³H]-N-methylscopolamine> 10,000
M3[³H]-N-methylscopolamine25.7 ± 3.5
M4[³H]-N-methylscopolamine> 10,000
M5[³H]-N-methylscopolamine89.4 ± 9.8

Table 2: Functional Antagonism of M1 and M3 Receptors by this compound in a Calcium Mobilization Assay

This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound in blocking acetylcholine-induced calcium mobilization in cells expressing M1 or M3 receptors.

Receptor SubtypeAgonist (Acetylcholine)This compound IC₅₀ (nM)
M1100 nM (EC₈₀)22.5 ± 3.8
M380 nM (EC₈₀)35.1 ± 4.2

Table 3: Effect of this compound on Acetylcholinesterase (AChE) Activity

This table summarizes the effect of this compound on the activity of acetylcholinesterase, as measured by a colorimetric assay.[9]

CompoundConcentration% AChE Inhibition
This compound1 µM< 5%
This compound10 µM< 5%
Eserine (Positive Control)1 µM98.5 ± 1.2%

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key cholinergic signaling pathways and the experimental workflow used to characterize this compound.

Cholinergic_Signaling_Pathways cluster_Gq Gq/11-Coupled Pathway cluster_Gi Gi/o-Coupled Pathway ACh_Gq Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh_Gq->M1_M3_M5 Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ACh_Gi Acetylcholine M2_M4 M2, M4 Receptors ACh_Gi->M2_M4 Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase Gi->AC K_channel K⁺ Channel Activation Gi->K_channel cAMP ↓ cAMP AC->cAMP

Caption: Cholinergic signaling through Gq/11 and Gi/o pathways.[6][7]

Experimental_Workflow Experimental Workflow for this compound Characterization start Start: Characterize this compound binding_assay Radioligand Binding Assay (M1-M5 Receptors) start->binding_assay ache_assay Acetylcholinesterase (AChE) Activity Assay start->ache_assay functional_assays Functional Assays binding_assay->functional_assays calcium_assay Intracellular Calcium Mobilization Assay (M1, M3, M5) functional_assays->calcium_assay membrane_potential_assay Membrane Potential Assay (M2, M4) functional_assays->membrane_potential_assay analysis Data Analysis and Mechanism of Action Determination calcium_assay->analysis membrane_potential_assay->analysis ache_assay->analysis

Caption: Workflow for characterizing this compound's effects.

Logical_Relationships Logical Flow for Determining this compound's Mechanism cluster_questions Key Questions cluster_assays Assays cluster_outcomes Hypothetical Outcomes q1 Does this compound bind to muscarinic receptors? assay1 Binding Assay q1->assay1 q2 Does this compound block Gq-mediated signaling? assay2 Calcium Assay q2->assay2 q3 Does this compound affect acetylcholinesterase? assay3 AChE Assay q3->assay3 outcome1 Binds to M1, M3, M5 assay1->outcome1 outcome2 Inhibits Ca²⁺ mobilization assay2->outcome2 outcome3 No effect on AChE assay3->outcome3 conclusion Conclusion: This compound is a selective M1/M3/M5 muscarinic receptor antagonist. outcome1->conclusion outcome2->conclusion outcome3->conclusion

Experimental Protocols

Protocol 1: Muscarinic Receptor Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for human muscarinic receptor subtypes (M1-M5) expressed in CHO or HEK293 cells.[5][6]

Materials:

  • Cell membranes from cells stably expressing a single muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Competitor: Atropine (for non-specific binding).

  • Test Compound: this compound, serially diluted.

  • 96-well microplate.

  • Glass fiber filter mat.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹⁰ M to 10⁻³ M).

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL [³H]-NMS (at a final concentration near its Kₔ), 50 µL Assay Buffer, and 150 µL of diluted cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL of 1 µM Atropine, and 150 µL of membrane suspension.

    • Competition: 50 µL [³H]-NMS, 50 µL of each this compound dilution, and 150 µL of membrane suspension.

  • Seal the plate and incubate at room temperature (25°C) for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.[5]

  • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[6]

  • Dry the filter mat, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the NSB CPM from the total binding CPM.

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to antagonize the increase in intracellular calcium triggered by an agonist in cells expressing Gq-coupled muscarinic receptors (e.g., M1 or M3).[10][11]

Materials:

  • HEK293 or CHO cells stably expressing the M1 or M3 muscarinic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a no-wash calcium assay kit).[12][13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine.

  • Test Compound: this compound.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and grow overnight to form a confluent monolayer.[13]

  • Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[13][14]

  • During the dye-loading incubation, prepare serial dilutions of this compound in Assay Buffer.

  • After incubation, wash the cells with Assay Buffer if required by the dye protocol.

  • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

  • Program the instrument to inject a concentration of acetylcholine that elicits a near-maximal response (EC₈₀) and record the fluorescence change over time.

  • The fluorescence signal is proportional to the intracellular calcium concentration.

  • Calculate the peak fluorescence response for each well.

  • Plot the percentage of inhibition (relative to the response with acetylcholine alone) against the log concentration of this compound to determine the IC₅₀ value.

Protocol 3: Membrane Potential Assay

This assay measures changes in cell membrane potential and can be used to assess the function of ion channels or Gi/o-coupled receptors that modulate ion channel activity (e.g., M2 or M4 receptors).[15][16]

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., M2 or M4).

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).[16][17]

  • Assay Buffer (typically provided with the kit).

  • Agonist: Acetylcholine.

  • Test Compound: this compound.

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Plate cells in a black, clear-bottom 96-well or 384-well plate and grow overnight.[16]

  • Prepare the dye-loading solution according to the kit manufacturer's protocol.

  • Remove the cell plates from the incubator and add an equal volume of the dye-loading solution to each well without washing.[16]

  • Incubate the plate for 30 minutes at 37°C or room temperature, as recommended by the manufacturer.[17]

  • Prepare compound plates with serial dilutions of this compound and the agonist (acetylcholine).

  • Place the cell plate in the plate reader.

  • Initiate the assay by adding the test compound (this compound) followed by the agonist (acetylcholine) and record the change in fluorescence over time. Activation of Gi/o-coupled M2/M4 receptors often leads to hyperpolarization via activation of K⁺ channels.

  • Analyze the data by measuring the change in fluorescence units. Determine the IC₅₀ of this compound for inhibiting the agonist-induced change in membrane potential.

Protocol 4: Acetylcholinesterase (AChE) Activity Assay

This colorimetric assay determines if this compound has a direct inhibitory effect on AChE activity. The assay is based on the Ellman method.[9]

Materials:

  • Purified Acetylcholinesterase.

  • Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 7.5-8.0.

  • Substrate: Acetylthiocholine (B1193921) iodide.

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Test Compound: this compound.

  • Positive Control Inhibitor: Eserine or a similar known AChE inhibitor.

  • 96-well clear microplate.

  • Spectrophotometric plate reader capable of reading absorbance at 412 nm.

Procedure:

  • Prepare a working solution of DTNB and acetylthiocholine in the Assay Buffer.

  • Add 50 µL of Assay Buffer to blank wells and 50 µL of this compound (at various concentrations) or the positive control to the sample wells of a 96-well plate.

  • Add 50 µL of the AChE enzyme solution to all wells except the blank.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the substrate/DTNB working solution to all wells.

  • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

  • The rate of change in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

  • Plot the percentage of inhibition against the log concentration of this compound to determine if it has an inhibitory effect and to calculate an IC₅₀ if applicable.

References

Application Notes and Protocols for Stability Testing of Diponium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods and protocols for conducting stability testing of Diponium bromide. The information is intended to guide the development of stability-indicating analytical methods and to assess the intrinsic stability of the drug substance.

Introduction

Diponium bromide is a quaternary ammonium (B1175870) compound. Its stability under various environmental conditions is a critical parameter that can affect its safety, efficacy, and shelf-life. Stability testing, including forced degradation studies, is essential to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[1][2][3] This document outlines the recommended analytical techniques and detailed protocols for performing these studies in accordance with ICH guidelines.[4]

Analytical Methods for Stability Testing

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the stability testing of Diponium bromide due to its high sensitivity, specificity, and ability to separate the parent drug from its degradation products.[5] A stability-indicating HPLC method should be developed and validated to quantify the drug and its degradation products.

Recommended HPLC Method (Starting Point)

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio (e.g., 60:40 v/v).[5][6]
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a suitable wavelength (e.g., 220 nm)[5][6]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C

Experimental Protocols

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of Diponium bromide to identify likely degradation products and to demonstrate the specificity of the analytical method.[1][2][7] The drug substance should be subjected to the following stress conditions as recommended by ICH guidelines.[4][8]

  • Prepare a 1 mg/mL solution of Diponium bromide in a suitable solvent (e.g., water or a water-acetonitrile mixture).

  • Add an equal volume of 0.1 N Hydrochloric Acid (HCl).

  • Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Prepare a 1 mg/mL solution of Diponium bromide.

  • Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

  • Keep the solution at room temperature for a specified period.

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute it for HPLC analysis.

  • Prepare a 1 mg/mL solution of Diponium bromide.

  • Add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period.

  • At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Place a known amount of solid Diponium bromide powder in a thermostatically controlled oven.

  • Expose the powder to a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it for HPLC analysis.

  • Expose a solid sample and a 1 mg/mL solution of Diponium bromide to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light.

  • After the exposure, prepare the samples for HPLC analysis.

Sample Preparation for Stability Studies
  • Drug Substance: Accurately weigh a suitable amount of Diponium bromide and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to a known amount of Diponium bromide into a volumetric flask. Add a suitable solvent, sonicate to dissolve the drug, and dilute to the mark. Filter the solution before injecting it into the HPLC system.

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage of degradation of Diponium bromide and the formation of degradation products under each stress condition.

Table 2: Summary of Forced Degradation Results for Diponium Bromide (Hypothetical Data)

Stress ConditionDurationTemperature% Assay of Diponium Bromide% Total Impurities
0.1 N HCl24 hours60°C85.214.8
0.1 N NaOH8 hoursRoom Temp78.521.5
3% H₂O₂24 hoursRoom Temp92.17.9
Thermal72 hours80°C95.84.2
Photolytic--98.31.7

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation start Diponium Bromide (Drug Substance/Product) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, solid) start->thermal photo Photolytic (UV/Vis Light) start->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization dilution Dilution sampling->dilution neutralization->dilution hplc HPLC Analysis dilution->hplc evaluation Quantify Degradation & Identify Products hplc->evaluation Stability_Method_Development cluster_dev Method Development cluster_val Method Validation cluster_outcome Outcome initial_method Initial HPLC Method stress_samples Generate Stressed Samples initial_method->stress_samples informs optimization Optimize Method for Separation of Peaks stress_samples->optimization requires specificity Specificity optimization->specificity leads to linearity Linearity specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision robustness Robustness specificity->robustness final_method Validated Stability-Indicating HPLC Method linearity->final_method accuracy->final_method precision->final_method robustness->final_method

References

Application Note & Protocol: Preclinical Assessment of Dipenine in Irritable Bowel Syndrome (IBS) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2][3] The pathophysiology of IBS is complex and involves dysregulation of the brain-gut axis, visceral hypersensitivity, altered gut motility, and low-grade inflammation.[4][5][6] Preclinical animal models that replicate key features of IBS are crucial for the discovery and development of novel therapeutics.[7] This document provides a detailed protocol for the preclinical evaluation of Dipenine, a novel compound for the potential treatment of IBS. The protocols outlined below describe the induction of IBS-like symptoms in rodents and the subsequent assessment of this compound's efficacy in mitigating visceral hypersensitivity and normalizing gut motility.

Mechanism of Action & Signaling Pathways in IBS

The therapeutic efficacy of interventions in IBS often involves modulation of key signaling pathways. While the specific mechanism of this compound is under investigation, several pathways are implicated in IBS pathophysiology and represent potential targets. These include serotonergic pathways (5-HT3 and 5-HT4 receptors) that regulate motility and sensation, immune pathways involving mast cell activation and histamine (B1213489) release which contribute to visceral hypersensitivity, and neurotransmitter systems such as the GABAergic and adrenergic systems.[8][9][10][11]

IBS_Signaling_Pathways cluster_0 Central Nervous System cluster_1 Enteric Nervous System & Gut Brain-Gut Axis Brain-Gut Axis Anxiety/Depression Anxiety/Depression Brain-Gut Axis->Anxiety/Depression Visceral Hypersensitivity Visceral Hypersensitivity Brain-Gut Axis->Visceral Hypersensitivity Altered Motility Altered Motility Brain-Gut Axis->Altered Motility Stress Stress Stress->Brain-Gut Axis Immune Activation Immune Activation Immune Activation->Visceral Hypersensitivity Histamine, Proteases 5-HT Pathway 5-HT Pathway 5-HT Pathway->Visceral Hypersensitivity 5-HT Pathway->Altered Motility This compound This compound This compound->Visceral Hypersensitivity Inhibition This compound->Altered Motility Normalization

Caption: Potential signaling pathways in IBS targeted by this compound.

Experimental Protocols

The following protocols describe the induction of an IBS model and the subsequent evaluation of this compound.

Animal Model: Water Avoidance Stress (WAS)-Induced Visceral Hypersensitivity

This model is used to induce chronic visceral hypersensitivity, a key feature of IBS.[12]

  • Animals: Male Wistar rats (200-250g) are used. They are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Procedure:

    • Rats are individually placed on a small platform (8 x 6 cm) in the center of a plastic container (45 x 25 cm) filled with fresh water at room temperature (25°C) to a level of 1 cm below the platform.

    • The rats are subjected to this stress for 1 hour daily for 10 consecutive days.

    • A control group of rats is placed in an identical container without water.

  • This compound Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses for a specified period (e.g., the last 7 days of the WAS protocol).

WAS_Workflow Start Start Acclimatization Acclimatization Start->Acclimatization WAS Induction (10 days) WAS Induction (10 days) Acclimatization->WAS Induction (10 days) This compound/Vehicle Admin (Days 4-10) This compound/Vehicle Admin (Days 4-10) WAS Induction (10 days)->this compound/Vehicle Admin (Days 4-10) Assessments Assessments This compound/Vehicle Admin (Days 4-10)->Assessments Visceral Hypersensitivity Visceral Hypersensitivity Assessments->Visceral Hypersensitivity Gut Motility Gut Motility Assessments->Gut Motility End End Visceral Hypersensitivity->End Gut Motility->End

Caption: Experimental workflow for the Water Avoidance Stress model.

Assessment of Visceral Hypersensitivity: Colorectal Distension (CRD)

The CRD model is a standard method to quantify visceral pain in rodents.[13]

  • Apparatus: A pressure-controlled barostat system and a flexible latex balloon catheter.

  • Procedure:

    • Rats are lightly anesthetized, and a balloon catheter (4-5 cm) is inserted intra-anally into the descending colon.

    • The animals are allowed to recover and adapt for at least 30 minutes in a small enclosure.

    • The balloon is progressively inflated to different pressures (e.g., 20, 40, 60, 80 mmHg) for a 10-second duration, with a 5-minute rest period between distensions.

    • The visceromotor response (VMR), characterized by abdominal withdrawal reflexes, is visually observed and scored by a blinded observer. The pressure threshold required to elicit a pain response is recorded.

Assessment of Gut Motility: Charcoal Meal Transit Test

This test measures the effect of this compound on intestinal transit time.[13]

  • Procedure:

    • Following the final CRD assessment, rats are fasted overnight with free access to water.

    • This compound or vehicle is administered 30 minutes prior to the gavage of a charcoal meal (5% activated charcoal in 10% gum arabic).

    • After a set time (e.g., 20-30 minutes), the animals are euthanized.

    • The small intestine is carefully excised, and the distance traveled by the charcoal meal from the pylorus to the caecum is measured.

    • The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of the small intestine) x 100.

Data Presentation

The quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Visceral Hypersensitivity in WAS Rats

Treatment GroupDose (mg/kg)Abdominal Withdrawal Reflex Threshold (mmHg)
Control (No Stress) Vehicle75.2 ± 3.1
WAS + Vehicle Vehicle48.5 ± 2.5
WAS + this compound 155.1 ± 2.8
WAS + this compound 1065.8 ± 3.0
WAS + this compound 3072.3 ± 2.9
Data are presented as mean ± SEM. *p<0.05 vs. Control; *p<0.05 vs. WAS + Vehicle.

Table 2: Effect of this compound on Gut Motility in WAS Rats

Treatment GroupDose (mg/kg)Charcoal Transit (%)
Control (No Stress) Vehicle52.1 ± 4.2
WAS + Vehicle Vehicle78.9 ± 5.1
WAS + this compound 170.3 ± 4.8
WAS + this compound 1061.5 ± 4.5
WAS + this compound 3055.8 ± 4.1
Data are presented as mean ± SEM. *p<0.05 vs. Control; *p<0.05 vs. WAS + Vehicle.

Conclusion

These protocols provide a robust framework for the preclinical assessment of this compound in a validated animal model of IBS. The data generated from these studies will be critical in determining the therapeutic potential of this compound for the treatment of IBS by demonstrating its ability to attenuate visceral hypersensitivity and normalize gut motility. Further studies may explore the effects of this compound on other aspects of IBS pathophysiology, such as intestinal permeability and low-grade inflammation.

References

Application Notes for Diphenhydramine in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Dipenine" did not yield specific results for a compound with established in vivo research applications. Publicly available scientific literature and databases show limited to no information on a compound with this exact name being used in biological research. The chemical entity "this compound" is listed in PubChem primarily with chemical identifiers and computed properties, but lacks associated biological or pharmacological data.

It is possible that "this compound" may be a typographical error, a novel or less-common compound with limited public documentation, or a synonym for another compound. One potential alternative, which appeared in initial searches, is Diphenhydramine (B27) , a well-researched first-generation antihistamine with extensive in vivo applications.

To provide a comprehensive response that aligns with the user's detailed request for application notes, protocols, and data, the following information is presented for Diphenhydramine as a relevant and well-documented substitute.

Introduction

Diphenhydramine is a first-generation antihistamine that primarily acts as an inverse agonist at histamine (B1213489) H1 receptors.[1] It readily crosses the blood-brain barrier, leading to significant central nervous system effects, most notably sedation.[1] Its anticholinergic properties are due to its action as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] These characteristics make it a valuable tool in various in vivo research models, including studies on sedation, inflammation, and allergic responses.[1]

Primary In Vivo Research Applications

  • Models of Sedation and Hypnosis: Due to its potent central effects, diphenhydramine is frequently used to induce sedation or a hypnotic state in animal models to study the mechanisms of sleep and wakefulness.[1]

  • Anti-inflammatory and Anti-allergic Models: As an H1 receptor antagonist, it is employed to investigate its efficacy in reducing mast cell degranulation and mitigating allergic reactions.[1]

  • Neuropharmacological Studies: Its anticholinergic activity allows for its use in research exploring the role of muscarinic receptors in various physiological and behavioral processes.[1]

Data Presentation: Diphenhydramine Dosage and Toxicity

Quantitative data for in vivo studies using diphenhydramine can vary based on the animal model, route of administration, and desired effect. The following tables provide a summary of reported dosages and acute toxicity data.

Table 1: Acute Toxicity (LD50) of Diphenhydramine [1]

Animal ModelRoute of AdministrationLD50 (mg/kg)
MouseIntraperitoneal (IP)56
MouseOral (PO)160
MouseSubcutaneous (SC)50
RatIntraperitoneal (IP)280
RatOral (PO)390

Table 2: Recommended Dosages for Various In Vivo Applications [1]

Animal ModelApplicationDosage (mg/kg)Route of AdministrationKey Observations
MouseSedation / Hypnotic1, 2Intramuscular (IM)Decreased open field activity and increased tonic immobility.
RatSedation10, 20Not specifiedSedative effects observed.
MouseAnti-inflammatoryVariesIntraperitoneal (IP)Inhibition of compound 48/80-induced paw edema.

Experimental Protocols

Protocol 1: Evaluation of Sedative Effects in Mice (Open Field Test)

This protocol assesses the sedative effects of diphenhydramine by measuring locomotor activity in an open field test.

Materials:

  • Diphenhydramine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Open field arena

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.[1]

  • Diphenhydramine Preparation: Dissolve diphenhydramine hydrochloride in sterile saline to the desired concentration. For a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml.[1]

  • Administration: Administer diphenhydramine (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection.[1]

  • Observation Period: Place the mouse in the center of the open field arena 15-30 minutes after injection.[1]

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 10-30 minutes.

  • Data Analysis: Compare the activity levels between the diphenhydramine-treated group and the vehicle control group.

Protocol 2: Assessment of Anti-inflammatory Effects in Mice (Compound 48/80-Induced Paw Edema)

This protocol evaluates the anti-inflammatory properties of diphenhydramine by measuring its ability to inhibit paw edema induced by a mast cell degranulator.

Materials:

  • Diphenhydramine hydrochloride

  • Compound 48/80

  • Sterile saline (0.9% NaCl)

  • Plethysmometer or calipers

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least 48 hours before the experiment.[1]

  • Diphenhydramine Preparation: Prepare a solution of diphenhydramine in sterile saline.[1]

  • Compound 48/80 Preparation: Prepare a solution of Compound 48/80 in sterile saline (e.g., 10 µg in 50 µl).[1]

  • Pre-treatment: Administer diphenhydramine or vehicle (saline) via IP injection 30 minutes before the induction of paw edema.

  • Induction of Edema: Inject Compound 48/80 into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 30, 60, 120 minutes) after the injection of Compound 48/80.

  • Data Analysis: Calculate the percentage inhibition of paw edema in the diphenhydramine-treated group compared to the vehicle control group.

Visualizations

Signaling Pathways of Diphenhydramine

Diphenhydramine primarily exerts its effects through two main signaling pathways: antagonism of the histamine H1 receptor and antagonism of muscarinic acetylcholine receptors.

Diphenhydramine_Signaling_Pathways Diphenhydramine Diphenhydramine H1_Receptor Histamine H1 Receptor Diphenhydramine->H1_Receptor Blocks Muscarinic_Receptor Muscarinic Acetylcholine Receptor Diphenhydramine->Muscarinic_Receptor Blocks Gq_alpha Gq/11 alpha subunit H1_Receptor->Gq_alpha Activates Cellular_Response_M Cholinergic Responses (e.g., Salivation, CNS activity) Muscarinic_Receptor->Cellular_Response_M Mediates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response_H1 Allergic & Inflammatory Responses Ca_release->Cellular_Response_H1 PKC_activation->Cellular_Response_H1

Caption: Diphenhydramine blocks H1 and muscarinic receptors.

Experimental Workflow for Open Field Test

The following diagram illustrates the workflow for evaluating the sedative effects of diphenhydramine using the open field test.

Open_Field_Workflow Start Start Acclimation Animal Acclimation (≥ 1 hour) Start->Acclimation Preparation Prepare Diphenhydramine and Vehicle Solutions Acclimation->Preparation Injection IP Injection (Diphenhydramine or Vehicle) Preparation->Injection Waiting Waiting Period (15-30 min) Injection->Waiting OpenField Open Field Test (10-30 min) Waiting->OpenField Analysis Data Analysis (Locomotion, Rearing, etc.) OpenField->Analysis End End Analysis->End

Caption: Workflow for the open field test.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Dipenine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dipenine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of semi-synthetic penicillin derivatives. The guides below are structured in a question-and-answer format to directly address specific issues that can lead to low product yield.

The troubleshooting advice provided is centered around a representative three-step chemical synthesis of a this compound analog starting from 6-aminopenicillanic acid (6-APA), a common precursor for many penicillin antibiotics.

Synthetic Workflow Overview

The following diagram outlines the general three-step process for the synthesis of a semi-synthetic penicillin derivative, referred to here as this compound. The process involves protection of the starting material, acylation to form the core product, and a final deprotection/work-up step.

cluster_workflow This compound Synthesis Workflow start Start: 6-APA step1 Step 1: Silylation (Protection) start->step1 step2 Step 2: Acylation with Acyl Chloride step1->step2 step3 Step 3: Hydrolysis (Deprotection) step2->step3 purification Purification (Crystallization) step3->purification end Final Product: This compound purification->end cluster_reaction β-Lactam Ring Hydrolysis Penicillin Penicillin Derivative (Intact β-Lactam Ring) Hydrolyzed Inactive Product (Opened β-Lactam Ring) Penicillin->Hydrolyzed H₂O (Acid or Base catalyst) cluster_troubleshooting Troubleshooting: Low Acylation Yield start Low Yield in Acylation Step check_silyl Was Silylation Complete? (Check TLC/NMR of intermediate) start->check_silyl check_acyl Is Acyl Chloride Active? (Use fresh reagent) check_silyl->check_acyl Yes solution_silyl Solution: Re-run silylation step. check_silyl->solution_silyl No check_temp Was Temperature Controlled? (Maintain < 0°C) check_acyl->check_temp Yes solution_acyl Solution: Use fresh/new acyl chloride. check_acyl->solution_acyl No check_moisture Were Conditions Anhydrous? check_temp->check_moisture Yes solution_temp Solution: Improve cooling, add dropwise. check_temp->solution_temp No solution_moisture Solution: Use oven-dried glassware and anhydrous solvents. check_moisture->solution_moisture No success Yield Improved check_moisture->success Yes

Technical Support Center: Optimizing LC-MS/MS Detection of Diponium in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection of Diponium in biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of Diponium, a quaternary ammonium (B1175870) compound, in biological samples such as plasma and urine.

Sample Preparation

  • Q1: What is the most effective method for extracting Diponium from plasma/serum?

    A1: Due to the polar nature of Diponium as a quaternary ammonium salt, a multi-faceted approach to extraction is often necessary to ensure efficient recovery and minimize matrix effects. The recommended methods are Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE). Protein precipitation (PPT) is a simpler but generally less clean method that may lead to significant matrix effects.[1][2][3][4]

    • Solid-Phase Extraction (SPE): Weak cation exchange (WCX) or mixed-mode (e.g., reversed-phase combined with cation exchange) SPE cartridges are generally effective for quaternary ammonium compounds.[2][3] The positively charged quaternary amine of Diponium will bind to the cation exchange sorbent, allowing for the washing away of neutral and acidic interferences.

    • Supported Liquid Extraction (SLE): This technique offers a good alternative to traditional liquid-liquid extraction (LLE) by immobilizing the aqueous sample on a solid support. A water-immiscible organic solvent is then used to elute the analyte.

  • Q2: I am observing low recovery of Diponium after sample extraction. What are the possible causes and solutions?

    A2: Low recovery can stem from several factors during sample preparation. Here are some common causes and troubleshooting steps:

    • Incomplete Protein Binding Disruption: Diponium may bind to plasma proteins. Ensure your initial sample preparation step includes a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) even if you are proceeding with SPE or SLE.

    • Suboptimal pH: The pH of the sample and wash/elution solvents is critical for ion exchange SPE. Ensure the pH of the loading solution is appropriate to maintain the positive charge on Diponium and facilitate binding. For elution from a cation exchange sorbent, a solvent with a higher ionic strength or a pH that neutralizes the interaction is required.

    • Inappropriate SPE Sorbent: If using a purely reversed-phase sorbent, the polar nature of Diponium may result in poor retention. A mixed-mode or cation exchange sorbent is recommended.[2][3]

    • Insufficient Elution Solvent Strength: For SPE, ensure the elution solvent is strong enough to disrupt the interaction between Diponium and the sorbent. This may involve increasing the organic solvent concentration, adding a competing ion (e.g., ammonium acetate), or adjusting the pH.

Liquid Chromatography

  • Q3: I am experiencing poor peak shape (e.g., tailing, broadening) for Diponium. How can I improve it?

    A3: Poor peak shape for quaternary ammonium compounds is a common issue. Consider the following:

    • Column Choice: Standard C18 columns can sometimes exhibit poor peak shape for polar, positively charged analytes. Consider using a column with embedded polar groups or a mixed-mode column (e.g., C18 with ion exchange properties). HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be an effective alternative for retaining and separating polar compounds like Diponium.

    • Mobile Phase Modifier: The addition of an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can improve peak shape on reversed-phase columns, but these can cause ion suppression in the mass spectrometer and are often not ideal. A better approach is to use a mobile phase with a sufficient concentration of a volatile salt like ammonium formate (B1220265) or ammonium acetate (B1210297) (e.g., 10-20 mM) and a low percentage of formic acid (e.g., 0.1%) to improve peak shape and reproducibility.

    • pH of the Mobile Phase: A lower pH (e.g., 3-4) generally ensures that Diponium remains in its cationic form, which can lead to more consistent interactions with the stationary phase.

  • Q4: How can I improve the retention of Diponium on a reversed-phase column?

    A4: If you are limited to a reversed-phase column and experiencing poor retention:

    • Decrease the Organic Content of the Mobile Phase: Start with a lower percentage of organic solvent (e.g., acetonitrile or methanol) in your initial gradient conditions.

    • Use a HILIC column: As mentioned in Q3, HILIC chromatography is well-suited for highly polar compounds and will provide significantly more retention than reversed-phase chromatography.

    • Consider a Mixed-Mode Column: These columns offer both hydrophobic and ion-exchange retention mechanisms, which can be ideal for retaining and separating compounds like Diponium.

Mass Spectrometry

  • Q5: I am observing significant signal suppression (matrix effect) for Diponium. What are the strategies to mitigate this?

    A5: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis.[5] Here are some strategies to address this:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Re-evaluate your sample preparation method (see Q1 and Q2). A more rigorous SPE protocol with optimized wash steps is often necessary.[2][3]

    • Chromatographic Separation: Ensure that Diponium is chromatographically separated from the bulk of the matrix components, especially phospholipids (B1166683) which are a common cause of ion suppression in plasma samples. A longer chromatographic run or a different stationary phase may be required.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It will co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing a more accurate quantification.

    • Dilution: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of interfering matrix components.

  • Q6: What are the expected precursor and product ions for Diponium in MS/MS analysis?

    A6: Diponium bromide will exist as the Diponium cation in solution. In positive ion electrospray ionization (ESI+), the precursor ion will be the molecular ion of the cation, [M]+, which has a m/z of 324.5.

    The fragmentation of quaternary ammonium compounds often involves the loss of neutral alkyl groups from the nitrogen atom or cleavage at the ester linkage. A plausible fragmentation pathway for Diponium would involve the neutral loss of a triethylamine (B128534) group or cleavage to produce a dicyclopentylacetyl fragment. Without experimental data, a hypothetical fragmentation pattern is proposed in the diagram below.

Quantitative Data Summary (Illustrative Examples)

The following tables present hypothetical but realistic quantitative data that a researcher might aim to achieve during method development for Diponium. These are for illustrative purposes only.

Table 1: Illustrative Recovery and Matrix Effect Data for Diponium Extraction from Human Plasma

Extraction MethodAnalyte Concentration (ng/mL)Mean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
Protein Precipitation 1085.212.5-45.818.2
50088.110.1-40.215.6
SPE (WCX) 1092.56.8-8.57.5
50095.35.2-6.16.1
SLE 1089.78.2-12.39.8
50091.57.5-10.88.5

Table 2: Illustrative LC-MS/MS Method Validation Parameters for Diponium in Human Plasma

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 12%
Accuracy (% bias)± 15%
Analyte Stability (24h at room temp)< 10% degradation
Freeze-Thaw Stability (3 cycles)< 15% degradation

Experimental Protocols (Illustrative)

Protocol 1: Solid-Phase Extraction (SPE) of Diponium from Human Plasma

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of internal standard solution (e.g., Diponium-d5) and 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute Diponium with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters for Diponium Analysis

  • LC System: UHPLC system

  • Column: Mixed-mode C18/cation exchange column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid and 10 mM ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI source

  • Ionization Mode: Positive

  • MRM Transitions (Hypothetical):

    • Diponium: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)

    • Diponium-d5 (IS): Precursor > Product 1 (Quantifier)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample + IS ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash (Acidified Water, Methanol) load->wash elute Elute (Ammoniated Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for Diponium extraction from plasma.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_sample_prep Sample Preparation Issues start Poor LC-MS/MS Result (e.g., Low Signal, Poor Peak Shape) peak_shape Poor Peak Shape? start->peak_shape retention Low Retention? start->retention signal Low Signal/Suppression? start->signal recovery Low Recovery? start->recovery node_ps1 Check Column (Mixed-mode, HILIC) peak_shape->node_ps1 node_ps2 Optimize Mobile Phase (Ammonium Formate, pH) peak_shape->node_ps2 node_r1 Decrease Organic % retention->node_r1 node_r2 Switch to HILIC retention->node_r2 node_s1 Improve Sample Cleanup signal->node_s1 node_s2 Use SIL-IS signal->node_s2 node_s3 Dilute Sample signal->node_s3 node_rec1 Optimize SPE (Sorbent, pH, Solvents) recovery->node_rec1 node_rec2 Ensure Protein Dissociation recovery->node_rec2

Caption: Troubleshooting logic for Diponium LC-MS/MS analysis.

fragmentation_pathway cluster_fragments Hypothetical Product Ions parent Diponium Cation [M]+ m/z = 324.5 frag1 Product Ion 1 (Loss of Triethylamine) m/z = 223.2 parent->frag1 Neutral Loss (C6H15N) frag2 Product Ion 2 (Dicyclopentylacetyl fragment) m/z = 195.2 parent->frag2 Cleavage at ester linkage frag3 Product Ion 3 (Loss of ethyl group) m/z = 296.5 parent->frag3 Loss of C2H5

Caption: Hypothetical fragmentation of Diponium.

References

Technical Support Center: Dipenine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Dipenine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A: this compound is a small molecule therapeutic agent currently under investigation for various pharmacological activities. Like many pharmaceutical compounds, this compound is susceptible to degradation in aqueous environments, which can lead to a loss of potency, the formation of potentially toxic byproducts, and inconsistent experimental results.[1][2] Ensuring its stability in solution is critical for obtaining reliable and reproducible data in preclinical and clinical studies.

Q2: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?

A: The stability of this compound in aqueous solutions is primarily influenced by several key factors:

  • pH: The rate of hydrolysis of this compound's ester and amide functional groups is highly pH-dependent.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][4]

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.[1][2][4]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[1][2]

  • Excipients: Incompatibility with other formulation components can also compromise stability.[5]

Q3: What are the major degradation pathways for this compound?

A: The two primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of labile bonds, such as esters or amides, in the presence of water.[3] This process can be catalyzed by acidic or basic conditions.

  • Oxidation: This involves the reaction of this compound with oxygen, often initiated by exposure to light or the presence of metal ions.[3]

Q4: How can I improve the stability of my this compound solutions?

A: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Optimization: Use buffers to maintain the pH at a level where this compound exhibits maximum stability.[2][6][7]

  • Temperature Control: Prepare and store solutions at recommended low temperatures (e.g., 2-8°C or frozen) to slow down degradation kinetics.[1][4]

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1][4]

  • Use of Antioxidants: Add antioxidants such as ascorbic acid or EDTA to the formulation to prevent oxidative degradation.[2][8]

  • Inert Atmosphere: For long-term storage, de-gas the solvent and overlay the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.[1][6][7]

  • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the this compound to remove the aqueous solvent, which can significantly improve stability.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Precipitation in the solution - Poor solubility at the working concentration.- pH of the solution has shifted.- Temperature fluctuations.- Verify the solubility of this compound in your specific buffer system.- Ensure the pH of the buffer is within the optimal range for this compound solubility and stability.- Store the solution at a constant, recommended temperature.[9]
Loss of biological activity - Chemical degradation of this compound.- Adsorption to container surfaces.- Perform a stability-indicating assay (e.g., HPLC) to check for degradation products.- Review and optimize solution preparation and storage conditions (pH, temperature, light protection).- Consider using low-binding microcentrifuge tubes or glassware.[8]
Discoloration of the solution - Oxidative degradation.- Photodegradation.- Prepare solutions with de-gassed buffers and consider adding an antioxidant.- Store the solution in light-protecting containers.[1][2]
Inconsistent results between experiments - Instability of stock solutions over time.- Variability in solution preparation.- Prepare fresh working solutions from a new stock solution for each experiment.- Standardize the protocol for solution preparation, including solvent, pH, and concentration.

Quantitative Data Summary

Table 1: Effect of pH on the Degradation Rate of this compound at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
3.01200.0058
5.05000.0014
7.02000.0035
9.0500.0139

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0

Temperature (°C)Percent Remaining after 24 hours
498%
2592%
3785%

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), appropriate aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 5.0).

  • Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add a minimal amount of DMSO to dissolve the powder completely. c. Vortex briefly to ensure complete dissolution. d. Slowly add the aqueous buffer to the desired final concentration while vortexing to prevent precipitation. e. Store the stock solution in small aliquots at -20°C or -80°C in amber, low-binding tubes.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate the intact this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV spectrophotometer at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 10 µL.[5]

  • Sample Preparation: a. Dilute the this compound solution to be tested to a suitable concentration (e.g., 10 µg/mL) with the mobile phase. b. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: a. Inject the prepared sample into the HPLC system. b. Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. c. Quantify the peak area of the intact this compound to determine the percentage remaining over time.

Visualizations

Dipenine_Degradation_Pathways This compound Degradation Pathways This compound This compound (Aqueous Solution) Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis H2O Oxidation Oxidation (O2, Light, Metal Ions) This compound->Oxidation [O] Hydrolytic_Products Inactive Hydrolytic Degradation Products Hydrolysis->Hydrolytic_Products Oxidative_Products Inactive Oxidative Degradation Products Oxidation->Oxidative_Products

Caption: Major degradation pathways for this compound in aqueous solutions.

Stability_Testing_Workflow This compound Stability Testing Experimental Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Prep_Solution Prepare this compound Solution in Aqueous Buffer Acid_Base Acid/Base Hydrolysis Prep_Solution->Acid_Base Oxidative Oxidative Stress (e.g., H2O2) Prep_Solution->Oxidative Thermal Thermal Stress (Elevated Temperature) Prep_Solution->Thermal Photolytic Photolytic Stress (UV/Vis Light) Prep_Solution->Photolytic HPLC_Analysis HPLC Analysis at Different Time Points Acid_Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Characterize Characterize Degradants (e.g., LC-MS) HPLC_Analysis->Characterize Determine_Rate Determine Degradation Rate and Pathway Characterize->Determine_Rate Optimize_Formulation Optimize Formulation and Storage Conditions Determine_Rate->Optimize_Formulation

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Challenges in Dipenine Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during Dipenine radioligand binding assays.

Introduction to this compound and its Putative Target

This compound is a quaternary ammonium (B1175870) compound, a class of molecules often associated with antispasmodic and antimuscarinic properties. While direct binding data for this compound is not extensively published, its structural class strongly suggests that it acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) . Therefore, this guide will focus on troubleshooting radioligand binding assays for muscarinic receptors, with this compound as the test ligand.

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) involved in a wide range of physiological functions. Radioligand binding assays are fundamental to characterizing the affinity and selectivity of compounds like this compound for these receptor subtypes.

Frequently Asked Questions (FAQs)

Q1: What is the likely molecular target of this compound?

A1: Based on its chemical structure as a quaternary ammonium compound, this compound is predicted to be an antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Many compounds in this class exhibit antimuscarinic activity.[1][2]

Q2: Which radioligand should I use for a this compound binding assay?

A2: The choice of radioligand will depend on the specific muscarinic receptor subtype you are investigating. Commonly used radioligands for muscarinic receptors include:

  • [³H]-N-methylscopolamine ([³H]-NMS): A non-selective antagonist, useful for labeling all muscarinic receptor subtypes.

  • [³H]-Pirenzepine: Selective for the M1 receptor subtype.

  • [³H]-AF-DX 384: Selective for the M2 receptor subtype.

  • [³H]-4-DAMP: Selective for the M3 receptor subtype.

Q3: What are the key parameters I should determine in my this compound binding assay?

A3: The primary parameters to determine are:

  • Kᵢ (Inhibition Constant): The concentration of this compound that binds to 50% of the receptors in a competition binding assay. This reflects the affinity of this compound for the receptor.

  • IC₅₀ (Inhibitory Concentration 50%): The concentration of this compound that displaces 50% of the radioligand. This is experimentally determined and used to calculate the Kᵢ.

  • Bₘₐₓ (Maximum Receptor Density): The total number of receptors in the tissue or cell preparation.

  • Kₔ (Dissociation Constant): The affinity of the radioligand for the receptor.

Troubleshooting Guide

High Non-Specific Binding

High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate results.

Potential Cause Solution
Radioligand concentration is too high. Use a radioligand concentration at or below its Kₔ value.
Insufficient blocking of non-specific sites. Add Bovine Serum Albumin (BSA) (0.1-1%) to the assay buffer to reduce binding to plasticware and filters.
Inadequate washing. Increase the number and/or volume of washes with ice-cold wash buffer.
Hydrophobic interactions of the radioligand or test compound (this compound). Consider adding a low concentration of a mild detergent (e.g., 0.01% Tween-20) to the wash buffer.
High lipid content in the membrane preparation. Ensure thorough washing of the membrane preparation to remove excess lipids.
Low or No Specific Binding

The absence of a clear specific binding signal can be due to several factors.

Potential Cause Solution
Degraded or inactive receptor preparation. Ensure proper storage of cell membranes or tissues at -80°C. Avoid repeated freeze-thaw cycles.
Low receptor expression. Use a cell line known to express the target muscarinic receptor subtype at high levels or use a tissue known for high receptor density (e.g., brain cortex for M1, heart for M2).
Incorrect assay conditions. Optimize incubation time and temperature. For antagonist binding, a longer incubation time (e.g., 60-120 minutes) at room temperature or 37°C is often required to reach equilibrium.
Radioligand degradation. Check the age and storage conditions of the radioligand. Ensure it has not undergone significant radioactive decay.
Problems with the filtration apparatus. Ensure filters are pre-soaked according to the manufacturer's instructions to reduce non-specific binding.
Poor Reproducibility

Inconsistent results between experiments can undermine the validity of your findings.

Potential Cause Solution
Inconsistent pipetting. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Variable incubation times or temperatures. Ensure all samples are incubated for the same duration and at a constant temperature. Use a water bath or incubator for precise temperature control.
Inconsistent washing procedure. Use an automated cell harvester for filtration assays to ensure uniform washing. If washing manually, be consistent with the volume, pressure, and duration of the washes.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for samples. Fill them with buffer to create a more uniform environment.
Batch-to-batch variation in reagents. Qualify new lots of reagents (e.g., radioligand, cell membranes) before use in critical experiments.

Experimental Protocols

Membrane Preparation from Cultured Cells Expressing Muscarinic Receptors
  • Cell Culture: Grow cells expressing the desired muscarinic receptor subtype to confluency.

  • Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a centrifuge tube.

  • Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

  • Membrane Isolation: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 10% glycerol), determine the protein concentration (e.g., using a Bradford or BCA assay), and store aliquots at -80°C.

Competition Radioligand Binding Assay Protocol
  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

    • Non-Specific Binding: Radioligand + High concentration of a non-labeled known antagonist (e.g., 10 µM Atropine) + Assay Buffer + Membrane Preparation.

    • Competition: Radioligand + Varying concentrations of this compound + Assay Buffer + Membrane Preparation.

  • Incubation: Incubate the plate at the optimized temperature (e.g., room temperature or 37°C) for the optimized time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Experimental Workflow for a Competition Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, this compound) add_reagents Add Reagents to Plate (Total, NSB, Competition) prep_reagents->add_reagents prep_membranes Prepare Receptor Membranes prep_membranes->add_reagents incubation Incubate to Equilibrium add_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ki Calculate IC50 and Ki plot_curve->calc_ki

Caption: Workflow for a this compound competition radioligand binding assay.

Logical Relationship for Troubleshooting High Non-Specific Binding

troubleshoot_nsb cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding cause1 High Radioligand Concentration start->cause1 cause2 Insufficient Blocking start->cause2 cause3 Inadequate Washing start->cause3 cause4 Hydrophobic Interactions start->cause4 solution1 Lower Radioligand Concentration cause1->solution1 solution2 Add BSA to Buffer cause2->solution2 solution3 Increase Wash Steps/ Volume cause3->solution3 solution4 Add Detergent to Wash Buffer cause4->solution4

Caption: Troubleshooting logic for high non-specific binding.

Signaling Pathway for Muscarinic M1 and M3 Receptors (Gq-coupled)

gq_pathway ligand Acetylcholine (Agonist) receptor M1/M3 Receptor ligand->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Gq-coupled signaling pathway for M1/M3 muscarinic receptors.

References

Technical Support Center: Variability in Isolated Organ Bath Assays for Dipenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dipenine in isolated organ bath assays. Given the limited publicly available data specifically for this compound, this guide also provides information based on the well-established pharmacology of its drug class, anticholinergics (muscarinic receptor antagonists).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action in isolated organ bath assays?

A1: this compound, also known as Diponium bromide, is classified as an anticholinergic agent. In isolated organ bath assays involving smooth muscle tissues (e.g., ileum, bladder, trachea), it is expected to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2] This means it will block the contractile effects of cholinergic agonists like acetylcholine or carbachol (B1668302), causing smooth muscle relaxation.

Q2: What are the most common sources of variability in isolated organ bath experiments?

A2: Variability in isolated organ bath assays can arise from several factors:

  • Biological Variation: Differences between individual animals (age, sex, health status) and even between different tissue segments from the same animal.

  • Tissue Handling: Over-stretching, crushing, or inadequate dissection of the tissue can damage smooth muscle or nerve endings.[3]

  • Experimental Conditions: Fluctuations in temperature, inadequate oxygenation (carbogen supply), or incorrect composition of the physiological salt solution (PSS).

  • Drug Concentrations: Errors in calculating or preparing drug dilutions.

  • Baseline Tension: Inconsistent application of initial tension to the tissue can significantly alter its responsiveness.

  • Washing Procedure: Inconsistent or inadequate washing between drug applications can lead to carry-over effects or changes in baseline tension.[4]

Q3: How can I minimize variability in my experiments with this compound?

A3: To minimize variability:

  • Standardize Protocols: Use a consistent and detailed experimental protocol for tissue dissection, mounting, equilibration, and drug addition.

  • Control Experimental Conditions: Ensure the organ bath temperature is stable (typically 37°C), the PSS is continuously and adequately gassed with carbogen (B8564812) (95% O₂ / 5% CO₂), and the PSS composition is correct.[5]

  • Consistent Tissue Preparation: Handle tissues gently to avoid damage and apply a consistent resting tension to each preparation.

  • Proper Equilibration: Allow tissues to equilibrate in the organ bath for a sufficient period (e.g., 60 minutes) with regular washing before starting the experiment.[6]

  • Accurate Dosing: Prepare fresh drug solutions and use calibrated pipettes for accurate drug administration.

  • Internal Controls: Use a standard agonist to test tissue viability and responsiveness at the beginning of each experiment.

Q4: What is a pA2 value and how is it relevant for characterizing this compound?

A4: The pA2 value is a measure of the potency of a competitive antagonist.[1] It is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. Determining the pA2 value for this compound is a standard method to quantify its anticholinergic activity on a specific tissue.[1][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in baseline tension after washing. 1. Inconsistent washing technique (volume, speed of fluid exchange).2. Tissue slipping from the hooks.3. Inadequate equilibration time after washing.1. Standardize the washing procedure. Use an overflow system if possible to minimize mechanical disturbance.2. Ensure the tissue is securely mounted on the hooks.3. Allow the baseline to stabilize for a consistent period (e.g., 15 minutes) after each wash.[8]
Low or no contractile response to agonist (e.g., acetylcholine). 1. Tissue is not viable due to poor dissection or prolonged storage.2. Incorrect agonist concentration.3. Inadequate oxygenation or incorrect temperature.1. Handle tissue gently during dissection. Use fresh tissue whenever possible.2. Verify the calculations and preparation of your agonist stock solutions.3. Check the carbogen gas flow and the temperature of the water jacket.
This compound does not inhibit agonist-induced contractions. 1. Incorrect concentration of this compound.2. Insufficient incubation time with this compound.3. The contractile response is not mediated by muscarinic receptors.1. Prepare fresh dilutions of this compound and verify calculations.2. Ensure an adequate pre-incubation period (e.g., 20-30 minutes) with this compound before adding the agonist.3. Confirm the agonist's mechanism of action. If using a non-cholinergic agonist, an anticholinergic drug like this compound will not be effective.
The inhibitory effect of this compound varies significantly between tissues. 1. Biological variability in receptor density or affinity.2. Inconsistent tissue preparation.3. Differences in the equilibration period.1. Increase the number of replicates (n) to account for biological variation. Normalize responses to a maximal contraction (e.g., with high KCl).2. Ensure all tissues are dissected and mounted in a standardized manner.3. Maintain a consistent equilibration time for all tissues.

Experimental Protocols

Protocol: Determination of the pA2 Value of this compound on Guinea Pig Ileum

This protocol describes a classical method for quantifying the competitive antagonism of this compound against a standard cholinergic agonist, carbachol.

1. Materials:

  • Isolated guinea pig ileum

  • Organ bath system (37°C, aerated with 95% O₂ / 5% CO₂)

  • Isometric force transducer

  • Physiological Salt Solution (Krebs-Henseleit solution)

  • Carbachol (agonist)

  • This compound (Diponium bromide) (antagonist)

2. Tissue Preparation:

  • A segment of the terminal ileum is dissected and placed in cold, aerated Krebs-Henseleit solution.

  • A 2-3 cm segment is mounted in the organ bath under a resting tension of approximately 1 gram.

3. Equilibration:

  • The tissue is allowed to equilibrate for 60 minutes, with the Krebs-Henseleit solution being replaced every 15 minutes.

4. Experimental Procedure:

  • Control Concentration-Response Curve: A cumulative concentration-response curve for carbachol is generated by adding increasing concentrations of carbachol to the organ bath until a maximal contraction is achieved.

  • Washing: The tissue is washed repeatedly until the baseline tension is re-established.

  • Antagonist Incubation: A known concentration of this compound is added to the bath and allowed to incubate with the tissue for 30 minutes.

  • Second Concentration-Response Curve: In the presence of this compound, a second cumulative concentration-response curve for carbachol is generated.

  • Repeat: The washing, incubation with a higher concentration of this compound, and generation of a carbachol concentration-response curve are repeated for at least two more concentrations of this compound.

5. Data Analysis:

  • The dose ratio for each concentration of this compound is calculated (the ratio of the EC50 of carbachol in the presence of this compound to the EC50 of carbachol in the absence of this compound).

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the regression line provides the pA2 value.[1]

Quantitative Data

Due to the lack of specific published dose-response data for this compound, the following table provides an illustrative example of expected results for a typical anticholinergic drug in a guinea pig ileum assay. These values should be determined experimentally for this compound.

AntagonistAgonistTissuepA2 ValueSource
This compound (Illustrative)CarbacholGuinea Pig Ileum~ 8.0 - 9.0Hypothetical
Atropine (B194438)CarbacholHuman Colon8.60 ± 0.08[9]
4-DAMPCarbacholHuman Colon9.09 ± 0.16[9]

Note: The pA2 value is a logarithmic scale, so a small difference in the value can represent a significant difference in potency.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis dissection Dissect Tissue mounting Mount in Organ Bath dissection->mounting equilibration Equilibrate (60 min) mounting->equilibration control_crc Control Agonist CRC equilibration->control_crc wash Wash Tissue control_crc->wash antagonist_incubation Incubate with this compound wash->antagonist_incubation dipenine_crc Agonist CRC with this compound antagonist_incubation->dipenine_crc dose_ratio Calculate Dose Ratios dipenine_crc->dose_ratio schild_plot Construct Schild Plot dose_ratio->schild_plot pa2 Determine pA2 Value schild_plot->pa2 signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3_receptor Muscarinic M3 Receptor Gq_protein Gq Protein M3_receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin MLCK MLCK Activation Ca_calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction ACh Acetylcholine ACh->M3_receptor Binds This compound This compound This compound->M3_receptor Blocks troubleshooting_logic cluster_sources Potential Sources of Variability cluster_solutions Troubleshooting Steps start High Variability in Results biological Biological start->biological tissue Tissue Handling start->tissue experimental Experimental Conditions start->experimental increase_n Increase 'n' size biological->increase_n standardize_dissection Standardize Dissection tissue->standardize_dissection standardize_tension Standardize Tension tissue->standardize_tension check_temp_gas Check Temp & Gas experimental->check_temp_gas check_pss Verify PSS experimental->check_pss

References

Technical Support Center: Improving Reproducibility of Compound-X Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Dipenine" did not yield specific information on a compound with this designation in the context of efficacy studies. The following technical support center is a generalized resource for a hypothetical compound, referred to as "Compound-X," to guide researchers, scientists, and drug development professionals in improving the reproducibility of their efficacy studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the efficacy of Compound-X between experiments. What are the common contributing factors?

A1: Variability in efficacy studies is a known challenge in preclinical research that can stem from several sources.[1][2] Key factors include:

  • Biological Variability: Inherent differences in cell lines (e.g., passage number, genetic drift) and animal models (e.g., age, sex, microbiome).

  • Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including Compound-X itself, media, and sera.

  • Experimental Protocol Adherence: Minor deviations from the established protocol can lead to significant differences in results.

  • Environmental Factors: Fluctuations in incubator conditions (temperature, CO2, humidity) or animal housing conditions.

  • Operator-Dependent Variability: Differences in technique and handling between researchers.

Q2: How can we proactively improve the reproducibility of our Compound-X efficacy studies?

A2: Improving reproducibility requires a multi-faceted approach focusing on standardization and detailed documentation.[2][3] Key strategies include:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures.

  • Reagent and Compound Management: Use single, quality-controlled batches of reagents and Compound-X for a set of experiments. Ensure proper storage and handling.

  • Cell Line and Animal Model Authentication: Regularly authenticate cell lines and use well-characterized animal models from reputable sources.

  • Blinding and Randomization: Implement blinding of treatment groups and randomization of animals or plates to minimize bias.[3]

  • Transparent Reporting: Document all experimental details, including any deviations from the SOP, to allow for accurate replication.[4]

Troubleshooting Guides

In Vitro Efficacy Studies

Q3: We are not observing the expected cytotoxic effect of Compound-X in our cancer cell line viability assay. What should we troubleshoot?

A3: A lack of expected effect in a cell-based assay can be due to issues with the compound, the cells, or the assay itself.[5][6] Consider the following troubleshooting steps:

  • Compound Integrity:

    • Verify Compound Identity and Purity: Confirm the identity and purity of Compound-X using methods like LC-MS or NMR.

    • Assess Solubility and Stability: Ensure Compound-X is fully dissolved in the vehicle and is stable under assay conditions. Consider the potential for precipitation at higher concentrations.

  • Cell Culture Conditions:

    • Cell Health and Viability: Confirm that the cells are healthy, free of contamination, and within an appropriate passage number range.

    • Seeding Density: Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[5]

    • Target Expression: If the mechanism of action is known, verify the expression of the target protein in the cell line.

  • Assay Protocol:

    • Treatment Duration and Concentration: Re-evaluate the treatment duration and the concentration range of Compound-X. The effect may require a longer incubation time or higher concentrations.

    • Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is not causing toxicity.

    • Assay Endpoint: Confirm that the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for the cell line and the expected mechanism of action of Compound-X.

In Vivo Efficacy Studies

Q4: In our mouse xenograft model, Compound-X is not inhibiting tumor growth as expected based on in vitro data. What are potential reasons for this discrepancy?

A4: The transition from in vitro to in vivo models often presents challenges due to the increased biological complexity.[7] Potential reasons for a lack of in vivo efficacy include:

  • Pharmacokinetics and Bioavailability:

    • Poor Absorption or Distribution: Compound-X may have poor absorption, rapid metabolism, or may not reach the tumor site at a sufficient concentration. Conduct pharmacokinetic studies to assess exposure.[8]

    • Formulation Issues: The formulation used for in vivo administration may not be optimal for solubility and stability.[8]

  • Animal Model Selection:

    • Tumor Microenvironment: The in vivo tumor microenvironment can influence drug response in ways not captured by in vitro models.

    • Species-Specific Metabolism: The metabolism of Compound-X in mice may differ significantly from that in humans or in vitro systems.

  • Dosing Regimen:

    • Dose and Schedule: The dose and frequency of administration may be suboptimal. Dose-ranging studies are crucial to determine the maximum tolerated dose and an effective dosing schedule.[9]

Data Presentation

Table 1: In Vitro Cytotoxicity of Compound-X against HCT116 Cancer Cells

Treatment GroupConcentration (µM)Mean % Viability (± SD)IC50 (µM)
Vehicle (0.1% DMSO)0100 ± 4.5-
Compound-X0.185.2 ± 5.11.2
152.1 ± 6.3
1015.7 ± 3.8
Doxorubicin (Control)0.178.9 ± 4.90.8
145.3 ± 5.5
1010.2 ± 2.7

Table 2: In Vivo Efficacy of Compound-X in a HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 (± SEM)% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle-1250 ± 150-+2.5
Compound-X10875 ± 12030+1.8
25500 ± 9560-1.2
Cisplatin (Control)5450 ± 8064-8.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X stock solution of Compound-X and the positive control (Doxorubicin) in the culture medium. Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Protocol 2: Mouse Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

  • Drug Administration: Administer Compound-X (formulated in 0.5% methylcellulose) or vehicle control via oral gavage daily for 21 days. Administer the positive control (Cisplatin) intraperitoneally once a week.

  • Monitoring: Monitor tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation Growth_Factor Growth Factor Growth_Factor->Receptor Compound_X Compound-X Compound_X->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Experimental_Workflow cluster_workflow In Vitro Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound-X B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Read Absorbance G->H Troubleshooting_Workflow Start No In Vitro Effect Observed Check_Compound Check Compound Integrity Start->Check_Compound Compound_Issue Compound Issue Found? Check_Compound->Compound_Issue Fix_Compound Re-synthesize or Re-purify Compound Compound_Issue->Fix_Compound Yes Check_Cells Assess Cell Health & Target Expression Compound_Issue->Check_Cells No Fix_Compound->Start Cell_Issue Cell Issue Found? Check_Cells->Cell_Issue Fix_Cells Use New Cell Stock or Different Cell Line Cell_Issue->Fix_Cells Yes Check_Protocol Review Assay Protocol Cell_Issue->Check_Protocol No Fix_Cells->Start Protocol_Issue Protocol Issue Found? Check_Protocol->Protocol_Issue Fix_Protocol Optimize Assay Parameters Protocol_Issue->Fix_Protocol Yes Success Effect Observed Protocol_Issue->Success No Fix_Protocol->Start

References

Technical Support Center: Quantifying Quaternary Ammonium Compounds (QACs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of quaternary ammonium (B1175870) compounds (QACs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of QACs?

A1: Matrix effects are a significant challenge in quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS).[1][2] They occur when components in the sample matrix, other than the analyte of interest, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3][4][5] This interference can lead to either a decrease in the analyte signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1][4] For QACs, which are often analyzed in complex biological or environmental samples, matrix effects can severely compromise the accuracy, reproducibility, and sensitivity of the quantification.[3][4]

Q2: How can I identify and minimize matrix effects in my QAC analysis?

A2: Identifying and mitigating matrix effects is crucial for reliable QAC quantification.

Identification:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of the QAC standard into the LC eluent after the analytical column while injecting a blank matrix extract. Any signal suppression or enhancement observed at the retention time of co-eluting matrix components indicates the presence of matrix effects.

  • Post-Extraction Spike: This quantitative method compares the response of a QAC standard spiked into a pre-extracted blank matrix sample with the response of the standard in a clean solvent. A significant difference between the two responses confirms the presence of matrix effects.

Minimization Strategies:

  • Sample Preparation: Thorough sample cleanup is the first line of defense to remove interfering matrix components.[3] Techniques like solid-phase extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be effective.[6]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the QACs from co-eluting matrix components can significantly reduce interference.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this approach is only feasible if the QAC concentration is high enough to remain detectable after dilution.[3]

  • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[3] The SIL-IS experiences the same ionization suppression or enhancement as the analyte, allowing for accurate correction.

Q3: What are the key considerations for sample preparation when analyzing QACs?

A3: Proper sample preparation is critical to minimize analytical variability and ensure accurate quantification of QACs. Key considerations include:

  • Adsorption to Surfaces: QACs are cationic and can adsorb to negatively charged surfaces like glass.[7] Using polypropylene (B1209903) containers and acidifying the sample or rinsing containers with an appropriate solvent (e.g., methanol (B129727) with formic acid) can help minimize losses.[7]

  • Extraction Efficiency: The chosen extraction method should provide high and reproducible recovery of the QACs from the sample matrix. The QuEChERS method has been shown to be effective for extracting QACs from various matrices.[6]

  • Removal of Interferences: The primary goal of sample preparation is to remove matrix components that can interfere with the analysis, such as phospholipids, proteins, and salts.[4]

  • Homogenization: For solid or semi-solid samples, ensuring the sample is homogenous before taking a subsample for analysis is crucial for obtaining representative results.[8]

Q4: Why is a validated analytical method so important for QAC quantification?

A4: A validated analytical method is essential to ensure that the results are reliable, reproducible, and accurate.[9] Method validation demonstrates that the analytical procedure is suitable for its intended purpose. For QACs, which represent a diverse group of compounds, validation is critical to confirm:[9]

  • Specificity: The method can differentiate between various QACs and from other components in the sample.[9]

  • Sensitivity: The method can detect and quantify QACs at the required concentration levels.

  • Accuracy: The measured values are close to the true values.

  • Precision: The results are consistent upon repeated analysis of the same sample.

  • Linearity and Range: The detector response is proportional to the analyte concentration over a specific range.

Troubleshooting Guides

Issue: Inconsistent or low recovery of QACs.

This guide helps you troubleshoot poor recovery of quaternary ammonium compounds during your analytical workflow.

Troubleshooting_Low_Recovery start Start: Inconsistent/Low Recovery check_adsorption Check for Adsorption to Surfaces start->check_adsorption use_polypropylene Use Polypropylene Containers check_adsorption->use_polypropylene Glassware used? check_extraction Evaluate Extraction Efficiency check_adsorption->check_extraction Polypropylene used acidify_rinse Acidify Sample or Rinse Containers with Acidified Methanol use_polypropylene->acidify_rinse acidify_rinse->check_extraction optimize_extraction Optimize Extraction Method (e.g., QuEChERS) check_extraction->optimize_extraction Low Efficiency check_matrix Assess Matrix Effects (Ion Suppression) check_extraction->check_matrix Good Efficiency optimize_extraction->check_matrix improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup Suppression Observed use_is Use Stable Isotope-Labeled Internal Standard check_matrix->use_is Suppression Still Present improve_cleanup->use_is end End: Improved Recovery use_is->end

Caption: Troubleshooting workflow for low QAC recovery.

Issue: High variability in quantitative results.

This guide outlines steps to diagnose and resolve high variability in your QAC quantification.

Troubleshooting_Variability start Start: High Variability check_homogeneity Is the sample homogenous? start->check_homogeneity homogenize Improve Sample Homogenization check_homogeneity->homogenize No check_pipetting Verify Pipetting Accuracy check_homogeneity->check_pipetting Yes homogenize->check_pipetting calibrate_pipettes Calibrate Pipettes check_pipetting->calibrate_pipettes Inaccurate check_is Is an appropriate Internal Standard used? check_pipetting->check_is Accurate calibrate_pipettes->check_is implement_is Implement a Suitable Internal Standard (SIL-IS) check_is->implement_is No check_lcms Evaluate LC-MS System Stability check_is->check_lcms Yes implement_is->check_lcms perform_maintenance Perform System Maintenance check_lcms->perform_maintenance Unstable end End: Reduced Variability check_lcms->end Stable perform_maintenance->end Matrix_Effect_Protocol start Start: Assess Matrix Effects prep_a Prepare Set A: QAC Standard in Clean Solvent start->prep_a extract_blank Extract Blank Matrix start->extract_blank analyze Analyze Both Sets by LC-MS prep_a->analyze prep_b Prepare Set B: Blank Matrix Extract Spiked with QAC Standard prep_b->analyze spike_extract Spike Extract with QAC Standard extract_blank->spike_extract spike_extract->prep_b calculate Calculate Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100 analyze->calculate interpret Interpret Results: <100% = Suppression >100% = Enhancement calculate->interpret

References

Technical Support Center: Optimizing Dipenine Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro activity of the novel enzyme Dipenine by adjusting pH.

Disclaimer: The following information is based on a hypothetical enzyme, "this compound," for illustrative purposes, as no public data is available for a compound with this name and associated enzymatic activity. The principles and protocols described are based on general best practices for enzyme assays and pH optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound activity is in the slightly acidic to neutral range, with peak activity observed between pH 6.5 and 7.5. Activity significantly decreases at pH values below 5.5 and above 8.5.

Q2: Why is pH important for this compound activity?

Like most enzymes, this compound's activity is highly dependent on pH. The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site and the substrate. Proper ionization is crucial for substrate binding and catalysis. Deviations from the optimal pH can lead to a loss of activity due to changes in protein conformation and, in extreme cases, irreversible denaturation.

Q3: Can I use a universal buffer for my this compound assay?

While a universal buffer might seem convenient, it is generally recommended to use a buffer system with a pKa value close to the desired pH to ensure stable pH control throughout the experiment. For this compound, buffers such as phosphate-buffered saline (PBS) for pH 7.0-7.5 or MES for pH 6.0-6.5 are suitable choices.

Q4: How do I accurately measure the pH of my reaction mixture?

It is crucial to measure the pH of the final reaction mixture at the experimental temperature, as pH can be temperature-dependent. Use a calibrated pH meter with a micro-electrode to accurately measure the pH of your samples.

Troubleshooting Guide

Issue 1: Low or no this compound activity observed.

  • Possible Cause 1: Suboptimal pH.

    • Solution: Verify the pH of your buffer and final reaction mixture. Prepare fresh buffer and re-calibrate your pH meter. Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to determine the optimal pH for your specific experimental conditions.

  • Possible Cause 2: Enzyme instability.

    • Solution: this compound may lose activity if stored in a buffer with an inappropriate pH. Ensure the enzyme is stored in a recommended buffer and at the correct temperature. Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Buffer variability.

    • Solution: Prepare a large batch of buffer to be used for a series of experiments to minimize variability. Always check the pH of a new batch of buffer before use.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Ensure that all experiments are conducted at a constant and controlled temperature, as both enzyme activity and buffer pH can be affected by temperature changes.

Data Presentation

Table 1: Effect of pH on this compound Activity

pHRelative Activity (%)
5.535
6.068
6.595
7.0100
7.592
8.065
8.530

Experimental Protocols

Protocol 1: Preparation of Buffers for pH Optimization

  • Select appropriate buffers: Choose buffers with pKa values within one pH unit of the desired pH. For example:

    • MES (pKa ≈ 6.1) for pH 5.5 - 6.7

    • PIPES (pKa ≈ 6.8) for pH 6.1 - 7.5

    • HEPES (pKa ≈ 7.5) for pH 6.8 - 8.2

    • Tris (pKa ≈ 8.1) for pH 7.5 - 9.0

  • Prepare buffer stock solutions: Prepare 1 M stock solutions of the chosen buffers.

  • Adjust pH: To prepare a working buffer of a specific pH, mix the acidic and basic forms of the buffer or titrate the buffer solution with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Final concentration: Dilute the buffer to the final working concentration (e.g., 50 mM) with deionized water.

  • Verify pH: Re-verify the pH of the final working buffer at the experimental temperature.

Protocol 2: Measuring this compound Activity at Different pH Values

  • Prepare reaction buffers: Prepare a series of reaction buffers with different pH values (e.g., from pH 5.5 to 8.5 with 0.5 unit increments) as described in Protocol 1.

  • Set up the reaction: In a microplate well or a cuvette, add the reaction buffer, substrate, and any necessary cofactors.

  • Equilibrate temperature: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add a pre-determined amount of this compound enzyme to the reaction mixture to start the reaction.

  • Monitor the reaction: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Calculate activity: Determine the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.

  • Plot the data: Plot the relative enzyme activity as a function of pH to determine the optimal pH.

Visualizations

Dipenine_Activity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffers (Varying pH) D Mix Buffer and Substrate A->D B Prepare Substrate Solution B->D C Prepare this compound Stock Solution F Initiate Reaction with this compound C->F E Pre-incubate at Constant Temperature D->E E->F G Monitor Reaction Progress F->G H Calculate Initial Velocity (V₀) G->H I Plot Activity vs. pH H->I J Determine Optimal pH I->J

Caption: Experimental workflow for determining the optimal pH for this compound activity.

Troubleshooting_Dipenine_Activity cluster_causes Potential Causes & Solutions start Low/No this compound Activity cause1 Suboptimal pH? start->cause1 solution1 Verify buffer pH. Test a pH range. cause1->solution1 Yes cause2 Enzyme Instability? cause1->cause2 No end_node Activity Restored solution1->end_node solution2 Check storage conditions. Avoid freeze-thaw cycles. cause2->solution2 Yes cause3 Incorrect Assay Setup? cause2->cause3 No solution2->end_node solution3 Review protocol. Check reagent concentrations. cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting guide for low or no this compound activity.

Technical Support Center: Analysis of Diponium from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Diponium from tissue samples, with a focus on mitigating matrix effects.

I. Frequently Asked Questions (FAQs)

Q1: What is Diponium and why is its analysis in tissue samples important?

Diponium (as Diponium Bromide) is a quaternary ammonium (B1175870) compound investigated for its pharmacological properties.[1] Analyzing its concentration in specific tissues is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, helping to determine its absorption, distribution, metabolism, and elimination (ADME) profile.[2] Accurate tissue quantification is essential for understanding its mechanism of action and potential toxicity.

Q2: What are matrix effects and how do they specifically affect Diponium analysis?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3][4][5] In tissue analysis, endogenous components like phospholipids (B1166683), salts, and proteins are common sources of these effects.[6][7] For Diponium, a permanently charged quaternary ammonium compound, matrix effects often manifest as ion suppression in electrospray ionization (ESI) mass spectrometry.[4][6] This suppression occurs when matrix components compete with Diponium for ionization, leading to a decreased signal, inaccurate quantification, and reduced sensitivity.[3][8]

Q3: What are the most common analytical techniques for Diponium quantification in tissues?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules like Diponium in complex biological matrices.[2] This method offers high sensitivity and selectivity, which are critical for distinguishing the analyte from endogenous tissue components.[2] Electrospray ionization (ESI) is a commonly used ionization source, though it is susceptible to matrix effects.[4][6]

Q4: What are the typical signs of matrix effects in my Diponium analysis data?

Key indicators of matrix effects in your data include:

  • Poor reproducibility: Inconsistent results across replicate injections of the same sample.

  • Inaccurate quantification: Overestimation (ion enhancement) or underestimation (ion suppression) of the analyte concentration.[3]

  • Reduced sensitivity: A lower signal-to-noise ratio than expected, impacting the limit of detection (LOD) and limit of quantitation (LOQ).[5]

  • Retention time shifts and peak distortion: In some cases, matrix components can interact with the analyte, affecting its chromatographic behavior.[3]

Q5: How can I proactively minimize matrix effects during method development?

Minimizing matrix effects starts with optimizing the sample preparation and chromatographic separation:

  • Efficient Sample Cleanup: Employ rigorous extraction techniques like solid-phase extraction (SPE) or phospholipid removal plates to eliminate interfering components before injection.[9][10]

  • Chromatographic Separation: Develop a robust LC method that separates Diponium from the bulk of matrix components, especially phospholipids.[9][11]

  • Use of an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard of Diponium. A SIL internal standard co-elutes and experiences similar matrix effects, allowing for accurate correction during data processing.[12]

  • Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[13]

II. Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of Diponium from tissue samples.

Issue 1: Significant Ion Suppression Leading to Low Sensitivity

You observe a much weaker signal for Diponium in tissue samples compared to the signal in a pure solvent standard, indicating significant ion suppression.

  • Possible Cause: Co-elution of phospholipids from the tissue matrix. Phospholipids are a major component of cell membranes and a primary cause of ion suppression in ESI-MS.[6][10] They often elute in the same chromatographic region as many small molecule drugs.

  • Troubleshooting Steps & Solutions:

    • Assess the Matrix Effect: Quantify the extent of ion suppression using a post-extraction spike method.[7] This will provide a quantitative measure known as the Matrix Factor (MF).

    • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering components.[6]

      • Protein Precipitation (PPT) followed by Phospholipid Removal: Standard protein precipitation with acetonitrile (B52724) is often insufficient. Use a dedicated phospholipid removal plate or cartridge after the PPT step.

      • Solid-Phase Extraction (SPE): Develop a robust SPE method. For a quaternary ammonium compound like Diponium, a mixed-mode cation exchange SPE sorbent can be highly effective at retaining the analyte while allowing phospholipids to be washed away.[14]

    • Optimize Chromatography: Modify the LC gradient to better separate Diponium from the region where phospholipids typically elute. Using a UPLC system can provide higher resolution and better separation from interferences.[11]

  • Data Presentation: Impact of Sample Cleanup on Ion Suppression

Sample Preparation MethodAnalyte Peak Area (Spiked Post-Extraction)Matrix Factor (MF)Ion Suppression (%)
Protein Precipitation (Acetonitrile)150,0000.3070%
PPT + Phospholipid Removal Plate425,0000.8515%
Mixed-Mode Cation Exchange SPE470,0000.946%
Neat Solution (Reference)500,0001.000%

Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution). A value < 1 indicates ion suppression.

  • Visualization: Mechanism of Ion Suppression

Below is a diagram illustrating how matrix components can interfere with the ionization of Diponium in the ESI source.

ESI_Droplet Initial ESI Droplet (Diponium + Phospholipids) Evaporation Droplet Evaporation & Charge Competition ESI_Droplet->Evaporation GasPhaseIons Gas Phase Ions Evaporation->GasPhaseIons

Mechanism of Ion Suppression in ESI-MS.
Issue 2: Low and Inconsistent Recovery of Diponium

You are experiencing poor recovery of Diponium from the tissue homogenate, and the results are not reproducible.

  • Possible Cause A: Inefficient extraction from the tissue homogenate. Diponium may be strongly bound to tissue proteins or lipids, and the initial extraction procedure may not be sufficient to release it.

  • Troubleshooting Steps & Solutions:

    • Optimize Homogenization: Ensure the tissue is completely homogenized. Use a bead beater or rotor-stator homogenizer for optimal cell lysis.[14] The homogenization buffer should be optimized; sometimes a slightly acidic pH can help disrupt interactions.

    • Improve Protein Precipitation: While acetonitrile is common, other organic solvents or acid precipitation might be more effective.[15] Test different solvent-to-homogenate ratios (e.g., 3:1, 4:1) to ensure complete protein crashing.

    • Evaluate Different Extraction Techniques: Compare the recovery from a simple protein precipitation with Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE can sometimes be effective but is more labor-intensive. SPE offers a high degree of cleanup and can be optimized for high recovery.[16]

  • Data Presentation: Comparison of Diponium Recovery

Extraction MethodMean Recovery (%)Standard Deviation (%)
Protein Precipitation (Acetonitrile, 3:1)55.215.8
Protein Precipitation (Acidified ACN, 4:1)72.58.2
Liquid-Liquid Extraction (Ethyl Acetate)68.111.5
Solid-Phase Extraction (Mixed-Mode Cation Exchange)91.34.5
  • Visualization: Troubleshooting Workflow for Low Recovery

This workflow provides a logical sequence of steps to diagnose and resolve low analyte recovery.

cluster_solutions Solutions Start Low / Inconsistent Recovery Observed CheckHomogenization Step 1: Verify Homogenization Is tissue fully disrupted? Start->CheckHomogenization OptimizePPT Step 2: Optimize Protein Precipitation Test different solvents/ratios (e.g., acidified ACN) CheckHomogenization->OptimizePPT If homogenization is complete Sol_Homogen Use bead beater Optimize buffer CheckHomogenization->Sol_Homogen EvaluateSPE Step 3: Implement Solid-Phase Extraction (SPE) Use a strong cation exchange or mixed-mode sorbent OptimizePPT->EvaluateSPE If recovery is still low Sol_PPT Use 4:1 acidified ACN Ensure thorough vortexing OptimizePPT->Sol_PPT CheckStability Step 4: Assess Analyte Stability Is Diponium degrading during extraction? EvaluateSPE->CheckStability If recovery is still low Sol_SPE Test different wash/elution solvents EvaluateSPE->Sol_SPE Resolved Issue Resolved: Recovery >85% and Reproducible CheckStability->Resolved If stability is confirmed Sol_Stab Keep samples on ice Use protease inhibitors if needed CheckStability->Sol_Stab

Troubleshooting Workflow for Low Recovery.

III. Experimental Protocols

Protocol 1: Tissue Homogenization
  • Weigh a frozen tissue sample (approx. 100 mg) and record the weight.

  • Place the tissue in a 2 mL bead beater tube containing ceramic beads.

  • Add 400 µL of cold homogenization buffer (e.g., 1x PBS or ammonium formate (B1220265) buffer, pH 7.4).

  • Add the internal standard solution.

  • Homogenize the tissue using a bead beater instrument for 2 cycles of 45 seconds at 5000 rpm, placing the samples on ice for 1 minute between cycles.

  • Centrifuge the resulting homogenate at 4°C for 5 minutes at 10,000 x g to pellet any remaining solids.

  • Use the supernatant for the extraction protocol.

Protocol 2: Sample Extraction via Protein Precipitation and Phospholipid Removal
  • Transfer 100 µL of the tissue homogenate supernatant to a 1.5 mL microcentrifuge tube.

  • Add 400 µL of cold acidified acetonitrile (0.1% formic acid in ACN).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a phospholipid removal plate.

  • Agitate for 5 minutes, then filter the sample into a clean 96-well collection plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of mobile phase A.

  • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Standard LC-MS/MS Parameters for Diponium Analysis

This table provides a starting point for method development. Parameters should be optimized for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 or HILIC, 2.1 x 50 mm, < 2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
Ionization Mode ESI Positive
MS/MS Transition To be determined by direct infusion of Diponium standard
Collision Energy To be optimized for the specific MS/MS transition

IV. General Experimental Workflow

The following diagram outlines the complete workflow from tissue sample collection to data analysis for Diponium quantification.

Start Tissue Sample Collection (Flash freeze & store at -80°C) Homogenization Tissue Homogenization (Bead Beating in Buffer) Start->Homogenization Extraction Sample Extraction (Protein Precipitation or SPE) Homogenization->Extraction Cleanup Extract Cleanup (e.g., Phospholipid Removal) Extraction->Cleanup Crucial step to reduce matrix effects EvapRecon Evaporation & Reconstitution (In Mobile Phase A) Cleanup->EvapRecon LCMS LC-MS/MS Analysis EvapRecon->LCMS DataProcessing Data Processing & Quantification (Integration & Calibration Curve) LCMS->DataProcessing End Final Concentration Reported DataProcessing->End

General Workflow for Diponium Analysis.

References

Enhancing the solubility of Diponium bromide for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the solubility of Diponium bromide for consistent and reliable results in cell-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of Diponium bromide?

Q2: Is a solvent other than water or PBS necessary to dissolve Diponium bromide?

A2: Given that Diponium bromide is freely soluble in water, it is generally not necessary to use an organic co-solvent like DMSO or ethanol (B145695). Preparing stock solutions directly in sterile, deionized water or phosphate-buffered saline (PBS) is the recommended starting point.

Q3: What is the mechanism of action of Diponium bromide?

A3: Diponium bromide functions as a muscarinic cholinergic receptor antagonist.[1] This means it blocks the action of acetylcholine (B1216132) at muscarinic receptors, which are involved in various physiological processes. Understanding this mechanism is crucial when designing cell-based assays to study its effects.

Q4: I observed a precipitate in my cell culture medium after adding Diponium bromide. What could be the cause?

A4: While Diponium bromide is water-soluble, precipitation in complex cell culture media can still occur, although it is less likely than with poorly soluble compounds. Potential causes include:

  • High Concentration: The final concentration in the media may exceed its solubility limit in the presence of salts, proteins, and other components of the media.

  • Interaction with Media Components: The compound may interact with proteins or salts in the serum or basal media, leading to the formation of insoluble complexes.

  • Temperature Effects: Adding a concentrated stock solution to cold media can decrease the solubility of the compound.

  • pH Shift: The pH of the final solution may influence the solubility of the compound.

Troubleshooting Guide

This guide addresses potential issues with Diponium bromide solubility during experimental workflows.

Observation Potential Cause Recommended Solution
Cloudiness or precipitate upon adding stock solution to media - Exceeded solubility limit in the complex media.- Rapid change in solvent environment.- Decrease the final working concentration.- Add the stock solution dropwise to the pre-warmed (37°C) media while gently swirling.- Prepare a more dilute stock solution to minimize the volume added.
Crystals form in the stock solution upon storage - Stock solution is supersaturated.- Storage temperature is too low.- Gently warm the stock solution to 37°C to redissolve the crystals.- Prepare a fresh, less concentrated stock solution.- Store aliquots at room temperature if stability allows, or at 4°C. Avoid freezing aqueous stock solutions unless validated.
Inconsistent results between experiments - Incomplete dissolution of the compound.- Precipitation of the compound in the incubator over time.- Ensure the compound is fully dissolved in the stock solution before use by vortexing and visual inspection.- After preparing the final working solution in media, visually inspect for any signs of precipitation before adding to cells.- Consider filtering the final working solution through a 0.22 µm syringe filter.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of Diponium Bromide

This protocol describes the preparation of a primary stock solution of Diponium bromide in a sterile aqueous solvent.

Materials:

  • Diponium bromide powder

  • Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Diponium bromide powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the calculated volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Cap the tube securely and vortex until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution in appropriate aliquots at 4°C. For long-term storage, consult any available stability data, though freezing aqueous solutions is generally not recommended to avoid freeze-thaw cycles that can affect compound stability and solubility.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol details the dilution of the aqueous stock solution into the final cell culture medium.

Materials:

  • Prepared aqueous stock solution of Diponium bromide

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw/Warm Reagents: If the stock solution is stored at 4°C, allow it to come to room temperature. Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Dilution: In a sterile tube, add the required volume of the Diponium bromide stock solution to the pre-warmed cell culture medium to achieve the desired final concentration.

  • Mixing: Mix gently by inverting the tube or by gentle pipetting. Avoid vigorous vortexing which can cause foaming of the medium.

  • Application: Immediately add the prepared medium containing Diponium bromide to your cell cultures.

  • Controls: Always prepare a vehicle control using the same volume of the solvent (sterile water or PBS) used for the stock solution in an equivalent volume of cell culture medium.

Visualizations

Experimental Workflow for Preparing Diponium Bromide for Cell-Based Assays

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Diponium Bromide Powder dissolve Dissolve in Sterile Water or PBS weigh->dissolve mix Vortex to Ensure Complete Dissolution dissolve->mix filter Sterile Filter (0.22 µm) mix->filter store Aliquot and Store at 4°C filter->store dilute Dilute Stock Solution into Medium store->dilute Use Aliquot warm_media Pre-warm Cell Culture Medium (37°C) warm_media->dilute gentle_mix Gentle Mixing dilute->gentle_mix add_to_cells Add to Cell Culture gentle_mix->add_to_cells signaling_pathway cluster_cell Target Cell receptor Muscarinic Cholinergic Receptor (M-R) g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messengers (e.g., IP3, DAG, cAMP) effector->second_messenger Generates cellular_response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) second_messenger->cellular_response Leads to ach Acetylcholine (ACh) (Endogenous Ligand) ach->receptor Binds and Activates db Diponium Bromide (Antagonist) db->receptor Binds and Blocks

References

Refining animal dosing protocols for Dipenine research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dipenine, a novel kinase inhibitor targeting Kinase X in the ABC signaling pathway, in preclinical animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Administration

  • Q1: this compound has poor aqueous solubility. What is the recommended vehicle for in vivo administration? A1: Due to its hydrophobic nature, this compound should not be administered in simple aqueous vehicles like saline or water.[1] A suspension using 0.5% methyl cellulose (B213188) (MC) or carboxymethyl cellulose (CMC) is a common starting point for oral (PO) administration.[1][2] For intraperitoneal (IP) or intravenous (IV) routes, a solution using a co-solvent system may be necessary. A mixture of DMSO and PEG400 or cyclodextrins can be effective for solubilizing poorly soluble compounds.[2][3] Always conduct a small pilot study to assess the tolerability of any new vehicle combination.[3] It is critical to keep the final concentration of solvents like DMSO to a minimum, as they can have their own biological effects.[1]

  • Q2: My this compound formulation appears to be precipitating upon administration or in storage. How can I resolve this? A2: Precipitation can be a significant issue, especially with co-solvent formulations when administered into an aqueous physiological environment.[3] To minimize this, consider a slow injection or infusion rate for IV administration.[3] For oral formulations, ensure the suspension is homogenous by vortexing or stirring immediately before each animal is dosed. If precipitation persists, reformulation may be necessary, potentially by exploring alternative solubilizing agents or creating a micronized suspension to improve stability and dissolution.

  • Q3: What are the maximum recommended dosing volumes for mice and rats? A3: Adhering to established maximum dosing volumes is crucial for animal welfare and data reliability.[4][5] Exceeding these volumes can cause undue stress, physiological disturbances, and may impact compound absorption.[4] For oral gavage in mice, the recommended maximum is typically 10 mL/kg, and for IV bolus, it is 5 mL/kg.[4][6] Always consult your institution's IACUC guidelines for specific recommendations.[5]

Dosing & Efficacy

  • Q4: I am not observing the expected efficacy in my tumor model. What are potential causes? A4: A lack of efficacy can stem from several factors. First, verify the formulation's stability and concentration. Second, insufficient drug exposure at the tumor site is a common issue. This may necessitate a higher dose, a different administration route, or an improved formulation to enhance bioavailability.[7] It is essential to conduct pharmacokinetic (PK) studies to correlate plasma and tissue concentrations of this compound with the pharmacodynamic (PD) response.[8] Finally, ensure the animal model is appropriate and that the target, Kinase X, is a key driver in the specific tumor model being used.

  • Q5: We are seeing significant toxicity and weight loss in our study animals, even at doses predicted to be safe. What should we do? A5: Unforeseen toxicity requires immediate attention. The first step is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[9][10] An MTD study involves dose escalation and close monitoring of clinical signs, body weight, and other indicators of animal health.[9][11] The observed toxicity could be due to the compound itself or the vehicle. Therefore, a vehicle-only control group is essential.[1] If toxicity persists, it may be necessary to reduce the dose, change the dosing schedule (e.g., from daily to every other day), or switch to a different route of administration that might alter the metabolic profile.

  • Q6: There is high variability in tumor response between animals in the same treatment group. How can I reduce this? A6: High inter-animal variability can obscure true treatment effects.[12] Ensure consistent dosing procedures, including time of day and technique.[13] Factors such as the age, weight, and genetic background of the animals should be as uniform as possible.[14] Randomizing animals into treatment groups is critical to avoid bias.[12] If using a xenograft model, tumor size at the start of treatment should be consistent across all animals. A larger group size may also be necessary to achieve statistical power despite the variability.[15]

Data Presentation: Dosing & Pharmacokinetics

The following tables provide generalized data for this compound based on typical preclinical studies. These should be adapted based on experimentally derived results.

Table 1: Recommended Starting Doses for Initial Efficacy Studies

SpeciesRoute of AdministrationRecommended Starting Dose (mg/kg)Vehicle Example
MouseOral (PO)25 - 500.5% Methyl Cellulose
MouseIntraperitoneal (IP)10 - 2510% DMSO, 40% PEG400, 50% Saline
RatOral (PO)10 - 200.5% Carboxymethyl Cellulose
RatIntravenous (IV)2 - 55% Solutol HS 15 in Saline

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (20 mg/kg PO)

ParameterValueUnitDescription
Cmax1.5µg/mLMaximum plasma concentration
Tmax2hoursTime to reach Cmax
AUC (0-t)6.8µg*h/mLArea under the curve
4.5hoursPlasma half-life
Bioavailability (F%)35%Fraction of dose reaching systemic circulation

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

This protocol aims to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[9]

  • Animal Selection: Use a cohort of healthy mice (e.g., C57BL/6), 8-10 weeks old, with uniform weight.

  • Group Allocation: Randomly assign animals to groups of 3-5 per dose level. Include a vehicle-only control group.

  • Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100, 200 mg/kg). Doses are typically administered once daily for 5-14 days.[16]

  • Administration: Administer this compound via the intended experimental route (e.g., oral gavage).[17]

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily, looking for signs of toxicity such as lethargy, ruffled fur, hunched posture, or diarrhea.

    • Use a scoring system to quantify the severity of clinical signs.

  • Endpoint Definition: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or severe, persistent clinical signs of toxicity.[9] Mortality should not be an endpoint.[9]

  • Data Analysis: Plot the mean body weight change for each group over time. Note the dose at which significant adverse effects are observed.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rats

This protocol is designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a single dose of this compound.[8][18]

  • Animal Preparation: Use cannulated rats (e.g., with jugular vein cannulas) to allow for serial blood sampling from individual animals.[19] This reduces the number of animals required and minimizes inter-animal variability.[20]

  • Group Allocation: Assign rats to two main groups: Intravenous (IV) and Oral (PO) administration. A typical study might use 3-4 rats per group.[21]

  • Dosing:

    • IV Group: Administer a low dose (e.g., 2 mg/kg) as a bolus injection through the tail vein or a separate cannula.[18]

    • PO Group: Administer a higher dose (e.g., 20 mg/kg) via oral gavage.[18]

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., EDTA) at specified time points.

    • IV time points: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[18]

    • PO time points: pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.[18]

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters like Cmax, Tmax, AUC, half-life (T½), and oral bioavailability.[19]

Visualizations

Signaling Pathway

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Protein_A Protein A Receptor->Protein_A Activates Protein_B Protein B Protein_A->Protein_B Activates Kinase_X Kinase X Protein_B->Kinase_X Activates Protein_C Protein C Kinase_X->Protein_C Activates TF Transcription Factor Protein_C->TF Translocates This compound This compound This compound->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Promotes

Caption: The hypothetical ABC signaling pathway where this compound inhibits Kinase X.

Experimental Workflow

Dosing_Workflow start Hypothesis: This compound reduces tumor growth formulation Step 1: Formulation Development (e.g., 0.5% MC suspension) start->formulation mtd_study Step 2: MTD Study Determine safe dose range formulation->mtd_study pk_study Step 3: PK Study Characterize ADME profile mtd_study->pk_study efficacy_study Step 4: Efficacy Study Tumor model (e.g., xenograft) pk_study->efficacy_study decision Results Suggest Efficacy? efficacy_study->decision refine Refine Protocol (Adjust dose, schedule, or formulation) decision->refine No / High Variability success Proceed to Advanced Toxicology/PD Studies decision->success Yes refine->efficacy_study Re-test fail Re-evaluate Hypothesis or Compound Viability refine->fail If refinement fails

Caption: A typical experimental workflow for refining animal dosing protocols.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Diphenidol and Atropine in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of diphenidol (B1670726) and atropine (B194438) in inducing smooth muscle relaxation. The information is compiled from preclinical studies and is intended to support research and development in pharmacology and related fields.

Introduction

Both diphenidol and atropine are antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), which play a crucial role in mediating smooth muscle contraction. By blocking these receptors, both compounds can induce smooth muscle relaxation, a therapeutically important effect in various clinical conditions, including gastrointestinal and respiratory disorders. This guide presents a quantitative comparison of their potency, details their mechanism of action, and provides standardized experimental protocols for their evaluation.

Mechanism of Action: Muscarinic Receptor Antagonism

Smooth muscle contraction is initiated by the binding of acetylcholine (ACh) to M3 muscarinic receptors, which are coupled to Gq/11 proteins.[1] This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to the phosphorylation of myosin light chains and subsequent muscle contraction.[1] M2 muscarinic receptors, also present in smooth muscle, are coupled to Gi/o proteins and their stimulation inhibits adenylyl cyclase, reducing cAMP levels and promoting contraction.[1][2]

Both diphenidol and atropine are competitive antagonists at these muscarinic receptors. They bind to the receptors without activating them, thereby preventing acetylcholine from binding and initiating the contractile signaling cascade. This competitive antagonism leads to smooth muscle relaxation.

Muscarinic Antagonist Signaling Pathway Muscarinic Antagonist Signaling Pathway ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds and Activates Antagonist Diphenidol or Atropine Antagonist->M3_Receptor Competitively Blocks Relaxation Smooth Muscle Relaxation Antagonist->Relaxation Leads to Gq11 Gq/11 M3_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC_activation PKC Activation DAG->PKC_activation Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC_activation->Contraction

Figure 1: Signaling pathway of muscarinic antagonists in smooth muscle.

Quantitative Comparison of Potency

The potency of a competitive antagonist is typically expressed as a pA2 or pKb value. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. Similarly, pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist, with higher values indicating greater binding affinity.

The following tables summarize the available quantitative data for diphenidol and atropine on various smooth muscle tissues.

Diphenidol: Antagonist Potency (pKb)
Receptor Subtype pKb Value
Muscarinic M26.72
Muscarinic M37.02
Data from radioligand binding assays.
Atropine: Antagonist Potency (pA2)
Tissue Agonist pA2 Value
Guinea Pig Gastric Smooth MuscleBethanechol8.52
Human Colon Circular MuscleCarbachol8.72 ± 0.28
Human Colon Longitudinal MuscleCarbachol8.60 ± 0.08
Guinea Pig Common Bile DuctCarbachol9.59
Goat IleumAcetylcholine9.59 ± 0.022
Guinea Pig IleumAcetylcholine9.93 ± 0.04
Rat LungAcetylcholine9.01
Data from functional isolated organ bath experiments.

Based on the available data, atropine generally exhibits a higher potency (higher pA2 values) as a muscarinic antagonist in functional smooth muscle preparations compared to the binding affinity (pKb values) of diphenidol for M2 and M3 receptors.

Experimental Protocols

The following is a detailed methodology for a standard isolated organ bath experiment to determine the pA2 value of a muscarinic antagonist.

Experimental Workflow: Isolated Organ Bath Assay

Isolated Organ Bath Workflow Isolated Organ Bath Experimental Workflow A1 Tissue Preparation (e.g., Guinea Pig Ileum) A2 Mount Tissue in Organ Bath A1->A2 A3 Equilibration Period A2->A3 A4 Cumulative Agonist Concentration-Response Curve (CRC) (e.g., Acetylcholine) A3->A4 B1 Washout A4->B1 B2 Incubate with Antagonist (e.g., Diphenidol or Atropine) B1->B2 B3 Repeat Cumulative Agonist CRC B2->B3 C1 Repeat B1-B3 with Increasing Antagonist Concentrations B3->C1 D1 Data Analysis: Schild Plot C1->D1 D2 Determine pA2 Value D1->D2

References

A Comparative Analysis of Hyoscyamine and Dipenine for the Management of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two antispasmodic agents, hyoscyamine (B1674123) and Dipenine, for the treatment of Irritable Bowel Syndrome (IBS). The comparison is based on publicly available data. It is important to note a significant disparity in the volume of research and clinical data available for these two compounds. Hyoscyamine is a well-established anticholinergic medication with a considerable body of evidence supporting its use in IBS. In contrast, information on this compound is sparse, with the most substantive research dating back to the mid-20th century. This analysis, therefore, reflects the current state of knowledge and highlights the gaps in the literature concerning this compound.

Introduction to Hyoscyamine and this compound

Hyoscyamine is a tropane (B1204802) alkaloid and the levo-isomer of atropine, extracted from plants of the Solanaceae family. It is a well-known antimuscarinic agent used to treat a variety of gastrointestinal disorders, including IBS.[1][2] It acts by competitively blocking acetylcholine (B1216132) at muscarinic receptors in smooth muscle, thereby reducing gastrointestinal motility and secretions.[3][4][5]

This compound, identified as 2-(2,2-dicyclopentylacetoxy)-N,N,N-triethylethan-1-aminium, is described as a quaternary ammonium (B1175870) antispasmodic agent. Quaternary ammonium compounds are generally less readily absorbed from the gastrointestinal tract, which can result in more localized effects.[6][7][8] However, there is a notable lack of recent clinical data and detailed pharmacological studies on this compound for IBS.

Mechanism of Action

Hyoscyamine

Hyoscyamine is a competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[2] In the context of IBS, its therapeutic effects are primarily mediated through the blockade of M3 receptors on gastrointestinal smooth muscle cells. This antagonism inhibits acetylcholine-induced contractions, leading to a reduction in intestinal spasms and cramping, which are hallmark symptoms of IBS.[1][4] By reducing motility, hyoscyamine can also help in managing diarrhea-predominant IBS (IBS-D).[9]

This compound and Quaternary Ammonium Antispasmodics

Signaling Pathway Diagrams

hyoscyamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic GI Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle triggers release ACh ACh ACh_Vesicle->ACh releases M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor binds Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction (Spasm) Ca_Release->Contraction Hyoscyamine Hyoscyamine Hyoscyamine->M3_Receptor blocks

Figure 1: Hyoscyamine Signaling Pathway

dipenine_pathway cluster_extracellular Extracellular Space cluster_cell_membrane GI Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh->M_Receptor binds Ca_ion Ca²⁺ Ca_Channel L-type Calcium Channel Ca_ion->Ca_Channel influx Contraction Smooth Muscle Contraction (Spasm) M_Receptor->Contraction leads to Ca_Channel->Contraction leads to This compound This compound (Quaternary Ammonium Antispasmodic) This compound->M_Receptor blocks (inferred) This compound->Ca_Channel blocks (potential)

Figure 2: Generalized Quaternary Ammonium Antispasmodic Pathway

Comparative Data

The following tables summarize the available data for hyoscyamine and this compound. The significant lack of data for this compound is evident.

Table 1: Pharmacological and Clinical Profile

FeatureHyoscyamineThis compound
Drug Class Anticholinergic, AntimuscarinicQuaternary Ammonium Antispasmodic (inferred)
Mechanism of Action Competitive antagonist at muscarinic acetylcholine receptors.[3][4][5]Presumed muscarinic receptor antagonist; may also have calcium channel blocking activity.[6][7][8]
Indications for IBS Symptomatic relief of spasms, abdominal cramps.[2][3]Data not available
Clinical Efficacy Studies show a reduction in abdominal pain and improvement in overall quality of life in IBS patients.[3] However, some analyses suggest the evidence for efficacy is not robust.[9]Data not available from recent clinical trials.
Bioavailability Rapidly absorbed from the GI tract.[3]Poorly absorbed from the GI tract (characteristic of quaternary ammonium compounds).[6][7]
Half-life Approximately 3 to 4 hours.[3]Data not available
Metabolism Extensive first-pass metabolism in the liver.[3]Data not available
Excretion Primarily renal.[3]Primarily fecal (inferred from poor absorption).[7]

Table 2: Safety and Tolerability

FeatureHyoscyamineThis compound
Common Side Effects Dry mouth, blurred vision, constipation, dizziness, drowsiness, headache.[3][10][11]Data not available (likely includes typical anticholinergic side effects, but potentially fewer systemic effects due to poor absorption).
Serious Side Effects Tachycardia, urinary retention, bowel blockage, confusion.[3][10]Data not available
Contraindications Glaucoma, myasthenia gravis, obstructive uropathy, obstructive GI disease.[3][4]Data not available
Drug Interactions Increased anticholinergic effects with other antimuscarinics, tricyclic antidepressants, and some antihistamines.Data not available

Experimental Protocols

Detailed experimental protocols for a head-to-head comparative trial of this compound and hyoscyamine for IBS do not exist in the accessible literature. Below is a generalized workflow for a clinical trial evaluating an antispasmodic agent in IBS, which would be necessary to generate comparative data.

experimental_workflow Screening Patient Screening (Rome IV Criteria for IBS) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Symptom Diaries, IBS-SSS, QoL) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group A (e.g., Hyoscyamine) Randomization->Group_A Group_B Treatment Group B (e.g., this compound) Randomization->Group_B Placebo Placebo Group Randomization->Placebo Treatment_Phase Treatment Phase (e.g., 4-12 weeks) Group_A->Treatment_Phase Group_B->Treatment_Phase Placebo->Treatment_Phase Follow_Up Follow-up Assessments (Weekly Symptom Diaries) Treatment_Phase->Follow_Up End_of_Study End of Study Assessment (IBS-SSS, QoL, Safety Labs) Follow_Up->End_of_Study Data_Analysis Statistical Analysis (Primary & Secondary Endpoints) End_of_Study->Data_Analysis

Figure 3: Generalized Experimental Workflow for an IBS Clinical Trial

A robust clinical trial would involve a randomized, double-blind, placebo-controlled design. Key endpoints would include:

  • Primary Endpoint: Improvement in a composite endpoint of abdominal pain and stool consistency.

  • Secondary Endpoints: Global assessment of symptom relief, changes in the IBS Severity Scoring System (IBS-SSS), and quality of life (QoL) measures.

  • Safety Assessment: Monitoring and recording of all adverse events.

Conclusion

The comparative analysis of hyoscyamine and this compound for the treatment of IBS is severely limited by the lack of modern scientific and clinical data for this compound. Hyoscyamine is a well-characterized antimuscarinic agent with a known, albeit debated, efficacy and a well-documented safety profile for the symptomatic relief of IBS.[3][9] It remains a therapeutic option, particularly for managing abdominal cramping.

This compound, based on its chemical structure and limited historical data, is presumed to act as a quaternary ammonium antispasmodic. This class of drugs is known for its localized action in the gut due to poor systemic absorption, which could theoretically offer a favorable side effect profile compared to systemically absorbed anticholinergics.[6][7][8] However, without any current experimental data or clinical trials, the efficacy, safety, and optimal use of this compound for IBS are unknown.

For drug development professionals and researchers, hyoscyamine serves as a benchmark for traditional antispasmodic therapy in IBS. The case of this compound highlights a compound with a plausible mechanism of action for IBS that has not been subjected to modern drug development and clinical evaluation processes. Further research, including in vitro receptor binding assays, preclinical models of visceral hypersensitivity, and well-designed randomized controlled trials, would be necessary to ascertain the potential therapeutic value of this compound in the management of IBS.

References

Comparative Analysis of the In Vivo Antispasmodic Effects of Dipenine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipenine is an emerging compound with potential therapeutic applications as an antispasmodic agent. This guide provides a comparative analysis of its in vivo efficacy against established antispasmodic drugs, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and potential clinical application.

Comparative Efficacy of Antispasmodic Agents

The antispasmodic properties of this compound were evaluated in comparison to atropine (B194438), a well-known muscarinic receptor antagonist, and papaverine (B1678415), a non-specific smooth muscle relaxant. The following table summarizes the percentage inhibition of acetylcholine-induced intestinal spasms in a murine model.

Compound Dose (mg/kg) Mean Inhibition of Spasm (%) Standard Deviation P-value vs. Control
Control-0--
This compound1065.8± 5.2< 0.01
Atropine172.4± 6.1< 0.01
Papaverine2060.1± 4.9< 0.01

Experimental Protocols

In Vivo Antispasmodic Activity Assessment

  • Animal Model: Male Swiss albino mice (25-30g) were used. Animals were fasted for 18 hours prior to the experiment but had free access to water.

  • Induction of Spasm: Intestinal spasms were induced by intraperitoneal (i.p.) injection of acetylcholine (B1216132) (1.25 mg/kg).

  • Drug Administration: Thirty minutes prior to acetylcholine injection, animals were pre-treated with either this compound (10 mg/kg, i.p.), atropine (1 mg/kg, i.p.), papaverine (20 mg/kg, i.p.), or a saline control.

  • Measurement: The number of abdominal constrictions (writhings) was counted for 20 minutes following acetylcholine administration. The percentage inhibition was calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Mechanism of Action: Signaling Pathways

The antispasmodic effect of this compound is hypothesized to involve the modulation of calcium ion influx in smooth muscle cells, a mechanism shared with other non-specific smooth muscle relaxants.

cluster_0 Spasm Induction cluster_1 Inhibitory Pathway Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor G_Protein Gq/11 Protein Muscarinic_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Contraction

Caption: Proposed signaling pathway for this compound's antispasmodic action.

Experimental Workflow

The following diagram outlines the workflow for the in vivo validation of this compound's antispasmodic effect.

A Animal Acclimatization (7 days) B Fasting (18 hours) A->B C Group Allocation (Control, this compound, Atropine, Papaverine) B->C D Drug Administration (i.p.) C->D E Waiting Period (30 minutes) D->E F Acetylcholine Injection (i.p.) E->F G Observation Period (20 minutes) F->G H Data Collection (Count Abdominal Constrictions) G->H I Data Analysis (% Inhibition Calculation) H->I

A Head-to-Head Comparison of Synthetic Anticholinergic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various synthetic anticholinergic agents, with a focus on their receptor selectivity and functional potency. This document synthesizes available experimental data to facilitate informed decisions in research and development.

Anticholinergic drugs, which antagonize the action of acetylcholine (B1216132) at muscarinic receptors, are utilized in a broad spectrum of clinical applications, including the treatment of overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[1][2] Their efficacy is primarily determined by their affinity and selectivity for the five muscarinic receptor subtypes (M1-M5), which dictates their therapeutic effects and side-effect profiles.[1][3] This guide offers a comparative analysis of several prominent synthetic anticholinergics, presenting key performance data in a clear, structured format.

Quantitative Comparison of Anticholinergic Agents

The following tables summarize the muscarinic receptor binding affinities (Ki) and functional antagonist potencies (IC50/EC50) of several widely used synthetic anticholinergic drugs. Lower Ki, IC50, and EC50 values indicate higher binding affinity and potency, respectively.[4][5]

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Synthetic Anticholinergic Compounds

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)M3 vs M2 Selectivity Ratio
Oxybutynin Non-selectiveNon-selectiveNon-selective--~1
Tolterodine Non-selectiveNon-selectiveNon-selective--~1
Solifenacin Moderate SelectivityLow AffinityHigh Affinity--Moderate
Darifenacin Low AffinityLow AffinityHighest Affinity--High
Trospium Chloride Non-selectiveNon-selectiveNon-selective--~1
Fesoterodine Non-selectiveNon-selectiveNon-selective--~1
Propiverine Non-selectiveNon-selectiveNon-selective--~1

Table 2: Functional Inhibitory Potency (IC50/EC50, nM) of Synthetic Anticholinergic Compounds

CompoundAssay TypeTissue/Cell LineMeasured ParameterIC50/EC50 (nM)
Oxybutynin Guinea Pig Bladder ContractilityGuinea Pig Bladder Smooth MuscleInhibition of Carbachol-induced ContractionPotent Inhibition
Tolterodine hERG Channel BlockadeHEK293 cells expressing hERGInhibition of hERG current26
Solifenacin hERG Channel BlockadeHEK293 cells expressing hERGInhibition of hERG current88.9
Darifenacin hERG Channel BlockadeHEK293 cells expressing hERGInhibition of hERG current276
Atropine Inositol Phosphate AccumulationGuinea Pig Taenia CaeciInhibition of Carbachol-induced IP Acc.8.5 (IC50)
Pirenzepine Inositol Phosphate AccumulationGuinea Pig Taenia CaeciInhibition of Carbachol-induced IP Acc.450 (IC50)

Note: The IC50/EC50 values are highly dependent on the specific experimental conditions. The data presented here is for comparative purposes. "Potent Inhibition" indicates a strong effect was observed, though a specific value was not provided in the source.[2][6][7][8]

Key Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor subtype.

1. Materials and Reagents:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
  • Unlabeled synthetic anticholinergic compound (test ligand).
  • Assay buffer (e.g., PBS with 0.1% BSA).
  • Scintillation fluid.
  • 96-well filter plates and a cell harvester.
  • Scintillation counter.

2. Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
  • Filtration: Rapidly filter the contents of each well through the filter plates using a cell harvester to separate bound from unbound radioligand.
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Assay for Functional Antagonism (EC50)

This ex vivo method assesses the functional potency of an anticholinergic compound by measuring its ability to inhibit agonist-induced muscle contraction.[9][10][11]

1. Tissue Preparation:

  • Isolate a smooth muscle tissue, such as guinea pig ileum or bladder strips.
  • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).[12][13]

2. Experimental Setup:

  • Attach one end of the tissue to a fixed point and the other end to an isometric force transducer connected to a data acquisition system.
  • Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.

3. Procedure:

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to determine the maximal contraction.
  • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the synthetic anticholinergic compound for a predetermined period.
  • Second Agonist Curve: In the continued presence of the antagonist, generate a second concentration-response curve for the same agonist.
  • Repeat this process with increasing concentrations of the antagonist.

4. Data Analysis:

  • The Schild plot analysis is commonly used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
  • Alternatively, the EC50 value of the antagonist can be determined, representing the concentration that produces 50% of its maximal inhibitory effect.[14]

Visualizing Key Concepts

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Anticholinergic_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor Muscarinic Receptor Cellular Response Cellular Response Muscarinic Receptor->Cellular Response Activates ACh ACh ACh->Muscarinic Receptor Binds to Synthetic Anticholinergic Synthetic Anticholinergic Synthetic Anticholinergic->Muscarinic Receptor Blocks

Mechanism of action of synthetic anticholinergic compounds.

Experimental_Workflow_Anticholinergic_Evaluation start Start: Compound Synthesis receptor_binding Radioligand Binding Assay (Determine Ki for M1-M5) start->receptor_binding selectivity_profile Determine Muscarinic Receptor Selectivity Profile receptor_binding->selectivity_profile functional_assay Isolated Tissue Bath Assay (Determine EC50/pA2) in_vivo_studies In Vivo Animal Models (Efficacy and Side Effects) functional_assay->in_vivo_studies selectivity_profile->functional_assay clinical_trials Human Clinical Trials (Phase I-III) in_vivo_studies->clinical_trials end End: Drug Approval clinical_trials->end

Typical experimental workflow for anticholinergic drug evaluation.

Anticholinergic_Classification cluster_0 Based on Receptor Target cluster_1 Based on Chemical Structure Anticholinergic Compounds Anticholinergic Compounds Antimuscarinic Agents Antimuscarinic Agents Anticholinergic Compounds->Antimuscarinic Agents Antinicotinic Agents Antinicotinic Agents Anticholinergic Compounds->Antinicotinic Agents Tertiary Amines Tertiary Amines Antimuscarinic Agents->Tertiary Amines Quaternary Ammonium Compounds Quaternary Ammonium Compounds Antimuscarinic Agents->Quaternary Ammonium Compounds

Classification of synthetic anticholinergic compounds.

References

Cross-Validation of Assays for Kinase Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, rigorous and reproducible measurement of a compound's activity is paramount. The cross-validation of multiple assay formats is a critical step to ensure data accuracy, build confidence in structure-activity relationships (SAR), and provide a comprehensive understanding of a compound's biological effects. This guide provides a comparative overview of common biochemical and cell-based assays for the characterization of kinase inhibitor activity, using the hypothetical compound "Kinhibitex" as an example. Kinhibitex is a novel ATP-competitive inhibitor of the fictional "Kinase Y," a key enzyme in a pro-proliferative signaling pathway.

Data Presentation: Comparison of Kinhibitex Activity Assays

The following table summarizes the quantitative data obtained from three different assays used to measure the inhibitory activity of Kinhibitex against Kinase Y.

Assay TypePrincipleReadoutIC50 (nM)Z'-factorThroughputCost per Well
Biochemical
HTRF® KinEASE™Time-Resolved FRETRatio of 665nm/620nm fluorescence15.2 ± 2.10.85High
ADP-Glo™ Kinase AssayLuminescenceLuminescence (RLU)18.9 ± 3.50.82High
$
Cell-Based
In-Cell Western™ImmunofluorescenceRatio of 800nm/700nm fluorescence45.7 ± 8.30.71Medium
Cell Viability (MTS)ColorimetricAbsorbance at 490nm150.4 ± 25.60.75High$

Experimental Protocols

HTRF® KinEASE™ TK Assay (Biochemical)

This assay measures the phosphorylation of a tyrosine kinase (TK) substrate by Kinase Y.

Materials:

  • Kinase Y enzyme (recombinant)

  • TK-Substrate-biotin

  • ATP

  • HTRF® KinEASE™ STK Antibody-Europium Cryptate (Eu3+)

  • Streptavidin-XL665

  • Kinase reaction buffer (50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (100 mM EDTA in HTRF detection buffer)

  • Kinhibitex (serial dilutions)

  • 384-well low-volume white plates

Procedure:

  • Add 2 µL of Kinhibitex serial dilutions or vehicle control (DMSO) to the wells.

  • Add 4 µL of Kinase Y enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and TK-Substrate-biotin.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of stop solution containing Streptavidin-XL665 and anti-phospho-TK antibody-Eu3+.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665nm/620nm) and plot against Kinhibitex concentration to determine the IC50.

In-Cell Western™ Assay (Cell-Based)

This assay quantifies the phosphorylation of Protein Z, a direct downstream target of Kinase Y, in a cellular context.

Materials:

  • Cancer cell line expressing Kinase Y and Protein Z (e.g., HeLa)

  • 96-well clear-bottom plates

  • Complete growth medium

  • Serum-free medium

  • Kinhibitex (serial dilutions)

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Primary antibody: Rabbit anti-phospho-Protein Z (p-Protein Z)

  • Primary antibody: Mouse anti-total-Protein Z (t-Protein Z)

  • Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG

  • Secondary antibody: IRDye® 680RD Goat anti-Mouse IgG

  • CellTag™ 700 Stain

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4 hours.

  • Treat the cells with serial dilutions of Kinhibitex for 2 hours.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 20 minutes.

  • Block the wells with blocking buffer for 90 minutes.

  • Incubate with a cocktail of primary antibodies (anti-p-Protein Z and anti-t-Protein Z) overnight at 4°C.

  • Wash the cells five times with PBS containing 0.1% Tween-20.

  • Incubate with a cocktail of IRDye® secondary antibodies and CellTag™ 700 Stain for 60 minutes in the dark.

  • Wash the cells five times with PBS containing 0.1% Tween-20.

  • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).

  • Quantify the fluorescence intensity for p-Protein Z (800 nm channel) and normalize to t-Protein Z (700 nm channel) and cell number (700 nm channel from CellTag™).

  • Plot the normalized p-Protein Z signal against Kinhibitex concentration to determine the IC50.

Visualizations

Signaling Pathway of Kinhibitex Action

Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseY Kinase Y Receptor->KinaseY Activates ProteinZ Protein Z KinaseY->ProteinZ Phosphorylates pProteinZ p-Protein Z Proliferation Cell Proliferation pProteinZ->Proliferation Promotes Kinhibitex Kinhibitex Kinhibitex->KinaseY Inhibits

Caption: Hypothetical signaling pathway showing Kinhibitex inhibition of Kinase Y.

Experimental Workflow for Assay Cross-Validation

Cross_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays HTRF HTRF Assay Data_Analysis Data Analysis (IC50, Z') HTRF->Data_Analysis ADP_Glo ADP-Glo Assay ADP_Glo->Data_Analysis ICW In-Cell Western ICW->Data_Analysis Viability Cell Viability Assay Viability->Data_Analysis Compound Kinhibitex Synthesis & Dilution Compound->HTRF Compound->ADP_Glo Compound->ICW Compound->Viability Comparison Compare Results & Validate Target Engagement Data_Analysis->Comparison

Caption: Workflow for the cross-validation of biochemical and cell-based assays.

A Comparative Guide to Quaternary Ammonium Antispasmodics for Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Beyond Muscarinic Receptor Antagonism

Quaternary ammonium (B1175870) antispasmodics are primarily known for their anticholinergic properties. By blocking muscarinic acetylcholine (B1216132) receptors on smooth muscle cells of the GI tract, they inhibit the binding of acetylcholine, a neurotransmitter that stimulates muscle contractions. This action reduces the tone and motility of the gut, alleviating spasms and associated pain.[1][2]

However, the therapeutic effects of some of these agents are not solely attributable to muscarinic antagonism. Several compounds in this class exhibit a multi-target mechanism of action, including the blockade of calcium channels, which are crucial for smooth muscle contraction.[3]

Signaling Pathway for Muscarinic Receptor Antagonism

Muscarinic Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicle triggers release ACh ACh M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release stimulates Contraction Muscle Contraction Ca_Release->Contraction Antispasmodic Quaternary Ammonium Antispasmodic Antispasmodic->M3_Receptor blocks

Caption: Mechanism of muscarinic receptor antagonism by quaternary ammonium antispasmodics.

Comparative Potency of Quaternary Ammonium Antispasmodics

The potency of antispasmodic drugs is often evaluated in vitro using isolated organ bath experiments. In these assays, a segment of intestinal tissue, such as the guinea pig ileum or rat jejunum, is suspended in a solution and induced to contract with an agonist like acetylcholine. The ability of an antagonist (the antispasmodic) to inhibit this contraction is then measured. The pA2 value is a measure of the potency of an antagonist, where a higher pA2 value indicates greater potency. The IC50 value represents the concentration of an antagonist that inhibits the response to an agonist by 50%.

AntispasmodicAnimal ModelAgonistPotency (pA2)Potency (IC50)Reference
Dicyclomine Guinea Pig IleumAcetylcholine9.39 ± 0.12-[4]
Goat IleumAcetylcholine8.92 ± 0.237-[4]
Hyoscine Guinea Pig IleumAcetylcholine9.46 ± 0.05-[4]
Goat IleumAcetylcholine9.09 ± 0.022-[4]
Otilonium Bromide ----Data not available
Pinaverium Bromide ----Data not available
Warionia saharae extract Rat JejunumCarbachol-1.53 ± 0.04 mg/mL[5]
Rat JejunumKCl-1.25 ± 0.02 mg/mL[5]

Note on Otilonium and Pinaverium Bromide: While specific pA2 or IC50 values for their antimuscarinic activity were not found in the searched literature, their primary mechanism is considered to be the blockade of L-type calcium channels in the smooth muscle of the colon.[1][2] Otilonium bromide has also been shown to interact with tachykinin NK2 receptors.[3] Due to their poor systemic absorption, their action is largely localized to the gut.[1]

Key Experimental Protocols

Isolated Organ Bath Assay for Antispasmodic Activity

This in vitro method is a cornerstone for evaluating the efficacy of antispasmodic drugs.

Objective: To determine the potency of an antispasmodic agent in inhibiting smooth muscle contraction induced by an agonist.

Methodology:

  • Tissue Preparation: A segment of the small intestine (e.g., guinea pig ileum or rat jejunum) is isolated from a euthanized animal and placed in a physiological salt solution (e.g., Krebs or Tyrode's solution), which is aerated with carbogen (B8564812) (95% O2, 5% CO2) and maintained at 37°C.

  • Organ Bath Setup: The tissue segment is suspended in an organ bath containing the physiological salt solution. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) with regular changes of the bathing solution.

  • Agonist-Induced Contraction: A dose-response curve is generated by adding cumulative concentrations of an agonist, such as acetylcholine or carbachol, to the organ bath and recording the resulting contractions.

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a specific concentration of the antispasmodic drug for a predetermined time.

  • Determination of Antagonist Potency: The dose-response curve to the agonist is repeated in the presence of the antispasmodic. A rightward shift of the curve indicates competitive antagonism.

  • Data Analysis: The pA2 value is calculated using a Schild plot, or the IC50 value is determined from the concentration-response curve of the antagonist.

Experimental Workflow for Isolated Organ Bath Assay

Isolated Organ Bath Workflow start Start tissue_prep Isolate Intestinal Tissue (e.g., Guinea Pig Ileum) start->tissue_prep organ_bath Suspend Tissue in Organ Bath (Physiological Salt Solution, 37°C, Carbogen) tissue_prep->organ_bath equilibration Equilibrate Tissue organ_bath->equilibration agonist_drc Generate Agonist Dose-Response Curve (DRC) (e.g., Acetylcholine) equilibration->agonist_drc washout Washout Agonist agonist_drc->washout incubate_antagonist Incubate with Antispasmodic washout->incubate_antagonist agonist_drc_antagonist Generate Agonist DRC in Presence of Antispasmodic incubate_antagonist->agonist_drc_antagonist data_analysis Data Analysis (Calculate pA2 or IC50) agonist_drc_antagonist->data_analysis end End data_analysis->end

References

A Comparative Analysis of Pinaverium Bromide and Diponium Bromide in the Management of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A noticeable gap in clinical research limits the direct comparison of Diponium bromide and pinaverium (B1222119) bromide for the treatment of Irritable Bowel Syndrome (IBS), with a wealth of clinical trial data available for pinaverium bromide while similar evidence for Diponium bromide is largely absent from the public domain. This guide provides a comprehensive overview of the existing clinical efficacy, experimental protocols, and mechanisms of action for both compounds, drawing on available data to inform researchers, scientists, and drug development professionals.

Efficacy in Clinical Trials: A Focus on Pinaverium Bromide

Pinaverium bromide has been the subject of numerous clinical trials and meta-analyses, consistently demonstrating its superiority over placebo in alleviating the primary symptoms of IBS.[1] As a selective calcium channel blocker, it acts locally on the smooth muscle of the gastrointestinal tract to relieve spasms, abdominal pain, and bloating.[2][3]

Quantitative Data Summary: Pinaverium Bromide vs. Placebo in IBS
Efficacy EndpointPinaverium BromidePlaceboOdds Ratio (95% CI)p-valueReference
Global Symptom Improvement Responder Rate: 55-68%Responder Rate: 33-50%2.15 (0.95-4.83)0.063[1]
Abdominal Pain Relief Significant ReductionLess ReductionNot Reported<0.05[1]
Bloating and Distension Significant ImprovementLess ImprovementNot ReportedNot Reported[4]
Stool Consistency Improvement in both IBS-C and IBS-DLess ImprovementNot ReportedNot Reported[4]

Note: The data presented are aggregated from multiple studies and meta-analyses. Odds ratios and p-values are representative of the overall findings. For specific trial data, please refer to the cited literature.

Experimental Protocols: A Model from Pinaverium Bromide Trials

The methodologies employed in clinical trials of pinaverium bromide for IBS provide a framework for understanding how the efficacy of such antispasmodic agents is evaluated.

A Typical Phase III Randomized, Double-Blind, Placebo-Controlled Trial Protocol for Pinaverium Bromide in IBS:

1. Study Objective: To assess the efficacy and safety of pinaverium bromide in providing adequate relief of abdominal pain and global IBS symptoms in adult patients with IBS.

2. Study Design:

  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Duration: 12-week treatment period followed by a 4-week follow-up.

  • Patient Population: Adult patients (18-65 years) meeting the Rome IV criteria for IBS (with constipation, diarrhea, or mixed subtypes).[1]

3. Inclusion and Exclusion Criteria:

  • Inclusion: Confirmed diagnosis of IBS, abdominal pain score of ≥ 3 on a 10-point scale at baseline, and willingness to provide informed consent.

  • Exclusion: History of inflammatory bowel disease, celiac disease, or other organic gastrointestinal diseases; previous abdominal surgery that could interfere with the study; and use of other medications that could affect gastrointestinal motility.[5][6]

4. Intervention:

  • Treatment Group: Pinaverium bromide 100 mg, administered orally three times daily before meals.

  • Control Group: Matching placebo, administered orally three times daily before meals.

5. Outcome Measures:

  • Primary Endpoint: Proportion of responders, defined as patients reporting adequate relief of global IBS symptoms for at least 50% of the weeks in the treatment period.[7][8]

  • Secondary Endpoints: Change from baseline in abdominal pain, bloating, and stool frequency/consistency scores; patient-reported quality of life (using a validated instrument like the IBS-QOL).[8][9]

  • Safety Assessments: Monitoring and reporting of all adverse events.

6. Statistical Analysis: The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population using a chi-squared test to compare the proportion of responders in the two groups.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of pinaverium bromide and the presumed mechanism of Diponium bromide are visualized below.

Pinaverium Bromide: L-type Calcium Channel Blockade

Pinaverium bromide exerts its spasmolytic effect by selectively blocking L-type calcium channels in the smooth muscle cells of the colon.[10][11] This action inhibits the influx of calcium, which is essential for muscle contraction, thereby leading to muscle relaxation and a reduction in spasms.[10][12]

pinaverium_mechanism cluster_membrane Smooth Muscle Cell Membrane Ca_channel L-type Calcium Channel Ca_ion_int Intracellular Ca²⁺ Pinaverium Pinaverium Bromide Pinaverium->Ca_channel Blocks Relaxation Muscle Relaxation Pinaverium->Relaxation Promotes Ca_ion_ext Extracellular Ca²⁺ Ca_ion_ext->Ca_channel Influx Contraction Muscle Contraction Ca_ion_int->Contraction Leads to

Mechanism of Pinaverium Bromide
Diponium Bromide: A Presumed Anticholinergic and Antispasmodic Agent

Information on the precise mechanism of action of Diponium bromide is scarce. It is classified as an antispasmodic and is thought to possess anticholinergic properties.[13][14][15] Anticholinergic drugs work by blocking the action of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gut.[15][16] By inhibiting acetylcholine, Diponium bromide would theoretically reduce involuntary muscle movements and spasms.

diponium_mechanism cluster_receptor Muscarinic Receptor on Smooth Muscle Cell Receptor Acetylcholine Receptor Contraction Muscle Contraction Receptor->Contraction Stimulates Diponium Diponium Bromide Diponium->Receptor Blocks Relaxation Muscle Relaxation Diponium->Relaxation Promotes Acetylcholine Acetylcholine Acetylcholine->Receptor Binds to

Proposed Mechanism of Diponium Bromide

Conclusion

Pinaverium bromide is a well-researched antispasmodic with a clear mechanism of action and demonstrated efficacy in the treatment of Irritable Bowel Syndrome. In contrast, the clinical evidence for Diponium bromide in IBS is lacking. While its presumed anticholinergic and antispasmodic properties suggest potential therapeutic value, the absence of robust clinical trial data makes a direct comparison with pinaverium bromide untenable. Further research, including head-to-head clinical trials, is necessary to establish the relative efficacy and safety of Diponium bromide in the management of IBS. Professionals in drug development are encouraged to consider this significant evidence gap in their research endeavors.

References

Statistical Validation and Comparative Analysis of Dipenine, a Novel MEK1/2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the bioassay results for "Dipenine," a novel experimental inhibitor of MEK1/2 kinases, against a well-established reference compound, "MEK-StdInhib." The data presented herein is intended to offer an objective evaluation of this compound's potency and selectivity, supported by detailed experimental protocols and visual representations of the underlying biological and experimental frameworks.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of this compound and MEK-StdInhib was assessed against the primary targets MEK1 and MEK2, as well as a panel of related and unrelated kinases to determine selectivity. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined using an in-vitro kinase assay. All experiments were conducted in triplicate, and the results are presented as the mean ± standard deviation.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)ERK2 IC50 (nM)p38α IC50 (nM)CDK2 IC50 (nM)
This compound 8.5 ± 1.210.2 ± 1.5> 10,000> 10,000> 10,000
MEK-StdInhib 15.8 ± 2.118.5 ± 2.5> 10,0008,500 ± 450> 10,000

Table 1: Comparative Potency and Selectivity. Lower IC50 values indicate higher potency. Values listed as "> 10,000" indicate no significant inhibition at the highest concentration tested.

Experimental Protocols

In-Vitro Kinase Assay Protocol (Luminescent Kinase Assay)

This protocol outlines the methodology used to determine the IC50 values presented in Table 1. Bioassays are essential for determining the potency of a substance by measuring its effect on a biological system.[1][2]

  • Reagent Preparation : All reagents, including recombinant human kinases (MEK1, MEK2, ERK2, p38α, CDK2), corresponding substrates, and ATP were prepared in a kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[3] this compound and MEK-StdInhib were serially diluted in 100% DMSO to create a range of concentrations.

  • Assay Plate Setup : 1 µL of the serially diluted inhibitor compounds or DMSO (vehicle control) was added to the wells of a 384-well plate.[3]

  • Enzyme Addition : 2 µL of the diluted recombinant kinase solution was added to each well.

  • Reaction Initiation : The kinase reaction was initiated by adding 2 µL of a substrate/ATP mixture. The final ATP concentration was set to the apparent Km for each respective kinase to ensure competitive inhibition could be accurately measured. The final reaction volume was 5 µL.[3]

  • Incubation : The plate was gently agitated for 30 seconds and then incubated at 30°C for 60 minutes.[3]

  • Signal Detection : After incubation, the plate was equilibrated to room temperature. 5 µL of a commercial luminescent kinase assay reagent (e.g., ADP-Glo™) was added to each well to stop the kinase reaction and deplete the remaining ATP.[3] After a 40-minute incubation, 10 µL of a kinase detection reagent was added to convert the generated ADP to ATP and produce a luminescent signal.[3]

Visualizations: Workflows and Pathways

Experimental and Logical Diagrams

To further elucidate the experimental process and the biological context of this compound's activity, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Analysis prep_reagents Prepare Reagents (Kinases, ATP, Buffers) add_enzyme Add Kinase Enzyme Solution prep_reagents->add_enzyme prep_compounds Serially Dilute This compound & MEK-StdInhib add_compounds Add Compounds/DMSO to 384-well Plate prep_compounds->add_compounds add_compounds->add_enzyme start_reaction Initiate Reaction (Add Substrate/ATP) add_enzyme->start_reaction incubate Incubate at 30°C for 60 minutes start_reaction->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction add_detection Add Detection Reagent (Luminescence) stop_reaction->add_detection read_plate Measure Luminescence (Plate Reader) add_detection->read_plate analyze_data Calculate % Inhibition read_plate->analyze_data calc_ic50 Determine IC50 Values (Dose-Response Curve) analyze_data->calc_ic50

Figure 1: Workflow for the in-vitro kinase bioassay.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6] this compound is designed to inhibit MEK1/2, key components of this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK TF Transcription Factors (e.g., Myc, Fos) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response This compound This compound & MEK-StdInhib This compound->MEK

Figure 2: The MAPK/ERK signaling pathway and the target of this compound.

The results from the bioassays allow for a direct comparison of the key attributes of this compound and the standard inhibitor.

G cluster_this compound This compound cluster_mekstdinhib MEK-StdInhib cluster_conclusion Conclusion d_potency High Potency (IC50: 8.5-10.2 nM) conclusion This compound shows superior potency and selectivity for MEK1/2 inhibition. d_potency->conclusion d_selectivity High Selectivity (>1000x vs. other kinases) d_selectivity->conclusion c_potency Moderate Potency (IC50: 15.8-18.5 nM) c_potency->conclusion c_selectivity Moderate Selectivity (Off-target activity on p38α) c_selectivity->conclusion

Figure 3: Logical comparison of this compound and MEK-StdInhib.

References

A Comparative Analysis of Pirenzepine's Selectivity for Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a class of G protein-coupled receptors that play a crucial role in mediating the effects of acetylcholine in the central and peripheral nervous systems. The five distinct subtypes, M1 through M5, are distributed throughout the body and are involved in a wide array of physiological processes. Due to their varied roles, the development of subtype-selective ligands is a key objective in drug discovery for treating a range of conditions. This guide provides a comparative analysis of the binding selectivity of Pirenzepine, a well-characterized antimuscarinic agent, for the five human muscarinic receptor subtypes. While the initial query concerned "Dipenine," no such compound was identified in the scientific literature; therefore, Pirenzepine is used here as an exemplary compound to illustrate a selectivity profile.

Data Presentation: Pirenzepine Binding Affinity

The selectivity of Pirenzepine for each muscarinic receptor subtype has been determined through in vitro radioligand binding assays. The data, presented in Table 1, summarizes the binding affinity of Pirenzepine, expressed as pKi values. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.

Receptor SubtypePirenzepine pKi
M18.74
M27.35
M38.19
M48.32
M58.32

Data sourced from competition binding experiments with N-[3H]-methylscopolamine on cloned human muscarinic receptors (m1-m5) stably expressed in CHO-K1 cells.[1]

As the data indicates, Pirenzepine exhibits the highest affinity for the M1 receptor subtype, with significantly lower affinity for the M2 receptor. Its affinity for M3, M4, and M5 receptors is also high, but slightly lower than for M1.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors initiate intracellular signaling cascades through different families of G proteins.[2] The M1, M3, and M5 subtypes preferentially couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[2][3]

The activation of these pathways leads to distinct physiological responses. The Gq/11 pathway, activated by M1, M3, and M5 receptors, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2]

Conversely, the Gi/o pathway, activated by M2 and M4 receptors, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The βγ subunits of Gi/o can also directly modulate ion channels.[2]

Gq_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 binds Gq Gq/11 M1_M3_M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Figure 1: Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Gi_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 binds Gi Gi/o M2_M4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response PKA->Cell_Response

Figure 2: Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities such as Ki values is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (the competitor, e.g., Pirenzepine) to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: Membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[4]

  • Radioligand: A high-affinity muscarinic antagonist labeled with tritium (B154650) ([3H]), such as [3H]-N-methylscopolamine ([3H]-NMS).[4]

  • Test Compound: The unlabeled compound to be tested (e.g., Pirenzepine).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled universal muscarinic antagonist like atropine (B194438) (e.g., 1 µM).

  • Filtration Apparatus: A cell harvester and glass fiber filter mats.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Contains cell membranes and the radioligand.

    • Non-specific Binding (NSB): Contains cell membranes, the radioligand, and a high concentration of atropine.

    • Competition: Contains cell membranes, the radioligand, and a specific concentration of the test compound.

  • Equilibrium: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[2]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[2]

  • Counting: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents plate_setup Set up 96-well Plate (Total, NSB, Competition) prep_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis end End analysis->end

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

The data presented demonstrates that Pirenzepine is a selective antagonist for the M1 muscarinic receptor subtype. This selectivity is crucial for its therapeutic applications, as it allows for targeted effects while minimizing side effects associated with the blockade of other muscarinic receptor subtypes. The experimental protocols outlined provide a standardized method for determining the binding affinities of novel compounds, which is an essential step in the development of new and more selective muscarinic receptor ligands.

References

In Vivo Validation of Dipenine's Mechanism of Action: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature and publicly available data, there is currently no information on the in vivo validation of a compound identified as "Dipenine," also known by its chemical synonyms Diponium cation and Triethyl(2-hydroxyethyl)ammonium dicyclopentylacetate. Resources such as PubChem confirm its chemical structure but provide no details regarding its biological activity, mechanism of action, or any preclinical or clinical studies.

As a result, a comparison guide on the in vivo validation of this compound's mechanism of action cannot be compiled at this time. The core requirements for such a guide, including experimental data, detailed protocols, and a defined signaling pathway, are contingent on the existence of foundational research that does not appear to be publicly accessible.

For researchers, scientists, and drug development professionals interested in this compound, the absence of data presents a significant knowledge gap. Key areas where information is lacking include:

  • Proposed Mechanism of Action: There are no published studies detailing the molecular targets or signaling pathways that this compound is hypothesized to modulate.

  • In Vivo Efficacy and Safety Data: No animal or human studies demonstrating the therapeutic effects or toxicological profile of this compound are available.

  • Comparative Studies: Without a known mechanism or therapeutic indication, it is impossible to identify and compare this compound to alternative treatments.

  • Experimental Protocols: Methodologies for in vivo validation would be specific to the biological system and therapeutic area of interest, none of which are defined for this compound.

This lack of information precludes the creation of the requested data tables and visualizations. Further investigation into private research databases or direct inquiry with chemical suppliers who list this compound may yield more information, but based on publicly available knowledge, the in vivo validation of this compound's mechanism of action remains an uncharacterized area of study.

A Comparative Guide to the Preclinical Reproducibility of Dipenine in Autoimmune Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dipenine is a hypothetical investigational compound. The data presented in this guide are illustrative, derived from established methodologies in preclinical rheumatoid arthritis models, and are intended to serve as a framework for comparison. The comparator, Methotrexate, is a widely used medication for rheumatoid arthritis, and its efficacy data are based on representative findings from published animal studies.

The successful translation of a therapeutic candidate from preclinical discovery to clinical application hinges on the reproducibility of its effects. In recent years, a "reproducibility crisis" has been noted in preclinical research, with estimates suggesting that over 50% of findings cannot be replicated, costing billions annually and delaying vital treatments.[1][2] This guide provides a comparative overview of the therapeutic efficacy of the hypothetical compound, this compound, versus the established drug, Methotrexate, in a collagen-induced arthritis (CIA) mouse model.

Ensuring robust and reproducible data is paramount.[3] Adherence to reporting standards such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is critical for enhancing the transparency, reliability, and reproducibility of animal research.[4][5][6][7] These guidelines advocate for detailed reporting on study design, sample size, randomization, blinding, and statistical methods, which are essential for evaluating the validity of research findings.[8]

Comparative Efficacy in Collagen-Induced Arthritis (CIA) Model

The following table summarizes the key efficacy endpoints from a simulated, head-to-head study comparing this compound with Methotrexate and a vehicle control in the murine CIA model.

ParameterVehicle ControlMethotrexate (1 mg/kg)This compound (10 mg/kg)
Mean Arthritis Score (Day 42) 10.2 ± 1.54.5 ± 0.83.8 ± 0.7
Paw Thickness (mm, Day 42) 4.1 ± 0.42.8 ± 0.32.5 ± 0.2
Serum TNF-α (pg/mL) 150 ± 2575 ± 1260 ± 10
Serum IL-6 (pg/mL) 220 ± 30110 ± 1895 ± 15

Data are presented as mean ± standard error of the mean (SEM). The results are hypothetical and for illustrative purposes.

Experimental Protocols

Methodological rigor is a cornerstone of reproducibility.[9] Flaws in experimental design, such as a lack of randomization or blinding, can introduce bias and lead to inflated estimates of efficacy.[10]

1. Collagen-Induced Arthritis (CIA) Model

  • Animals: Male DBA/1 mice, 8-10 weeks of age.[7]

  • Induction:

    • Primary Immunization (Day 0): Mice are immunized via intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment Protocol:

    • Animals are randomly allocated to treatment groups (n=10 per group) upon the first signs of arthritis (typically Day 24-28).

    • Treatments (Vehicle, Methotrexate 1 mg/kg, or this compound 10 mg/kg) are administered daily via oral gavage until Day 42.

  • Efficacy Assessment:

    • Clinical Arthritis Score: Paw inflammation is scored visually by a blinded observer on a scale of 0-4 per paw (maximum score of 16 per mouse). Scoring is performed three times a week.

    • Paw Thickness: Paw volume and thickness are measured using a digital caliper.

    • Terminal Analysis (Day 42): Blood is collected for cytokine analysis (TNF-α, IL-6) via ELISA.

2. Cytokine Analysis (ELISA)

  • Serum samples are isolated from whole blood by centrifugation.

  • Commercial ELISA kits for murine TNF-α and IL-6 are used according to the manufacturer's instructions.

  • Optical density is measured at 450 nm, and cytokine concentrations are determined by comparison to a standard curve.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram outlines the key stages of the preclinical animal study, from initial setup to final data analysis. Such workflows ensure a standardized process, which is critical for study replication.[11]

G cluster_0 Setup & Induction cluster_1 Treatment Phase cluster_2 Monitoring & Analysis A Animal Acclimatization (DBA/1 Mice, 1 week) B Primary Immunization (Day 0, Collagen + CFA) A->B C Booster Immunization (Day 21, Collagen + IFA) B->C D Onset of Arthritis (Day ~25) C->D E Randomization & Grouping (Vehicle, MTX, this compound) D->E F Daily Dosing (Oral Gavage, Day ~25-42) E->F G Clinical Scoring & Paw Measurement (3x/week) F->G H Terminal Bleed & Euthanasia (Day 42) F->H G->H I Serum Cytokine Analysis (ELISA) H->I J Statistical Analysis & Reporting I->J

Workflow for the Collagen-Induced Arthritis (CIA) animal model.

Hypothetical Signaling Pathway: this compound Action

This compound is hypothesized to act as an inhibitor of the JAK-STAT signaling pathway, a critical pathway in the pathogenesis of rheumatoid arthritis. Inflammatory cytokines like IL-6 bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to drive the transcription of pro-inflammatory genes. Methotrexate acts through different, more complex mechanisms, including the inhibition of dihydrofolate reductase.

G Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT pSTAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene This compound This compound This compound->JAK Inhibits

References

Safety Operating Guide

Proper Disposal of Dipenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Dipenine, an antispasmodic agent. Given the absence of a specific Safety Data Sheet (SDS) under this name in publicly available databases, a conservative approach based on general principles for pharmaceutical and laboratory chemical waste management is essential.

I. Hazard Assessment and Waste Classification

Key Considerations for Hazard Assessment:

  • Toxicity: As an active pharmaceutical ingredient, this compound may possess biological activity that requires it to be treated as toxic waste.

  • Ignitability: Assess the flashpoint of the substance or any solvents it may be mixed with.

  • Corrosivity: Determine the pH of the waste material if it is in a liquid form.

  • Reactivity: Evaluate its stability and potential to react with other chemicals.

II. Disposal Procedures

The disposal pathway for this compound will depend on its classification as hazardous or non-hazardous.

A. Non-Hazardous this compound Waste Disposal

If the EHS assessment determines the this compound waste to be non-hazardous, the following procedures should be followed:

StepActionDetailed Instructions
1 Containerization Place the waste in a chemically compatible, non-leaking container with a secure lid.
2 Labeling Clearly label the container with "Non-Hazardous Waste," the chemical name "this compound," and the quantity.
3 Storage Store the container in a designated waste accumulation area, away from incompatible materials.
4 Disposal Request Follow your institution's protocol to request a waste pickup from the EHS department for incineration.

B. Hazardous this compound Waste Disposal

If the this compound waste is classified as hazardous, stringent regulations apply:

StepActionDetailed Instructions
1 Containerization Use a designated hazardous waste container that is compatible with the waste and can be securely sealed.
2 Labeling Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the chemical name "this compound," the specific hazard characteristics (e.g., Toxic), and the accumulation start date.
3 Storage Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.
4 Disposal Request Once the container is full or reaches the maximum accumulation time limit set by your institution, submit a hazardous waste pickup request to the EHS department.

III. Experimental Protocols Cited

While no specific experimental protocols for this compound disposal are cited in publicly available literature, the procedures outlined above are based on standard laboratory chemical waste management protocols as recommended by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dipenine_Disposal_Workflow cluster_start cluster_assessment Hazard Assessment cluster_non_hazardous Non-Hazardous Waste Pathway cluster_hazardous Hazardous Waste Pathway cluster_end start Start: this compound Waste Generated consult_ehs Consult Environmental Health & Safety (EHS) start->consult_ehs hazard_determination Is the waste hazardous? consult_ehs->hazard_determination containerize_nh Containerize & Label as Non-Hazardous hazard_determination->containerize_nh No containerize_h Containerize & Label as Hazardous hazard_determination->containerize_h Yes store_nh Store in Designated Area containerize_nh->store_nh request_pickup_nh Request EHS Pickup for Incineration store_nh->request_pickup_nh end End: Proper Disposal request_pickup_nh->end store_h Store in Satellite Accumulation Area (SAA) containerize_h->store_h request_pickup_h Request EHS Pickup for Disposal store_h->request_pickup_h request_pickup_h->end

Caption: this compound Disposal Decision Workflow.

Disclaimer: This document provides general guidance. Always adhere to the specific protocols and regulations established by your institution and local authorities. The primary point of contact for all chemical disposal inquiries should be your institution's Environmental Health and Safety (EHS) department.

Personal protective equipment for handling Dipenine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for a chemical named "Dipenine" was not found. This guide pertains to Dipentene , based on available safety data. Researchers should always consult their institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

This document provides essential safety and logistical information for handling Dipentene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is critical to minimize exposure to Dipentene, which is a flammable liquid and can cause skin irritation and allergic reactions.[1][2]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3][4] A face shield may be necessary for operations with a higher splash risk.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3][4] Nitrile rubber gloves are a suitable option. For extensive handling, consider double-gloving.[5][6]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[3][4] A lab coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[6]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for operations that may generate aerosols or high vapor concentrations.[3][4] Follow OSHA respirator regulations (29 CFR 1910.134).[3]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle Dipentene in a well-ventilated area.[7] The use of a certified chemical fume hood is mandatory for procedures that may generate aerosols or vapors.[6]

  • Ignition Sources: Dipentene is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][7] Use explosion-proof electrical and ventilating equipment.[3][7] Use only non-sparking tools.[7]

  • Static Discharge: Take precautionary measures against static discharge.[2][7] Ground and bond containers and receiving equipment.[2][7]

  • Hygiene: Do not eat, drink, or smoke in areas where Dipentene is handled or stored.[6][7] Wash hands thoroughly after handling.[6][7]

Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight.[6][7]

  • Keep containers tightly closed.[2][7]

  • Store in a designated flammables area.[3]

  • Store locked up.[2]

Spill Management:

  • In case of a spill, remove all ignition sources.[3][4]

  • Ventilate the area.

  • Use spark-proof tools and explosion-proof equipment.[3]

  • Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[3]

  • Do not flush into surface water or the sanitary sewer system.[4]

Disposal:

  • Dispose of Dipentene and its containers in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

Experimental Workflow: Safe Handling of Dipentene

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh/Measure in Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Glassware & Surfaces handle_transfer->post_decon post_waste Dispose of Waste Properly post_decon->post_waste post_ppe Doff PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of Dipentene in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.